molecular formula C83H117N23O18S2 B605503 Amy-101 CAS No. 1427001-89-5

Amy-101

Cat. No.: B605503
CAS No.: 1427001-89-5
M. Wt: 1789.1 g/mol
InChI Key: MUSGYEMSJUFFHT-UWABRSFTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compstatin 40, also known as AMY-101, is a second-generation, 14-amino acid cyclic peptide and a potent inhibitor of the central complement component C3 . As a key analog of the compstatin family, it binds directly to C3 and its activation fragment C3b, effectively blocking all pathways of complement activation (classical, lectin, and alternative) by interfering with C3 convertase formation and preventing the cleavage of C3 to C3a and C3b . This mechanism provides broad-spectrum control over complement effector generation, including anaphylatoxin production (C3a, C5a), opsonization (C3b), and membrane attack complex (MAC) formation . With its high binding affinity and improved pharmacokinetic profile, Compstatin 40 has demonstrated significant research value across diverse preclinical models . Its applications include the study of periodontitis, where it inhibits inflammation and bone loss; C3 glomerulopathy (C3G), where it counteracts alternative pathway dysregulation; and autoimmune hemolytic anemia (AIHA), where it prevents both intravascular and extravascular hemolysis . Further research explores its potential in conditions like transplant rejection, hemolytic conditions such as Paroxysmal Nocturnal Hemoglobinuria (PNH), and acute inflammatory syndromes including those associated with COVID-19 . The compound is species-specific, showing high efficacy in models involving human and primate C3 . As a research tool, Compstatin 40 is critical for investigating the pathophysiological role of C3 and validating complement as a therapeutic target in inflammatory and autoimmune diseases .

Properties

IUPAC Name

2-[(4R,7S,10S,13S,19S,22S,25S,28S,31S,34R)-34-[[(2S,3S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]-methylcarbamoyl]-25-(3-amino-3-oxopropyl)-7-(3-carbamimidamidopropyl)-10-(1H-imidazol-5-ylmethyl)-19-(1H-indol-3-ylmethyl)-13,17-dimethyl-28-[(1-methylindol-3-yl)methyl]-6,9,12,15,18,21,24,27,30,33-decaoxo-31-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacont-22-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C83H117N23O18S2/c1-11-43(5)68(103-72(114)53(84)30-46-23-25-50(107)26-24-46)80(122)100-61-39-125-126-40-62(82(124)106(10)69(70(86)112)44(6)12-2)101-73(115)55(21-17-29-90-83(87)88)94-76(118)58(33-49-36-89-41-92-49)96-71(113)45(7)93-65(109)38-105(9)81(123)60(31-47-35-91-54-20-15-13-18-51(47)54)99-77(119)59(34-66(110)111)97-74(116)56(27-28-64(85)108)95-75(117)57(98-79(121)67(42(3)4)102-78(61)120)32-48-37-104(8)63-22-16-14-19-52(48)63/h13-16,18-20,22-26,35-37,41-45,53,55-62,67-69,91,107H,11-12,17,21,27-34,38-40,84H2,1-10H3,(H2,85,108)(H2,86,112)(H,89,92)(H,93,109)(H,94,118)(H,95,117)(H,96,113)(H,97,116)(H,98,121)(H,99,119)(H,100,122)(H,101,115)(H,102,120)(H,103,114)(H,110,111)(H4,87,88,90)/t43-,44-,45-,53+,55-,56-,57-,58-,59-,60-,61-,62-,67-,68-,69-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSGYEMSJUFFHT-UWABRSFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CN(C(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)CC2=CN(C3=CC=CC=C32)C)CCC(=O)N)CC(=O)O)CC4=CNC5=CC=CC=C54)C)C)CC6=CN=CN6)CCCNC(=N)N)C(=O)N(C)C(C(C)CC)C(=O)N)NC(=O)C(CC7=CC=C(C=C7)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CN(C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)C(C)C)CC2=CN(C3=CC=CC=C32)C)CCC(=O)N)CC(=O)O)CC4=CNC5=CC=CC=C54)C)C)CC6=CN=CN6)CCCNC(=N)N)C(=O)N(C)[C@@H]([C@@H](C)CC)C(=O)N)NC(=O)[C@@H](CC7=CC=C(C=C7)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C83H117N23O18S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1789.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427001-89-5
Record name AMY-101
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1427001895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AMY-101
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Z4DFR9BX7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

AMY-101: A Technical Deep Dive into its Mechanism of Complement C3 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AMY-101, a third-generation compstatin analog, is a potent and selective inhibitor of the central complement component C3. By binding to a specific site on the C3 molecule, this compound effectively blocks the cleavage of C3 into its active fragments, C3a and C3b, thereby halting the amplification of the complement cascade through all three pathways: classical, lectin, and alternative. This targeted inhibition prevents the generation of downstream inflammatory mediators and the formation of the lytic membrane attack complex, offering a promising therapeutic strategy for a range of complement-mediated diseases. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes.

Core Mechanism of Action: Targeting the Central Hub of Complement Activation

This compound is a synthetic cyclic peptide that demonstrates high affinity and specificity for human and primate complement component C3.[1] Its mechanism of action is centered on preventing the pivotal cleavage of C3, a crucial step where all three complement activation pathways converge.[2]

Binding Site and Steric Hindrance

Crystallographic studies of the parent compstatin molecule in complex with a C3 fragment (C3c) have revealed the precise binding location.[3][4][5] this compound binds to a shallow pocket at the interface of the macroglobulin (MG) domains 4 and 5 on the β-chain of the C3 molecule.[4] This binding does not induce a significant conformational change in C3 but rather acts as a steric impediment.[3] By occupying this site, this compound physically blocks the access of C3 convertases (C3bBb and C4b2a) to their substrate, C3, thereby preventing its cleavage.[3][6]

This compound Mechanism of C3 Inhibition cluster_inhibition Inhibition C3 Complement C3 C3_cleavage C3 Cleavage C3->C3_cleavage C3_convertase C3 Convertase (C4b2a or C3bBb) C3_convertase->C3_cleavage AMY101 This compound AMY101->C3 Binds to MG4/MG5 domains AMY101->C3_cleavage Sterically Hinders Access of Convertase C3a C3a (Anaphylatoxin) C3_cleavage->C3a C3b C3b (Opsonin) C3_cleavage->C3b Downstream Downstream Complement Activation (C5 Convertase, MAC) C3b->Downstream

Figure 1: this compound sterically hinders C3 convertase, preventing C3 cleavage.
Downstream Consequences of C3 Inhibition

By preventing the generation of C3a and C3b, this compound effectively abrogates the key downstream functions of the complement system:

  • Inflammation: The production of the potent anaphylatoxin C3a, which recruits and activates immune cells, is blocked.[2]

  • Opsonization: The deposition of C3b on target surfaces, a critical step for phagocytosis, is inhibited.

  • Terminal Pathway Activation: The formation of C5 convertase (C3bBbC3b or C4b2aC3b) is prevented, thereby blocking the cleavage of C5 into the chemoattractant C5a and the initiating component of the Membrane Attack Complex (MAC), C5b.[7]

Quantitative Data on this compound Activity

The efficacy of this compound as a C3 inhibitor is supported by robust quantitative data from various in vitro and preclinical studies.

ParameterValueMethodReference
Binding Affinity (Kd) to C3 0.5 nMSurface Plasmon Resonance (SPR)[7]
Preclinical Efficacy (Periodontitis Model - NHPs) Significant reduction in Gingival Index (p < 0.05) and Bleeding on Probing (p < 0.01)In vivo non-human primate model[2]
Clinical Efficacy (Phase IIa, Periodontitis) Significant reduction in Modified Gingival Index (p < 0.001) and Bleeding on Probing (p < 0.001)Randomized, placebo-controlled, double-blind, split-mouth trial[8]
Biomarker Modulation (Phase IIa, Periodontitis) Significant reduction in MMP-8 and MMP-9 levels in gingival crevicular fluid (p < 0.05)ELISA[8]

Detailed Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the activity of this compound.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is employed to determine the binding affinity and kinetics of this compound to its target, C3.

Objective: To quantify the association (ka) and dissociation (kd) rate constants and calculate the equilibrium dissociation constant (Kd).

Materials:

  • Biacore instrument (e.g., Biacore 3000)

  • CM5 sensor chip

  • Amine coupling kit

  • Purified human C3

  • This compound (Cp40)

  • Running buffer (e.g., PBS with 0.005% Tween-20)

Protocol:

  • Immobilization of C3: Purified human C3 is immobilized on a CM5 sensor chip using standard amine coupling chemistry to a density of approximately 5000 resonance units (RU).[9]

  • Analyte Injection: A series of increasing concentrations of this compound (e.g., 1.25, 2.5, 5, 10, and 20 nM) are injected sequentially over the C3-coated surface at a constant flow rate (e.g., 30 µl/min) for a defined association time (e.g., 2 minutes).[9]

  • Dissociation: Following the injections, the dissociation of the this compound/C3 complex is monitored by flowing running buffer over the chip for an extended period (e.g., 40 minutes).[9]

  • Data Analysis: The resulting sensorgrams are processed and analyzed using appropriate software (e.g., BIAevaluation). A 1:1 Langmuir binding model is typically used to fit the data and determine the kinetic parameters (ka, kd, and Kd).[10]

Surface Plasmon Resonance (SPR) Workflow start Start immobilize Immobilize C3 on CM5 Sensor Chip start->immobilize inject Inject Serial Dilutions of this compound immobilize->inject dissociate Monitor Dissociation with Running Buffer inject->dissociate analyze Analyze Sensorgrams (1:1 Langmuir Model) dissociate->analyze end Determine ka, kd, Kd analyze->end

Figure 2: Generalized workflow for determining this compound and C3 binding kinetics via SPR.
Hemolytic Assay for Complement Inhibition

This assay measures the ability of this compound to inhibit the classical complement pathway-mediated lysis of red blood cells.

Objective: To determine the concentration of this compound required to inhibit 50% of hemolytic activity (IC50).

Materials:

  • Antibody-sensitized sheep red blood cells (EAs)

  • Normal human serum (as a source of complement)

  • Veronal buffered saline (VBS)

  • This compound

  • 96-well microplate

  • Spectrophotometer

Protocol:

  • Serum Dilution: Prepare a dilution of normal human serum in VBS that results in submaximal hemolysis (e.g., 80-90% lysis).

  • Inhibitor Preparation: Prepare serial dilutions of this compound in VBS.

  • Incubation: In a 96-well plate, mix the diluted serum with the various concentrations of this compound and incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • Addition of EAs: Add a standardized suspension of EAs to each well.

  • Incubation and Lysis: Incubate the plate at 37°C for a sufficient time to allow for hemolysis (e.g., 30-60 minutes).

  • Measurement: Pellet the remaining intact cells by centrifugation and transfer the supernatant to a new plate. Measure the absorbance of the released hemoglobin at 412 nm.

  • Data Analysis: Calculate the percentage of hemolysis for each this compound concentration relative to a 100% lysis control (water) and a 0% lysis control (buffer). Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.[3]

ELISA for C3a Measurement

This assay is used to quantify the levels of the anaphylatoxin C3a in biological samples as a marker of complement activation.

Objective: To measure the concentration of C3a in plasma or other biological fluids following treatment with this compound.

Materials:

  • Commercially available C3a ELISA kit (containing a pre-coated plate, detection antibody, standards, and substrate)

  • Plasma samples from treated and control subjects

  • Wash buffer

  • Stop solution

  • Microplate reader

Protocol:

  • Sample and Standard Preparation: Prepare dilutions of the plasma samples and the C3a standards provided in the kit.

  • Coating and Blocking: A microplate is pre-coated with a capture antibody specific for C3a.

  • Incubation: Add the prepared samples and standards to the wells and incubate to allow C3a to bind to the capture antibody.

  • Washing: Wash the plate to remove unbound components.

  • Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope on the C3a molecule.

  • Enzyme Conjugate: Add a streptavidin-horseradish peroxidase (HRP) conjugate that binds to the biotinylated detection antibody.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB) that is converted by HRP to produce a colored product.

  • Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of C3a in the samples.[4][11][12]

Gingival Crevicular Fluid (GCF) Collection and MMP Analysis

This procedure is used in clinical studies of periodontitis to assess local inflammation.

Objective: To measure the levels of matrix metalloproteinases (MMP-8 and MMP-9) in GCF as biomarkers of periodontal tissue destruction.

Materials:

  • Periopaper strips

  • Phosphate-buffered saline (PBS)

  • MMP-8 and MMP-9 ELISA kits

Protocol:

  • GCF Collection: Isolate the tooth of interest with cotton rolls and gently dry the area. Insert a Periopaper strip into the gingival crevice until mild resistance is felt and leave it in place for 30 seconds.

  • Sample Elution: Place the strip into a microcentrifuge tube containing a known volume of PBS and elute the GCF by centrifugation.

  • ELISA for MMPs: Analyze the concentration of MMP-8 and MMP-9 in the eluted GCF using specific commercial ELISA kits, following the manufacturer's instructions (similar to the C3a ELISA protocol described above).[13][14]

Conclusion

This compound represents a highly targeted and effective approach to complement inhibition. Its mechanism of action, centered on the steric hindrance of C3 cleavage, provides a comprehensive blockade of the downstream inflammatory and lytic consequences of complement activation. The robust quantitative data and well-defined experimental methodologies underscore the potential of this compound as a therapeutic agent for a variety of complement-driven diseases. Further clinical investigation is warranted to fully elucidate its therapeutic utility in various indications.

References

In-Depth Technical Guide: Binding Affinity of Amy-101 to Human C3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Amy-101 to human complement component C3, a critical interaction for the therapeutic modulation of the complement system. This document outlines the quantitative binding data, the detailed experimental protocol used for its determination, and visual representations of the relevant biological pathways and experimental workflows.

Core Data: this compound and Human C3 Interaction

This compound, a third-generation compstatin analogue, is a potent peptidic inhibitor of the central complement component C3.[1][2][3] Its high binding affinity for human C3 is fundamental to its mechanism of action, which involves preventing the cleavage of C3 into its pro-inflammatory fragments, C3a and C3b.[2][4] This inhibitory action effectively halts the amplification of the complement cascade.[4]

Quantitative Binding Affinity Data

The binding affinity of this compound to human C3 has been determined using surface plasmon resonance (SPR). The key quantitative parameter is the equilibrium dissociation constant (Kd), which provides a measure of the strength of the interaction.

CompoundTargetMethodDissociation Constant (Kd)Reference
This compound (Cp40)Human C3Surface Plasmon Resonance (SPR)0.5 nM[1]

Experimental Protocol: Determination of Binding Affinity via Surface Plasmon Resonance (SPR)

The following protocol outlines the methodology used to quantify the binding kinetics and affinity of this compound to human C3.

Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd) of this compound binding to human C3.

Materials and Instrumentation:

  • Instrument: Biacore 3000 (GE Healthcare)

  • Sensor Chip: CM5 sensor chip (GE Healthcare)

  • Ligand: Human Complement C3

  • Analyte: this compound (Cp40)

  • Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0

  • Running Buffer: HBS-EP (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

  • Regeneration Solution: 10 mM Glycine-HCl, pH 2.5

  • Amine Coupling Kit: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and ethanolamine-HCl

Procedure:

  • Sensor Chip Preparation and Ligand Immobilization:

    • The CM5 sensor chip surface is activated with a 1:1 mixture of 0.1 M NHS and 0.4 M EDC for 7 minutes.

    • Human C3 is diluted in 10 mM sodium acetate, pH 5.0, to a concentration of 20 µg/mL and injected over the activated surface until the desired immobilization level is reached (approximately 5000 response units).

    • The surface is then deactivated by injecting 1 M ethanolamine-HCl for 7 minutes.

    • A reference flow cell is prepared similarly but without the injection of C3 to serve as a control for non-specific binding.

  • Binding Analysis:

    • A dilution series of this compound in running buffer is prepared. Typical concentrations might range from low nanomolar to micromolar, depending on the expected affinity.

    • The running buffer is flowed over the sensor chip surface until a stable baseline is achieved.

    • Each concentration of this compound is injected over the C3-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association phase (e.g., 120 seconds).

    • This is followed by a dissociation phase where the running buffer is flowed over the chip for an extended period (e.g., 600 seconds) to monitor the dissociation of the bound analyte.

    • Between each analyte injection, the sensor surface is regenerated using a short pulse of 10 mM Glycine-HCl, pH 2.5, to remove any remaining bound analyte.

  • Data Analysis:

    • The response data from the reference flow cell is subtracted from the C3-immobilized flow cell data to correct for bulk refractive index changes and non-specific binding.

    • The resulting sensorgrams are analyzed using BIAevaluation software.

    • The association (ka) and dissociation (kd) rate constants are determined by fitting the data to a 1:1 Langmuir binding model.

    • The equilibrium dissociation constant (Kd) is calculated as the ratio of the rate constants (kd/ka).

Visualizations

Complement Cascade and this compound Inhibition

The following diagram illustrates the central role of C3 in the complement cascade and the mechanism of inhibition by this compound.

G Mechanism of this compound Action on the Complement Cascade Classical Classical Pathway C3_Convertase C3 Convertase Classical->C3_Convertase Lectin Lectin Pathway Lectin->C3_Convertase Alternative Alternative Pathway Alternative->C3_Convertase C3 C3 C3_Convertase->C3 cleaves C3a C3a (Inflammation) C3->C3a C3b C3b (Opsonization & Amplification) C3->C3b Amy101 This compound Amy101->C3 binds and inhibits cleavage Downstream Downstream Complement Activation (e.g., MAC formation) C3b->Downstream

Caption: this compound inhibits the central step of the complement cascade.

Experimental Workflow for Binding Affinity Determination

This diagram outlines the key steps in the Surface Plasmon Resonance (SPR) experiment to determine the binding affinity of this compound to C3.

G SPR Experimental Workflow for this compound and C3 Binding start Start prep_chip Prepare CM5 Sensor Chip (Activation with EDC/NHS) start->prep_chip immobilize_c3 Immobilize Human C3 on Sensor Surface prep_chip->immobilize_c3 block Block Remaining Active Sites (Ethanolamine) immobilize_c3->block inject_amy101 Inject this compound (Association Phase) block->inject_amy101 dissociation Flow Running Buffer (Dissociation Phase) inject_amy101->dissociation regenerate Regenerate Sensor Surface (e.g., Glycine-HCl) dissociation->regenerate regenerate->inject_amy101 Repeat for different This compound concentrations analyze Analyze Sensorgram Data (Determine ka, kd, Kd) regenerate->analyze end End analyze->end

References

An In-depth Technical Guide to AMY-101 (Cp40): Structure, Mechanism, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMY-101, also known as Cp40, is a potent, third-generation compstatin analog that acts as a targeted inhibitor of the complement component C3.[1][2][3][4] This cyclic peptide has demonstrated significant therapeutic potential in a range of inflammatory and complement-mediated diseases.[5][6] Its high binding affinity and specificity for C3, coupled with a favorable pharmacokinetic profile, position it as a promising candidate for clinical development.[1][7][8] This technical guide provides a comprehensive overview of the structure, peptide sequence, mechanism of action, and key experimental data related to this compound.

Core Structure and Peptide Sequence

This compound is a synthetic, cyclic peptide composed of 14 amino acids, with a disulfide bridge forming its cyclic structure.[2][5][6] This structural feature enhances its stability and binding affinity to its target, C3.[5][6] The peptide's design is the result of extensive structure-activity relationship studies aimed at optimizing the inhibitory activity of the parent compstatin molecule.[7]

Table 1: Physicochemical Properties of this compound (Cp40)
PropertyValueReference
Synonyms Cp40, Compstatin 40[2][9]
Chemical Formula C83H117N23O18S2[2][9]
Molecular Weight 1789.11 g/mol (Average)[2][9]
Monoisotopic Mass 1787.838836367 Da[2]
Structure Cyclic Peptide (disulfide bridge)[5][6]
Table 2: Amino Acid Sequence of this compound (Cp40)

The peptide sequence of this compound is S3,S13-Cyclo(D-tyrolsyl-L-isoleucyl-L-cysteinyl-L-valyl-1-methyl-L-tryptophyl-L-glutaminyl-L-aspartyl-L-tryptophyl-N-methyl-L-glycyl-L-alanyl-L-histidyl-L-arginyl-L-cysteinyl-N-methyl-L-isoleucinamide).[2]

PositionAmino Acid (Abbreviation)Modifications
1D-Tyrosine (D-Tyr)
2Isoleucine (Ile)
3Cysteine (Cys)Disulfide bridge to Cys at position 13
4Valine (Val)
51-Methyl-Tryptophan (Trp(Me))N-methylation
6Glutamine (Gln)
7Aspartic Acid (Asp)
8Tryptophan (Trp)
9N-methyl-Glycine (Sarcosine, Sar)N-methylation
10Alanine (Ala)
11Histidine (His)
12Arginine (Arg)
13Cysteine (Cys)Disulfide bridge to Cys at position 3
14N-methyl-Isoleucinamide (N(Me)Ile-NH2)N-methylation and C-terminal amidation

Mechanism of Action: C3 Complement Inhibition

This compound exerts its therapeutic effect by directly targeting and inhibiting the central component of the complement system, C3.[1][4][9] The complement cascade is a critical part of the innate immune system, and its dysregulation is implicated in numerous inflammatory diseases.[5][6] By binding to C3, this compound allosterically prevents its cleavage into the pro-inflammatory fragments C3a and C3b by C3 convertases, effectively halting the amplification of the complement cascade.[1][5][6] This central inhibition blocks all three complement pathways: classical, lectin, and alternative.

Complement_Inhibition_by_AMY101 Classical Classical Pathway C3_Convertase C3 Convertase Formation Classical->C3_Convertase Lectin Lectin Pathway Lectin->C3_Convertase Alternative Alternative Pathway Alternative->C3_Convertase C3 C3 C3_Convertase->C3 Cleavage C3a C3a (Anaphylatoxin) C3->C3a C3b C3b (Opsonin) C3->C3b AMY101 This compound (Cp40) AMY101->C3 Inhibits Cleavage Inflammation Inflammation C3a->Inflammation Opsonization Opsonization & Phagocytosis C3b->Opsonization MAC Membrane Attack Complex (MAC) Cell Lysis C3b->MAC

Figure 1. Mechanism of this compound in inhibiting the complement cascade.

Quantitative Data

This compound has demonstrated high efficacy and binding affinity in numerous preclinical and clinical studies.

Table 3: Binding Affinity and Efficacy of this compound (Cp40)
ParameterValueMethodReference
Binding Affinity (KD) to C3 0.5 nMSurface Plasmon Resonance (SPR)[1][10][11][12]
Inhibitory Concentration (IC50) of Hemolysis ~4 µMHemolytic Assay[13]
Plasma Half-life >60 hours (in human plasma)Not specified[1]
Table 4: Preclinical and Clinical Dosing of this compound (Cp40)
Study TypeIndicationDosing RegimenReference
Preclinical (Non-human primate)Periodontitis0.1 mg/site (local injection)[5][11]
Preclinical (Non-human primate)Periodontitis4 mg/kg/day (subcutaneous)[5][10]
Phase I (Healthy Volunteers)Safety & PK/PDSingle Ascending Dose & Multiple Doses (subcutaneous & intravenous)[3]
Phase IIa (Human)GingivitisLocal injection, once a week for 3 weeks[4]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are proprietary. However, based on the published literature, the following sections outline the general methodologies employed.

Peptide Synthesis and Purification

This compound is synthesized using solid-phase peptide synthesis (SPPS), a standard method for producing peptides. This involves the sequential addition of protected amino acids to a growing peptide chain attached to a solid resin. Key steps include:

  • Chain Assembly: Stepwise coupling of fluorenylmethyloxycarbonyl (Fmoc)-protected amino acids on a solid support.

  • Cleavage and Deprotection: Cleavage of the peptide from the resin and removal of side-chain protecting groups using a reagent cocktail (e.g., trifluoroacetic acid-based).

  • Cyclization: Formation of the intramolecular disulfide bond between the two cysteine residues, typically through air oxidation in a dilute aqueous buffer.

  • Purification: Purification of the cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Verification of the final product's identity and purity by mass spectrometry and analytical HPLC.

Peptide_Synthesis_Workflow SPPS Solid-Phase Peptide Synthesis (SPPS) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Cyclization Disulfide Bond Formation (Cyclization) Cleavage->Cyclization Purification RP-HPLC Purification Cyclization->Purification Characterization Mass Spectrometry & Analytical HPLC Purification->Characterization Final_Product This compound (Cp40) Characterization->Final_Product

Figure 2. General workflow for the synthesis and purification of this compound.

Binding Affinity Analysis (Surface Plasmon Resonance)

Surface Plasmon Resonance (SPR) is a common technique to measure the binding kinetics and affinity of molecules.

  • Ligand Immobilization: Human C3 or its fragment C3b is immobilized on a sensor chip.

  • Analyte Injection: A series of concentrations of this compound are flowed over the sensor chip surface.

  • Data Acquisition: The binding of this compound to the immobilized C3 is detected as a change in the refractive index, generating a sensorgram.

  • Kinetic Analysis: The association (ka) and dissociation (kd) rate constants are determined from the sensorgrams.

  • Affinity Calculation: The equilibrium dissociation constant (KD) is calculated as kd/ka.

Functional Efficacy Assessment (Hemolytic Assay)

The ability of this compound to inhibit the complement cascade is often assessed using a hemolytic assay, which measures the lysis of red blood cells.

  • Cell Preparation: Antibody-sensitized sheep erythrocytes are prepared as the target for the classical complement pathway.

  • Assay Setup: The erythrocytes are incubated with normal human serum (as a source of complement) in the presence of varying concentrations of this compound or a control peptide.

  • Incubation: The mixture is incubated to allow for complement activation and cell lysis.

  • Measurement: The extent of hemolysis is quantified by measuring the amount of hemoglobin released into the supernatant using a spectrophotometer.

  • Data Analysis: The concentration of this compound that inhibits 50% of the hemolysis (IC50) is calculated.

Conclusion

This compound (Cp40) is a well-characterized C3 complement inhibitor with a robust preclinical and emerging clinical profile. Its potent and specific mechanism of action, combined with favorable physicochemical and pharmacokinetic properties, makes it a leading candidate for the treatment of a variety of complement-mediated diseases. The data presented in this guide underscore the significant therapeutic potential of this compound and provide a foundational understanding for researchers and drug development professionals in the field of complement therapeutics. Further clinical investigations are ongoing to fully elucidate its safety and efficacy in various patient populations.[14][15]

References

Preclinical Efficacy of Amy-101: A Comprehensive Review of Animal Models of Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMY-101, a potent third-generation compstatin analogue, is a selective inhibitor of complement component C3, a central hub of the complement system. Dysregulation of the complement cascade is a key driver of pathology in a wide array of inflammatory diseases. This technical guide provides an in-depth overview of the preclinical studies evaluating the therapeutic potential of this compound in various animal models of inflammation. The data presented herein, including detailed experimental protocols and quantitative outcomes, underscore the robust anti-inflammatory and tissue-protective effects of this compound, positioning it as a promising candidate for clinical development across multiple indications.

Introduction to this compound and the Complement System

The complement system is a critical component of innate immunity, playing a vital role in host defense against pathogens and in the clearance of immune complexes and apoptotic cells. However, its inappropriate or excessive activation can lead to a cascade of inflammatory responses, resulting in significant tissue damage and contributing to the pathogenesis of numerous inflammatory and autoimmune diseases.[1] The complement cascade can be activated through three main pathways: the classical, lectin, and alternative pathways, all of which converge at the cleavage of complement component C3.

This compound is a cyclic peptide that specifically binds to C3, preventing its cleavage into the pro-inflammatory anaphylatoxin C3a and the opsonin C3b.[2][3] This central inhibition effectively blocks the amplification of the complement cascade and the generation of downstream effectors, including the membrane attack complex (MAC).[3] Preclinical studies have demonstrated that this compound possesses a prolonged half-life and significant anti-inflammatory effects in various animal models.[2][3]

Preclinical Studies in Animal Models of Periodontitis

Periodontitis is a chronic inflammatory disease characterized by the destruction of the tooth-supporting tissues, including the alveolar bone.[3] The complement system is strongly implicated in the pathogenesis of periodontitis.[2][3]

Non-Human Primate (NHP) Models of Chronic and Ligature-Induced Periodontitis

Preclinical evaluation of this compound in non-human primate (cynomolgus monkeys, Macaca fascicularis) models of naturally occurring and ligature-induced periodontitis has provided significant evidence of its therapeutic efficacy.[1][4]

  • Naturally Occurring Periodontitis Model:

    • Animals: Adult cynomolgus monkeys (7-10 years old) with pre-existing chronic periodontitis.[1]

    • Treatment Regimens:

      • Local Administration: Intradingival injections of this compound (0.1 mg/site) administered once every 2 or 3 weeks for 6 weeks.[1]

      • Systemic Administration: Subcutaneous injections of this compound (4 mg/kg body weight) once daily for 28 days.[1][2]

    • Clinical Assessments: Performed at baseline and various time points throughout the study, measuring Gingival Index (GI), Bleeding on Probing (BOP), Probing Pocket Depth (PPD), and Clinical Attachment Loss (CAL).[1]

  • Ligature-Induced Periodontitis Model:

    • Animals: Young adult cynomolgus monkeys.

    • Disease Induction: Silk ligatures were placed around specific teeth to induce periodontitis.

    • Treatment: Local intragingival injections of this compound (0.1 mg/interdental papilla).[4]

    • Assessments: Radiographic analysis of alveolar bone loss, and clinical indices of gingival inflammation and attachment loss.[4]

Animal ModelAdministration RouteDoseKey FindingsReference
NHP (Naturally Occurring Periodontitis)Local (Intragingival)0.1 mg/site (every 2-3 weeks)Significant reduction in Gingival Index, Bleeding on Probing, Probing Pocket Depth, and Clinical Attachment Loss. Effects persisted for at least 6 weeks post-treatment.[1]
NHP (Naturally Occurring Periodontitis)Systemic (Subcutaneous)4 mg/kg (daily for 28 days)Significant and long-lasting reduction in Probing Pocket Depth. Protective effects persisted for at least 7 weeks after drug withdrawal.[1][2]
NHP (Ligature-Induced Periodontitis)Local (Intragingival)0.1 mg/interdental papillaSignificantly less alveolar bone loss and prevention of gingival inflammation and clinical attachment loss compared to control.[4]
Mouse (Periodontitis Model)Not Specified5 mg/kgSignificantly decreased RANKL/OPG ratio.[2][3]

This compound's therapeutic effects in periodontitis are mediated through the modulation of key inflammatory and bone resorption pathways. By inhibiting C3 cleavage, this compound prevents the generation of C3a and C5a, potent anaphylatoxins that recruit and activate immune cells.[2] Furthermore, this compound has been shown to modulate the RANKL/OPG signaling pathway, which is crucial for regulating osteoclast activity and bone resorption.[2][3] Treatment with this compound leads to a decrease in the RANKL/OPG ratio, thereby suppressing osteoclastogenesis and preserving alveolar bone.[2][3]

Amy-101_Mechanism_in_Periodontitis cluster_complement Complement Cascade cluster_cellular Cellular Effects cluster_outcomes Pathological Outcomes C3 C3 C3a C3a C3->C3a C3b C3b C3->C3b Immune_Cells Immune Cell (Neutrophils, Macrophages) C3a->Immune_Cells Activates C5_convertase C5 Convertase C3b->C5_convertase C5a C5a C5_convertase->C5a MAC Membrane Attack Complex (MAC) C5_convertase->MAC C5a->Immune_Cells Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) Immune_Cells->Pro_inflammatory_Cytokines Releases MMPs MMPs Immune_Cells->MMPs Releases RANKL RANKL Immune_Cells->RANKL Increases Osteoclast Osteoclast Bone_Resorption Bone Resorption Osteoclast->Bone_Resorption Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Tissue_Damage Tissue Damage MMPs->Tissue_Damage RANKL->Osteoclast Promotes Differentiation OPG OPG OPG->RANKL Inhibits Inflammation->Tissue_Damage Bone_Resorption->Tissue_Damage Amy101 This compound Amy101->C3 Inhibits Amy101->RANKL Decreases Amy101->OPG Increases

Caption: Mechanism of this compound in Periodontitis.

Preclinical Studies in Other Inflammatory Models

While the most detailed preclinical data for this compound comes from periodontitis models, its efficacy has been demonstrated in a range of other inflammatory conditions.[5][6]

Acute Respiratory Distress Syndrome (ARDS)

In preclinical models of SARS-CoV infection, which can lead to ARDS, complement C3 activation has been identified as an initial effector mechanism exacerbating lung injury.[7][8] While specific animal model data for this compound in ARDS is not extensively detailed in the provided results, the rationale for its use is based on the known role of complement in the inflammatory pathology of this condition.[7][8]

ARDS_Experimental_Workflow start Animal Model (e.g., Mouse, NHP) induction Induction of Lung Injury (e.g., LPS, Viral Infection) start->induction treatment_group Treatment Group: This compound Administration induction->treatment_group control_group Control Group: Placebo/Vehicle induction->control_group assessment Assessment of Lung Injury treatment_group->assessment control_group->assessment histology Histopathology (Inflammation, Edema) assessment->histology bal_fluid Bronchoalveolar Lavage (BAL) Fluid Analysis (Cell Counts, Cytokines) assessment->bal_fluid blood_gas Blood Gas Analysis (PaO2/FiO2 Ratio) assessment->blood_gas end Data Analysis and Comparison histology->end bal_fluid->end blood_gas->end

Caption: General Experimental Workflow for ARDS Animal Models.

Glomerulonephritis and Renal Allograft Rejection

This compound has shown potential in models of renal inflammation. In a rat model of crescentic glomerulonephritis, a related compound demonstrated the ability to ameliorate crescent formation and preserve renal function by inhibiting macrophage infiltration and inflammatory mediators.[9] In sensitized non-human primates, this compound administration led to prolonged renal allograft survival, highlighting its potential in preventing antibody-mediated rejection.[2]

Conclusion and Future Directions

The preclinical data for this compound across various animal models of inflammation, particularly in the context of periodontitis, provide a strong rationale for its clinical development. The consistent demonstration of its ability to potently and safely inhibit the complement cascade, leading to reduced inflammation and tissue damage, underscores its therapeutic potential. Future preclinical studies should aim to further elucidate its efficacy and mechanism of action in a broader range of inflammatory and autoimmune diseases. The detailed protocols and quantitative data summarized in this guide serve as a valuable resource for researchers and drug development professionals in the continued investigation of this promising therapeutic agent.

References

AMY-101: A Technical Overview of its In Vivo Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMY-101, a third-generation compstatin analogue, is a promising therapeutic agent that acts as a potent inhibitor of the complement system. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, based on currently available data from preclinical and clinical studies. This compound's unique mechanism of action, targeting the central component of the complement cascade, C3, positions it as a potential treatment for a variety of inflammatory and complement-mediated diseases. This document summarizes key quantitative data, details experimental methodologies where available, and provides visual representations of its mechanism and experimental workflows.

Mechanism of Action

This compound is a cyclic peptide that selectively binds to complement component C3, preventing its cleavage into the pro-inflammatory fragments C3a and C3b.[1][2][3] This inhibition occurs at the central hub of the complement cascade, effectively blocking all three activation pathways: classical, lectin, and alternative.[3][4] By halting the generation of C3a and C3b, this compound prevents the downstream amplification of the inflammatory response, the formation of the membrane attack complex (MAC), and the opsonization of pathogens.[3]

Signaling Pathway

The complement cascade is a complex network of proteins that plays a crucial role in the innate immune system. This compound intervenes at a critical point in this pathway.

Complement Cascade Inhibition by this compound Mechanism of this compound Action Classical Pathway Classical Pathway C3 Convertase C3 Convertase Classical Pathway->C3 Convertase Lectin Pathway Lectin Pathway Lectin Pathway->C3 Convertase Alternative Pathway Alternative Pathway Alternative Pathway->C3 Convertase C3 C3 C3a C3a C3->C3a C3b C3b C3->C3b This compound This compound This compound->C3 inhibits C3 Convertase->C3 cleavage Inflammation Inflammation C3a->Inflammation Opsonization Opsonization C3b->Opsonization C5 Convertase C5 Convertase C3b->C5 Convertase C5a C5a C5 Convertase->C5a Membrane Attack Complex (MAC) Membrane Attack Complex (MAC) C5 Convertase->Membrane Attack Complex (MAC) C5a->Inflammation

This compound inhibits the central C3 component of the complement cascade.

Pharmacokinetics (PK)

Detailed quantitative pharmacokinetic data for this compound in humans is limited in publicly available literature. However, preclinical studies in non-human primates (NHPs) and preliminary data from a Phase I clinical trial provide some insights into its PK profile.

Preclinical Pharmacokinetics in Non-Human Primates

Studies in cynomolgus monkeys have been crucial in characterizing the pharmacokinetic properties of this compound and its analogues.

ParameterValueSpeciesDose and RouteSource
Terminal Half-life (t½) ~12 hoursCynomolgus MonkeySingle IV injection
Terminal Half-life (t½) of Analogue ~44.5 hoursNon-human primate2 mg/kg SC
Dosing Regimen (Periodontitis Model) 4 mg/kgNon-human primateDaily SC for 28 days[1]
Dosing Regimen (Periodontitis Model) 0.1 mg/siteNon-human primateLocal intragingival injection

Note: Much of the specific quantitative PK data (Cmax, Tmax, AUC, Clearance, Volume of Distribution) for this compound is not publicly available. The table reflects the limited data found in the cited literature.

Clinical Pharmacokinetics in Humans

A Phase I, first-in-human study (NCT03316521) was conducted in healthy male volunteers to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound.

ParameterFindingStudy PopulationDose and RouteSource
Safety and Tolerability Good safety profileHealthy male volunteersSingle Ascending Doses (0.3 mg/kg to 15 mg/kg) and Multiple Doses (IV and SC)
Supported Dosing Schedule Subcutaneous administration every 48 hoursHealthy male volunteersN/A

Note: Specific pharmacokinetic parameters from this Phase I study have not been published in detail.

Pharmacodynamics (PD)

The pharmacodynamic effects of this compound are characterized by the suppression of complement activation markers and downstream inflammatory mediators.

Preclinical Pharmacodynamics

In a non-human primate model of periodontitis, this compound demonstrated significant anti-inflammatory effects.

BiomarkerEffectSpeciesStudySource
RANKL/OPG Ratio Significantly decreasedNon-human primatePeriodontitis model
Pro-inflammatory Cytokines SuppressionNon-human primatePeriodontitis model[2]
Matrix Metalloproteinases (MMPs) SuppressionNon-human primatePeriodontitis model[2]
Clinical Pharmacodynamics

Clinical trials in patients with periodontitis and severe COVID-19 have provided evidence of this compound's pharmacodynamic activity in humans.

Periodontitis (Phase IIa, NCT03694444)

BiomarkerEffectStudy PopulationKey FindingSource
Modified Gingival Index (MGI) Significant reduction (p < 0.001)Adults with gingival inflammationSustained reduction in inflammation for at least 90 days.[3][5]
Bleeding on Probing (BOP) Significant reduction (p < 0.001)Adults with gingival inflammation[4][5]
MMP-8 and MMP-9 in GCF Significant reduction (p < 0.05)Adults with gingival inflammationReduction in markers of tissue destruction.[3][6]

Severe COVID-19 (Phase II, ITHACA Trial)

BiomarkerEffectStudy PopulationKey FindingSource
C-reactive protein (CRP) Significant reductionPatients with severe COVID-19[7][8][9]
Ferritin Significant reductionPatients with severe COVID-19[7][8][9]
Thrombin and NET generation RestrainedPatients with severe COVID-19[7][8][9]

Experimental Protocols

Detailed, step-by-step experimental protocols for the clinical trials are not fully available in the public domain. However, the general methodologies can be summarized based on the published literature.

Phase IIa Clinical Trial in Periodontitis (NCT03694444)

This study was a randomized, placebo-controlled, double-blind, split-mouth design trial.[5][6]

Methodology Overview:

  • Patient Population: 32 adults with gingival inflammation.[6]

  • Study Design: Each patient's mouth was divided, with one side receiving this compound and the other receiving a placebo.[5]

  • Treatment Administration: 0.1 mg/site of this compound or placebo was administered via intragingival injection at inflamed sites.[5][6]

  • Dosing Schedule: Injections were given on days 0, 7, and 14.[5][6]

  • Efficacy and Safety Assessments: Clinical indices (MGI, BOP), plaque levels, pocket depth, clinical attachment level, and gingival crevicular fluid (GCF) levels of MMPs were evaluated at days 28, 60, and 90.[5][6]

Periodontitis Clinical Trial Workflow Phase IIa Periodontitis Trial Workflow Screening Screening Enrollment Enrollment Screening->Enrollment Randomization Randomization Enrollment->Randomization Treatment_AMY101 This compound (0.1 mg/site) Intragingival Injection Randomization->Treatment_AMY101 Split-mouth Treatment_Placebo Placebo Intragingival Injection Randomization->Treatment_Placebo Split-mouth Dosing Days 0, 7, 14 Treatment_AMY101->Dosing Treatment_Placebo->Dosing Follow_Up Follow-up Assessments Dosing->Follow_Up Days 28, 60, 90 Analysis Analysis Follow_Up->Analysis

Generalized workflow of the Phase IIa clinical trial of this compound in periodontitis.
Phase II Clinical Trial in Severe COVID-19 (ITHACA)

This was a randomized, placebo-controlled trial to assess the safety and efficacy of this compound in patients with severe COVID-19 and acute respiratory distress syndrome (ARDS).[7][8][9]

Methodology Overview:

  • Patient Population: Patients with severe COVID-19 (PaO2/FiO2 ≤ 300 mmHg).[8]

  • Treatment Groups: Patients received either this compound (n=16) or a placebo (n=15) in addition to standard of care.[8]

  • Primary Outcome: The proportion of patients free of supplemental oxygen at day 14.[8]

  • Biomarker Analysis: Markers of inflammation (CRP, ferritin) and thromboinflammation (thrombin, NETs) were assessed.[7][8][9]

Note: Specific details regarding the this compound dosage, infusion rates, and bioanalytical methods for drug quantification were not provided in the referenced publications.

Conclusion

This compound is a promising C3 complement inhibitor with a well-defined mechanism of action. Preclinical and clinical studies have demonstrated its potential to modulate the inflammatory response in diseases such as periodontitis and severe COVID-19. While the available data provides a good qualitative understanding of its pharmacokinetics and pharmacodynamics, there is a notable lack of detailed, quantitative information in the public domain. Further publication of data from completed and ongoing studies will be crucial for a more comprehensive understanding of this compound's clinical pharmacology and for guiding its future development. Researchers and drug development professionals are encouraged to consult the primary literature and clinical trial registries for the most up-to-date information.

References

AMY-101: A Technical Guide to its Discovery and Development as a C3 Complement Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMY-101, a third-generation compstatin analogue, has emerged as a promising therapeutic agent targeting the central component of the complement system, C3. This technical guide provides an in-depth overview of the discovery, mechanism of action, and development history of this compound, with a particular focus on its application in periodontal disease. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Discovery and Origins of this compound

This compound is a synthetic cyclic peptide, also known as Cp40, belonging to the compstatin family of complement inhibitors. The journey of this compound began with the discovery of the parent molecule, compstatin, through phage display technology. Subsequent generations of compstatin analogues were developed to enhance binding affinity, inhibitory potency, and pharmacokinetic properties. This compound (Cp40) is a 14-amino-acid cyclic peptide that exhibits a sub-nanomolar affinity for C3, making it a highly potent inhibitor.[1] Its development was driven by the need for a therapeutic agent that could effectively and safely modulate the complement system, a key player in numerous inflammatory and autoimmune diseases.

Mechanism of Action

This compound exerts its therapeutic effect by directly binding to complement component C3 and its activation product C3b. This binding sterically hinders the access of C3 convertases, thereby preventing the cleavage of C3 into its pro-inflammatory and opsonizing fragments, C3a and C3b. By inhibiting this central step in the complement cascade, this compound effectively blocks all three pathways of complement activation: the classical, lectin, and alternative pathways. This comprehensive inhibition prevents the downstream generation of anaphylatoxins (C3a and C5a), the formation of the membrane attack complex (MAC), and the opsonization of pathogens and cellular debris.

Signaling Pathway: Complement Cascade Inhibition by this compound

Complement_Cascade_Inhibition Classical Classical Pathway C3_Convertase C3 Convertase Classical->C3_Convertase Lectin Lectin Pathway Lectin->C3_Convertase Alternative Alternative Pathway Alternative->C3_Convertase C3 C3 C3_Convertase->C3 C3a C3a (Inflammation) C3->C3a cleavage C3b C3b (Opsonization) C3->C3b cleavage AMY101 This compound AMY101->C3 Inhibits C5_Convertase C5 Convertase C3b->C5_Convertase C5 C5 C5_Convertase->C5 C5a C5a (Chemotaxis, Inflammation) C5->C5a cleavage MAC Membrane Attack Complex (Cell Lysis) C5->MAC cleavage

Caption: this compound inhibits the central step of the complement cascade.

Preclinical Development

The preclinical development of this compound has been extensive, with a primary focus on its efficacy in models of periodontal disease.

Non-Human Primate Models of Periodontitis

Studies in non-human primates (NHPs) with naturally occurring periodontitis have been instrumental in demonstrating the therapeutic potential of this compound.

  • Animal Model: Adult cynomolgus monkeys (Macaca fascicularis) with naturally occurring chronic periodontitis were utilized.[1]

  • Treatment Regimens:

    • Systemic Administration: Daily subcutaneous (SC) injections of this compound (e.g., 4 mg/kg body weight) for 28 days.[1]

    • Local Administration: Injections of this compound (e.g., 0.1 mg/site in 50 µL of a 2 mg/mL solution) directly into the gingival tissues, administered at varying frequencies (e.g., three times per week or once a week) for 6 weeks.[1]

  • Clinical Assessments: Periodontal parameters were measured at baseline and at various time points throughout the study. These included:

    • Probing Pocket Depth (PPD): Measured to the nearest millimeter using a calibrated periodontal probe at six sites per tooth.

    • Clinical Attachment Loss (CAL): Measured as the distance from the cementoenamel junction to the base of the probable pocket.

    • Bleeding on Probing (BOP): Assessed as the presence or absence of bleeding within 30 seconds after probing.

    • Gingival Index (GI): Scored based on the severity of gingival inflammation.

  • Biomarker Analysis: Gingival crevicular fluid (GCF) was collected to analyze biomarkers of inflammation and tissue destruction, such as matrix metalloproteinases (MMPs).

ParameterRoute of AdministrationDosageDurationKey Outcomes
Probing Pocket Depth (PPD)Subcutaneous4 mg/kg/day28 daysSignificant and long-lasting reduction.[1]
Clinical Attachment Loss (CAL)Local Injection0.1 mg/site6 weeksSignificant reduction.[2]
Bleeding on Probing (BOP)Local Injection0.1 mg/site6 weeksSignificant reduction.[2]
Gingival Index (GI)Local Injection0.1 mg/site6 weeksSignificant reduction.[2]
RANKL/OPG RatioLocal Injection0.1 mg/siteNot SpecifiedDecreased RANKL expression and increased OPG levels.[2]
Murine Models of Periodontitis

The ligature-induced periodontitis model in mice has been employed to investigate the molecular mechanisms underlying the therapeutic effects of this compound.

  • Model Induction: A silk or nylon ligature is placed around a molar tooth (e.g., the second maxillary molar) to induce plaque accumulation and subsequent periodontal inflammation and bone loss.

  • Treatment: this compound is administered, typically via subcutaneous injection, at specified doses and frequencies.

  • Analysis:

    • Alveolar Bone Loss: Assessed using micro-computed tomography (µCT) or by measuring the distance from the cementoenamel junction to the alveolar bone crest on defleshed maxillae.

    • Gene and Protein Expression: Gingival tissues are harvested for analysis of inflammatory mediators and bone metabolism markers using techniques such as quantitative polymerase chain reaction (qPCR) and Western blotting.

This compound treatment in a mouse model of periodontitis has been shown to modulate the RANKL/OPG signaling pathway.[3] This pathway is a critical regulator of osteoclast differentiation and bone resorption. This compound was found to decrease the expression of Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL) and increase the expression of its decoy receptor, Osteoprotegerin (OPG), thereby reducing the RANKL/OPG ratio and inhibiting osteoclastogenesis.

Logical Relationship: this compound's Effect on the RANKL/OPG Pathway

RANKL_OPG_Pathway AMY101 This compound Inflammation Periodontal Inflammation AMY101->Inflammation Inhibits Osteoblasts Osteoblasts / Stromal Cells Inflammation->Osteoblasts Stimulates RANKL RANKL Osteoblasts->RANKL OPG OPG Osteoblasts->OPG RANK RANK RANKL->RANK OPG->RANKL Osteoclast_Precursor Osteoclast Precursor Osteoclast_Precursor->RANK Osteoclast Mature Osteoclast RANK->Osteoclast Differentiation & Activation Bone_Resorption Bone Resorption Osteoclast->Bone_Resorption

Caption: this compound indirectly inhibits bone resorption by modulating the RANKL/OPG ratio.

Clinical Development

This compound has progressed through early-stage clinical trials, primarily for the treatment of periodontal inflammation.

Phase I Clinical Trial (NCT03316521)

A first-in-human, open-label, single-center study was conducted to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in healthy male volunteers.[4]

  • Study Design: Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) cohorts.

  • Administration: Subcutaneous (SC) and intravenous (IV) routes.

  • Key Assessments: Safety monitoring, vital signs, electrocardiograms (ECGs), clinical laboratory tests, PK profiling, and assessment of complement inhibition.

This compound was found to be safe and well-tolerated in healthy volunteers, with a predictable PK/PD profile that supported further clinical development.

Phase IIa Clinical Trial in Periodontitis (NCT03694444)

A randomized, double-blind, placebo-controlled, split-mouth design study was conducted to evaluate the efficacy and safety of locally administered this compound in adults with gingivitis and chronic periodontal inflammation.

  • Study Population: Patients with clinical signs of gingivitis and periodontitis.

  • Study Design: Each patient's mouth was divided into two halves, with one side randomly assigned to receive this compound and the other to receive a placebo (saline).

  • Treatment: Local intragingival injections of this compound (0.1 mg/site) or placebo once a week for three consecutive weeks.

  • Primary Efficacy Endpoint: Change in the Modified Gingival Index (MGI) from baseline.

  • Secondary Efficacy Endpoints: Changes in Bleeding on Probing (BOP), PPD, CAL, and levels of MMP-8 and MMP-9 in GCF.

  • GCF Analysis:

    • Collection: GCF was collected from periodontal pockets using sterile paper strips inserted into the sulcus for a standardized period (e.g., 30 seconds).

    • MMP-8 and MMP-9 Measurement: Levels of these matrix metalloproteinases were quantified using enzyme-linked immunosorbent assay (ELISA). While specific kit details are not publicly available, standard commercially available ELISA kits for human MMP-8 and MMP-9 are typically used. The general protocol involves incubating the GCF eluate in microplates coated with capture antibodies, followed by the addition of detection antibodies and a substrate for colorimetric detection.

PhaseIIa_Workflow Screening Patient Screening and Enrollment Baseline Baseline Assessment (MGI, BOP, PPD, CAL, GCF Collection) Screening->Baseline Randomization Randomization (Split-Mouth) Baseline->Randomization Treatment Weekly Injections for 3 Weeks Randomization->Treatment FollowUp1 Follow-up at Day 28 (Efficacy and Safety Assessments) Treatment->FollowUp1 FollowUp2 Follow-up at Day 60 (Efficacy and Safety Assessments) FollowUp1->FollowUp2 FollowUp3 Follow-up at Day 90 (Final Efficacy and Safety Assessments) FollowUp2->FollowUp3 DataAnalysis Data Analysis FollowUp3->DataAnalysis

Caption: Workflow of the Phase IIa clinical trial for this compound in periodontitis.

EndpointResultStatistical Significance
Modified Gingival Index (MGI)Significant reduction in this compound treated sites compared to placebo.p < 0.001
Bleeding on Probing (BOP)Significant reduction in this compound treated sites compared to placebo.p < 0.001
MMP-8 Levels in GCFSignificant reduction in this compound treated sites.p < 0.05
MMP-9 Levels in GCFSignificant reduction in this compound treated sites.p < 0.05
SafetyThis compound was safe and well-tolerated with no serious adverse events reported.N/A

Other Potential Therapeutic Indications

Beyond periodontitis, the potent C3 inhibitory activity of this compound has prompted its investigation in other complement-mediated diseases. Orphan drug designation has been granted for the treatment of C3 glomerulopathy (C3G), a rare kidney disease characterized by C3 dysregulation.[5] Additionally, this compound has been explored as a potential therapy for severe COVID-19, where complement activation contributes to the inflammatory storm and organ damage.

Conclusion and Future Directions

The discovery and development of this compound represent a significant advancement in the field of complement-targeted therapeutics. Its potent and specific inhibition of C3, coupled with a favorable safety profile, has been demonstrated in a range of preclinical and clinical studies. The robust data supporting its efficacy in resolving periodontal inflammation highlight its potential to become a first-in-class host-modulatory therapy for periodontal disease.

Future research will likely focus on larger, pivotal Phase III trials to confirm the efficacy and long-term safety of this compound in periodontitis. Further investigations into optimal dosing regimens and its potential synergistic effects with conventional periodontal therapies are also warranted. The exploration of this compound in other complement-driven diseases remains an active and promising area of research, with the potential to address significant unmet medical needs.

References

Beyond C3: An In-depth Technical Guide to the Cellular and Molecular Sequelæ of Amy-101

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMY-101, a potent third-generation compstatin analogue, is a synthetic cyclic peptide designed to exhibit high affinity and specificity for complement component C3.[1][2] This targeted interaction effectively blocks the central hub of the complement cascade, preventing its amplification and downstream effector functions. While C3 is the definitive primary molecular target of this compound, its therapeutic effects manifest through the modulation of a complex network of downstream cellular and molecular pathways. This technical guide delineates these consequential cellular targets, providing a comprehensive overview of the molecular mechanisms that underpin the anti-inflammatory and tissue-protective effects of this compound. The document will detail the impact on pro-inflammatory cytokine signaling, matrix metalloproteinase activity, and the RANKL/OPG signaling axis, thereby offering a deeper understanding of its mechanism of action for researchers and drug development professionals.

Introduction: The High Specificity of this compound for Complement C3

This compound is a 13-amino acid cyclic peptide that binds to C3 with sub-nanomolar affinity, sterically hindering its cleavage by C3 convertases.[3][4] This action effectively abrogates the generation of the anaphylatoxin C3a and the opsonin C3b, thereby halting the progression of the complement cascade regardless of the initiation pathway. Extensive research on the compstatin family of peptides has consistently highlighted their remarkable selectivity for C3, with no significant off-target binding to other complement proteins or unrelated cellular components reported in the scientific literature.[1][2][3] The therapeutic efficacy of this compound is therefore considered to be a direct consequence of its precise inhibition of C3.

Downstream Cellular and Molecular Consequences of C3 Inhibition by this compound

The inhibition of C3 by this compound initiates a cascade of downstream effects that collectively contribute to its therapeutic potential. These effects, which can be considered the functional "cellular targets" of this compound's action, are summarized below.

Modulation of Pro-Inflammatory Cytokine and Chemokine Expression

The cleavage of C3 into C3a and C3b is a pivotal event in the inflammatory response. C3a, through its interaction with the C3a receptor (C3aR) on various immune cells, and C5a, generated downstream, are potent inflammatory mediators. By preventing the formation of these anaphylatoxins, this compound indirectly suppresses the release of pro-inflammatory cytokines and chemokines.

Affected Molecule Effect of this compound Therapeutic Implication Supporting Evidence
Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α, IL-6)Suppression of releaseReduction of systemic and local inflammationPreclinical and clinical studies in periodontitis and COVID-19.
Chemokines (e.g., IL-8)Decreased expressionReduced neutrophil recruitment and activationStudies in inflammatory disease models.

Experimental Protocol: Measurement of Cytokine Levels in Gingival Crevicular Fluid (GCF)

A common method to assess the anti-inflammatory effects of this compound in periodontal disease involves the analysis of GCF.

  • Sample Collection: GCF is collected from the gingival sulcus using sterile paper strips or microcapillary tubes at baseline and various time points post-treatment with this compound or placebo.

  • Elution: The collected fluid is eluted from the paper strips into a buffered solution.

  • Quantification: Cytokine levels are quantified using a multiplex immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assay (ELISA) with antibodies specific for the cytokines of interest.

  • Data Analysis: Changes in cytokine concentrations between the this compound and placebo-treated groups are statistically analyzed to determine the significance of the observed reductions.

Regulation of Matrix Metalloproteinases (MMPs)

MMPs are a family of enzymes responsible for the degradation of extracellular matrix components, a hallmark of tissue destruction in inflammatory diseases. The inflammatory milieu created by complement activation upregulates the expression and activity of MMPs. By dampening the inflammatory response, this compound leads to a significant reduction in the levels of key MMPs.

Affected Molecule Effect of this compound Therapeutic Implication Supporting Evidence
MMP-8 (Neutrophil Collagenase)Significant reduction in GCF levelsAttenuation of periodontal tissue destructionPhase IIa clinical trial in adults with periodontal inflammation.[5][6][7][8]
MMP-9 (Gelatinase B)Significant reduction in GCF levelsPrevention of basement membrane degradation and reduced cell migrationPhase IIa clinical trial in adults with periodontal inflammation.[5][6][7][8]

Experimental Protocol: Quantification of MMPs in Gingival Crevicular Fluid (GCF)

  • Sample Collection and Preparation: GCF is collected and processed as described for cytokine analysis.

  • MMP Quantification: The levels of MMP-8 and MMP-9 are measured using specific ELISAs or activity assays.

  • Data Analysis: Statistical comparison of MMP levels between this compound and placebo-treated sites is performed to assess the therapeutic effect.

Modulation of the RANKL/OPG Signaling Pathway

The balance between Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL) and its decoy receptor, Osteoprotegerin (OPG), is critical for regulating bone metabolism. Inflammation driven by complement activation can disrupt this balance, favoring osteoclastogenesis and bone resorption. This compound has been shown to modulate this pathway, promoting a shift towards bone preservation.

Affected Molecule Effect of this compound Therapeutic Implication Supporting Evidence
RANKLDecreased expressionInhibition of osteoclast differentiation and activityPreclinical studies in models of periodontitis.[1]
OPGIncreased expressionPromotion of bone preservationPreclinical studies in models of periodontitis.[1]
RANKL/OPG RatioSignificant decreaseShift in balance towards reduced bone resorptionPreclinical studies in mouse and non-human primate models of periodontitis.[1]

Experimental Protocol: Analysis of RANKL and OPG Expression

  • Tissue Biopsy: Gingival tissue biopsies are obtained from preclinical models treated with this compound or a control.

  • RNA Extraction and qRT-PCR: Total RNA is extracted from the tissue, and quantitative real-time polymerase chain reaction (qRT-PCR) is performed to measure the mRNA expression levels of RANKL and OPG.

  • Protein Analysis: Protein levels of RANKL and OPG can be assessed by Western blotting or immunohistochemistry on tissue sections.

  • Data Analysis: The ratio of RANKL to OPG expression is calculated and compared between treatment groups to determine the effect of this compound on bone metabolism signaling.

Visualizing the Mechanism: Signaling Pathways and Workflows

To further elucidate the interconnectedness of these cellular and molecular events, the following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows.

Amy101_Mechanism_of_Action cluster_upstream Upstream Events cluster_downstream Downstream Consequences Complement Activation Complement Activation C3 C3 Complement Activation->C3 C3a & C5a Generation C3a & C5a Generation C3->C3a & C5a Generation Cleavage This compound This compound This compound->C3 Inhibits Inflammatory Cell Activation Inflammatory Cell Activation C3a & C5a Generation->Inflammatory Cell Activation Pro-inflammatory Cytokines & Chemokines Pro-inflammatory Cytokines & Chemokines Inflammatory Cell Activation->Pro-inflammatory Cytokines & Chemokines MMP Upregulation MMP Upregulation Inflammatory Cell Activation->MMP Upregulation RANKL/OPG Imbalance RANKL/OPG Imbalance Inflammatory Cell Activation->RANKL/OPG Imbalance Inflammation Inflammation Pro-inflammatory Cytokines & Chemokines->Inflammation Tissue Destruction Tissue Destruction MMP Upregulation->Tissue Destruction Bone Resorption Bone Resorption RANKL/OPG Imbalance->Bone Resorption

Figure 1: Mechanism of Action of this compound.

GCF_Analysis_Workflow Patient with Periodontitis Patient with Periodontitis GCF Sample Collection\n(Baseline & Post-treatment) GCF Sample Collection (Baseline & Post-treatment) Patient with Periodontitis->GCF Sample Collection\n(Baseline & Post-treatment) Elution of GCF from Strips Elution of GCF from Strips GCF Sample Collection\n(Baseline & Post-treatment)->Elution of GCF from Strips Multiplex Immunoassay / ELISA\n(Cytokines, MMPs) Multiplex Immunoassay / ELISA (Cytokines, MMPs) Elution of GCF from Strips->Multiplex Immunoassay / ELISA\n(Cytokines, MMPs) Data Quantification Data Quantification Multiplex Immunoassay / ELISA\n(Cytokines, MMPs)->Data Quantification Statistical Analysis\n(this compound vs. Placebo) Statistical Analysis (this compound vs. Placebo) Data Quantification->Statistical Analysis\n(this compound vs. Placebo) Assessment of Therapeutic Effect Assessment of Therapeutic Effect Statistical Analysis\n(this compound vs. Placebo)->Assessment of Therapeutic Effect RANKL_OPG_Analysis_Workflow Preclinical Model Preclinical Model Gingival Tissue Biopsy\n(this compound & Control Groups) Gingival Tissue Biopsy (this compound & Control Groups) Preclinical Model->Gingival Tissue Biopsy\n(this compound & Control Groups) RNA Extraction RNA Extraction Gingival Tissue Biopsy\n(this compound & Control Groups)->RNA Extraction qRT-PCR for RANKL & OPG mRNA qRT-PCR for RANKL & OPG mRNA RNA Extraction->qRT-PCR for RANKL & OPG mRNA Calculation of RANKL/OPG Ratio Calculation of RANKL/OPG Ratio qRT-PCR for RANKL & OPG mRNA->Calculation of RANKL/OPG Ratio Statistical Comparison Statistical Comparison Calculation of RANKL/OPG Ratio->Statistical Comparison Evaluation of Effect on Bone Metabolism Evaluation of Effect on Bone Metabolism Statistical Comparison->Evaluation of Effect on Bone Metabolism

References

AMY-101: A Technical Guide to its Effects on the Alternative Complement Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMY-101, a third-generation compstatin analogue, is a potent inhibitor of the complement system, a critical component of innate immunity. Dysregulation of the complement cascade is implicated in a wide range of inflammatory and autoimmune diseases. This compound targets the central component of the complement system, C3, thereby blocking all three activation pathways: the classical, lectin, and alternative pathways. This technical guide provides an in-depth analysis of the effects of this compound on the alternative complement pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

Mechanism of Action

This compound is a cyclic peptide that binds with high affinity to complement component C3, preventing its cleavage into the active fragments C3a and C3b by C3 convertases.[1] This action effectively halts the amplification loop of the alternative pathway and the downstream events of the complement cascade, including the formation of the membrane attack complex (MAC).

Quantitative Data

The inhibitory activity of this compound and its parent compound, compstatin, on the alternative complement pathway has been quantified through various in vitro assays.

CompoundAssayParameterValueReference
This compound (Cp40) Alternative Pathway Hemolysis AssayIC507.3 µg/mL[2]
This compound (Cp40) C3 Deposition Inhibition (N. meningitidis)IC506.8 µg/mL[2]
This compound (Cp40) C3 Deposition Inhibition (H. influenzae)IC5017.4 µg/mL[2]
This compound (Cp40) C3 Deposition Inhibition (S. pneumoniae)IC5010.4 µg/mL[2]
This compound (Cp40) C5b-9 Deposition Inhibition (N. meningitidis)IC50Not completely blocked[2]
This compound (Cp40) C5b-9 Deposition Inhibition (H. influenzae)IC50Not completely blocked[2]
Compstatin (original) Alternative Pathway Hemolysis AssayIC5012 µM
Pegylated Cp40 Alternative Pathway-mediated Hemolysis of PNH erythrocytesIC50~4 µM[3]

Binding Affinity

CompoundTargetParameterValueReference
This compound (Cp40) C3Kd0.5 nM

Experimental Protocols

Alternative Pathway Hemolytic Assay (AH50)

This assay measures the functional activity of the alternative complement pathway by quantifying the hemolysis of rabbit erythrocytes.

Principle: Rabbit erythrocytes are not protected against the human alternative complement pathway and are readily lysed in the presence of normal human serum. The alternative pathway is activated on the erythrocyte surface, leading to the formation of the MAC and subsequent cell lysis. The degree of hemolysis is proportional to the activity of the alternative pathway.

Materials:

  • Rabbit erythrocytes

  • Normal Human Serum (NHS) as a source of complement

  • Gelatin Veronal Buffer with Magnesium and EGTA (GVB-Mg-EGTA)

  • Phosphate Buffered Saline (PBS)

  • Spectrophotometer

Procedure:

  • Erythrocyte Preparation: Wash rabbit erythrocytes with PBS until the supernatant is clear. Resuspend the erythrocytes in GVB-Mg-EGTA to a final concentration of 2 x 10^8 cells/mL.

  • Serum Dilution: Prepare serial dilutions of NHS in GVB-Mg-EGTA.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in GVB-Mg-EGTA.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of the rabbit erythrocyte suspension to each well.

    • Add the serially diluted NHS to the wells.

    • For inhibition assays, pre-incubate the NHS with the serial dilutions of this compound before adding to the erythrocytes.

    • Include control wells for 100% lysis (erythrocytes with water) and 0% lysis (erythrocytes with buffer only).

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Centrifugation: Centrifuge the plate to pellet the intact erythrocytes.

  • Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 415 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of hemolysis for each dilution. The AH50 value is the reciprocal of the serum dilution that causes 50% hemolysis. For inhibition assays, the IC50 value is the concentration of this compound that inhibits 50% of the hemolysis.

Visualizations

G cluster_AP Alternative Pathway Activation cluster_Amplification Amplification Loop cluster_Inhibition This compound Inhibition cluster_Downstream Downstream Effects C3 C3 C3_H2O C3(H2O) C3->C3_H2O Spontaneous hydrolysis C3_H2O_B C3(H2O)B C3_H2O->C3_H2O_B + Factor B FactorB Factor B FactorD Factor D iC3Bb iC3Bb (Fluid-phase C3 Convertase) C3_H2O_B->iC3Bb + Factor D C3b C3b iC3Bb->C3b Cleaves C3 C3bB C3bB C3b->C3bB + Factor B C3bBb C3bBb (Surface-bound C3 Convertase) C3bB->C3bBb + Factor D C3bBbP C3bBbP (Stabilized C3 Convertase) C3bBb->C3bBbP + Properdin Properdin Properdin C3b_amp C3b C3bBbP->C3b_amp Cleaves more C3 C5_Convertase C5 Convertase (C3bBbC3b) C3bBbP->C5_Convertase + C3b C3_amp C3 C3_amp->C3b_amp C3b_amp->C3bB AMY101 This compound AMY101->InhibitionPoint1 AMY101->InhibitionPoint2 InhibitionPoint1->C3 Binds to C3 InhibitionPoint2->C3bBbP Prevents C3 cleavage C5a C5a (Anaphylatoxin) C5_Convertase->C5a Cleaves C5 C5b C5b C5_Convertase->C5b C5 C5 MAC Membrane Attack Complex (C5b-9) C5b->MAC + C6, C7, C8, C9

Caption: Mechanism of this compound inhibition of the alternative complement pathway.

G cluster_Prep Preparation cluster_Assay Assay cluster_Analysis Analysis Prep_RBC Wash & resuspend rabbit erythrocytes Mix Combine erythrocytes, serum, and this compound in 96-well plate Prep_RBC->Mix Prep_Serum Prepare serial dilutions of Normal Human Serum Prep_Serum->Mix Prep_AMY101 Prepare serial dilutions of this compound Prep_AMY101->Mix Incubate Incubate at 37°C Mix->Incubate Centrifuge Centrifuge to pellet intact cells Incubate->Centrifuge Measure Measure absorbance of supernatant at 415 nm Centrifuge->Measure Calculate Calculate % hemolysis and IC50 Measure->Calculate

Caption: Experimental workflow for the Alternative Pathway Hemolytic Assay (AH50).

References

Methodological & Application

Application Notes and Protocols for In Vitro Complement Activation Assays Using Amy-101

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The complement system is a critical component of innate immunity, playing a vital role in host defense against pathogens and in the inflammatory response. However, its dysregulation can lead to a variety of inflammatory and autoimmune diseases. The central component of this cascade is C3, making it a key target for therapeutic intervention. Amy-101, a potent and specific peptidic inhibitor of complement C3, offers a promising therapeutic strategy for a range of complement-mediated disorders.[1][2][3][4][5]

These application notes provide detailed protocols for in vitro assays to evaluate the inhibitory activity of this compound on the complement system. The described methods are essential for preclinical assessment and characterization of C3 inhibitors.

Mechanism of Action of this compound

This compound is a third-generation compstatin analog, a cyclic peptide that binds to complement C3 and its activated fragment C3b.[4][5] This binding allosterically prevents the cleavage of C3 by C3 convertases of the classical, lectin, and alternative pathways. By inhibiting this central step, this compound effectively blocks the downstream amplification of the complement cascade, including the generation of anaphylatoxins (C3a and C5a) and the formation of the Membrane Attack Complex (MAC or C5b-9).[3][4][5]

Classical Classical Pathway C3_Convertase C3 Convertase Classical->C3_Convertase Lectin Lectin Pathway Lectin->C3_Convertase Alternative Alternative Pathway Alternative->C3_Convertase C3 C3 C3_Convertase->C3 cleavage C3a C3a (Inflammation) C3->C3a C3b C3b (Opsonization) C3->C3b Amy101 This compound Amy101->C3 inhibits C5_Convertase C5 Convertase C3b->C5_Convertase C5 C5 C5_Convertase->C5 cleavage C5a C5a (Inflammation) C5->C5a MAC C5b-9 (MAC) Cell Lysis C5->MAC

Caption: Mechanism of Action of this compound.

Quantitative Data Summary

The inhibitory activity of this compound and its analogs has been quantified in various in vitro assays. The following table summarizes key quantitative data.

ParameterAssaySystemValueReference
IC50 Hemolytic Assay (Alternative Pathway)Rabbit Erythrocytes in Human Serum~0.5 µM[6]
IC50 C3b Deposition AssayPorcine Endothelial Cells with Human Serum~1 µM[7]
KD Surface Plasmon ResonanceBinding to human C3~0.5 nM[6]
Inhibition Hemolytic AssaySheep Erythrocytes in C3G Patient SeraComplete inhibition at 5 µM[8]

Experimental Protocols

Detailed methodologies for key in vitro experiments to assess the function of this compound are provided below.

Hemolytic Assay for Complement Inhibition

This assay measures the ability of this compound to inhibit the lysis of antibody-sensitized sheep red blood cells (for the classical pathway) or rabbit red blood cells (for the alternative pathway) by human serum.

Materials:

  • This compound

  • Normal Human Serum (NHS)

  • Sensitized Sheep Red Blood Cells (for Classical Pathway)

  • Rabbit Red Blood Cells (for Alternative Pathway)

  • Gelatin Veronal Buffer with Ca2+ and Mg2+ (GVB++) for CP

  • Gelatin Veronal Buffer with Mg2+ and EGTA (GVB-Mg-EGTA) for AP

  • Phosphate Buffered Saline (PBS)

  • 96-well U-bottom plates

  • Spectrophotometer (plate reader)

Protocol:

  • Preparation of this compound dilutions: Prepare a serial dilution of this compound in the appropriate buffer (GVB++ for CP, GVB-Mg-EGTA for AP).

  • Serum preparation: Dilute NHS in the appropriate buffer. The final dilution should result in submaximal lysis (e.g., 50-80%) in the absence of the inhibitor.

  • Assay setup: In a 96-well plate, add 50 µL of diluted NHS to wells containing 50 µL of the this compound dilutions or buffer control.

  • Incubation: Incubate the plate for 15-30 minutes at 37°C to allow this compound to bind to C3.

  • Addition of red blood cells: Add 50 µL of either sensitized sheep red blood cells (for CP) or rabbit red blood cells (for AP) to each well.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C with gentle shaking.

  • Centrifugation: Centrifuge the plate at 500 x g for 5 minutes to pellet the intact red blood cells.

  • Measurement of hemolysis: Carefully transfer 100 µL of the supernatant to a flat-bottom 96-well plate and measure the absorbance of released hemoglobin at 412 nm.

  • Controls:

    • 0% Lysis (blank): Red blood cells in buffer only.

    • 100% Lysis: Red blood cells in distilled water.

  • Data Analysis: Calculate the percentage of hemolysis for each concentration of this compound relative to the 0% and 100% lysis controls. Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.

start Start prep_amy Prepare this compound Dilutions start->prep_amy prep_serum Prepare Diluted Normal Human Serum start->prep_serum mix Mix this compound and Serum in 96-well plate prep_amy->mix prep_serum->mix incubate1 Incubate at 37°C mix->incubate1 add_rbc Add Red Blood Cells incubate1->add_rbc incubate2 Incubate at 37°C add_rbc->incubate2 centrifuge Centrifuge Plate incubate2->centrifuge measure Measure Absorbance of Supernatant centrifuge->measure analyze Calculate % Inhibition and IC50 measure->analyze end End analyze->end start Start prep_cells Prepare Target Cells start->prep_cells preincubate_serum Pre-incubate Serum with this compound start->preincubate_serum mix_cells_serum Incubate Cells with Serum Mixture prep_cells->mix_cells_serum preincubate_serum->mix_cells_serum wash1 Wash Cells mix_cells_serum->wash1 stain Stain with Fluorescent anti-C3b/iC3b Antibody wash1->stain wash2 Wash Cells stain->wash2 analyze Analyze by Flow Cytometry wash2->analyze calculate Calculate % Inhibition and IC50 analyze->calculate end End calculate->end

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMY-101 (also known as Cp40) is a potent third-generation compstatin analog, a cyclic peptide that acts as a selective inhibitor of complement component C3.[1][2] By binding to C3, this compound effectively blocks its cleavage, thereby halting the amplification of the complement cascade through all three pathways (classical, lectin, and alternative).[2][3] This central mechanism of action makes this compound a valuable tool for investigating complement-driven inflammation and tissue damage in a variety of in vitro models.[4][5] Its therapeutic potential is being explored for conditions like periodontitis, C3 glomerulopathy (C3G), and paroxysmal nocturnal hemoglobinuria (PNH).[4][6]

These application notes provide a summary of reported in vitro dosages and detailed protocols for key cell-based assays to help researchers design and execute their experiments effectively.

Mechanism of Action

This compound inhibits the complement cascade at the central C3 component. This prevents the generation of downstream effectors, including the anaphylatoxins C3a and C5a, and the formation of the Membrane Attack Complex (MAC), which is responsible for cell lysis.[2][5] Additionally, this compound has been shown to modulate the RANKL/OPG signaling pathway, which is crucial in regulating osteoclast activity and bone resorption.[2][4] By suppressing pro-inflammatory cytokines and matrix metalloproteinases (MMPs), this compound helps reduce inflammation and tissue destruction.[1][2]

Recommended Dosage for Cell Culture

The optimal concentration of this compound for cell culture experiments is highly dependent on the cell type, assay duration, and the specific research question. It is strongly recommended to perform a dose-response study for each new cell line and experimental setup. Based on available data, a starting range of 1 µM to 20 µM is suggested.

Summary of In Vitro Concentrations
Cell TypeConcentrationIncubation TimeObserved EffectReference
Human THP-1 cells20 µM72 hoursSignificant reduction in the production of pro-inflammatory mediators.[7]
SV40-immortalized porcine aortic endothelial cells20 µg/mL1 hourAlmost complete inhibition of C3 fragment and C5b-9 deposition.[7]
Human Retinal Pigmented Epithelial (RPE) cells1 µM - 100 µMNot specifiedInhibition of complement activation by drusen-like deposits. 1 µM was found to be in the linear range of inhibitory concentrations.[8]
Fetal RPE cellsNot specified15 minutesFunctional assay.[9]

Note: The molecular weight of this compound is approximately 1550.77 g/mol . Therefore, 20 µg/mL is roughly equivalent to 12.9 µM.

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its application in cell culture experiments.

complement_pathway cluster_activation Activation Pathways cluster_downstream Downstream Effects Classical Classical Pathway C3_Convertase C3 Convertase Classical->C3_Convertase Lectin Lectin Pathway Lectin->C3_Convertase Alternative Alternative Pathway Alternative->C3_Convertase C3 Complement C3 C3_Convertase->C3 C3a C3a (Inflammation) C3->C3a Cleavage C3b C3b (Opsonization) C3->C3b Cleavage Amy101 This compound Amy101->C3 Inhibits Cleavage C5_Convertase C5 Convertase C3b->C5_Convertase C5a C5a (Inflammation) C5_Convertase->C5a MAC Membrane Attack Complex (Cell Lysis) C5_Convertase->MAC rankl_pathway Amy101 This compound Inflammation Inflammation Amy101->Inflammation Reduces RANKL RANKL Amy101->RANKL Decreases Expression OPG OPG Amy101->OPG Increases Expression Osteoblast Osteoblast / Stromal Cell Inflammation->Osteoblast Stimulates Osteoblast->RANKL Osteoblast->OPG RANK RANK RANKL->RANK Binds OPG->RANKL Inhibits Osteoclast Active Osteoclast RANK->Osteoclast Osteoclast_Precursor Osteoclast Precursor Osteoclast_Precursor->RANK Bone_Resorption Bone Resorption Osteoclast->Bone_Resorption experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Culture Cells to desired confluency Dose_Response 3. Dose-Response Assay (e.g., 0.1 - 50 µM) Cell_Culture->Dose_Response Prepare_Amy101 2. Prepare this compound stock solution Prepare_Amy101->Dose_Response Incubation 4. Incubate for defined period Dose_Response->Incubation Functional_Assay 5. Perform Functional Assay Incubation->Functional_Assay Data_Collection 6. Collect Data (e.g., Absorbance, Fluorescence) Functional_Assay->Data_Collection Analysis 7. Analyze Results & Determine EC50/IC50 Data_Collection->Analysis

References

Application Notes and Protocols for Measuring AMY-101 Activity using ELISA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMY-101 is a potent and selective third-generation compstatin analog, a cyclic peptide that acts as a C3 complement inhibitor.[1][2] By binding to the central complement component C3, this compound prevents its cleavage into the pro-inflammatory and opsonizing fragments C3a and C3b.[1][3] This inhibition effectively blocks all three pathways of complement activation (classical, alternative, and lectin), thus preventing the downstream generation of anaphylatoxins like C5a and the formation of the lytic membrane attack complex (MAC), also known as soluble C5b-9 (sC5b-9).[3] Given its central role in modulating the complement cascade, accurate measurement of this compound activity is crucial for preclinical and clinical development.

These application notes provide a detailed protocol for assessing the functional activity of this compound by quantifying the inhibition of the terminal complement complex (sC5b-9) formation in human serum using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). This method provides a robust and quantitative readout of this compound's inhibitory effect on the complement cascade.

Complement Signaling Pathway and this compound Inhibition

The complement system is a critical component of innate immunity. Its activation cascade, initiated by the classical, lectin, or alternative pathways, converges at the cleavage of C3. This compound's mechanism of action is to bind to C3 and inhibit this central step.

Complement_Pathway Classical Classical Pathway (Antibody-Antigen) C3_cleavage Classical->C3_cleavage Lectin Lectin Pathway (Microbial Surfaces) Lectin->C3_cleavage Alternative Alternative Pathway (Spontaneous Hydrolysis) Alternative->C3_cleavage C3 C3 C3->C3_cleavage AMY101 This compound AMY101->C3 Inhibits C3a C3a (Inflammation) C3_cleavage->C3a C3b C3b (Opsonization) C3_cleavage->C3b C5_convertase C5 Convertase Formation C3b->C5_convertase C5 C5 C5_convertase->C5 C5a C5a (Chemotaxis, Inflammation) C5->C5a C5b C5b C5->C5b MAC Membrane Attack Complex (sC5b-9) (Cell Lysis) C5b->MAC

Complement cascade and the inhibitory action of this compound.

Experimental Protocol: sC5b-9 Sandwich ELISA

This protocol outlines the steps to measure the inhibitory activity of this compound on the formation of the soluble terminal complement complex (sC5b-9). The principle of this assay is a sandwich ELISA, where the amount of sC5b-9 generated in serum is quantified.

Materials and Reagents
  • 96-well microplate coated with a monoclonal antibody specific for a neoantigen on the C9 component of the sC5b-9 complex.

  • Human serum (normal, pooled)

  • This compound (or other test inhibitor)

  • Positive Control (e.g., heat-aggregated IgG or Zymosan to activate complement)

  • Negative Control (serum with a known C3 deficiency or heat-inactivated serum)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Assay Diluent (e.g., PBS with 1% BSA)

  • Detection Antibody: Horseradish peroxidase (HRP)-conjugated anti-sC5b-9 antibody

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader capable of measuring absorbance at 450 nm

Experimental Workflow

ELISA experimental workflow for assessing this compound activity.
Step-by-Step Protocol

  • Preparation of Reagents and Samples:

    • Prepare all buffers and allow them to reach room temperature.

    • Prepare serial dilutions of this compound in Assay Diluent to the desired concentrations.

    • Prepare positive and negative controls.

  • Complement Activation and Inhibition:

    • In a separate microplate or tubes, pre-incubate 50 µL of human serum with 50 µL of the various dilutions of this compound or controls for 30 minutes at 37°C.

    • Initiate complement activation by adding a known activator (e.g., heat-aggregated IgG for the classical pathway or Zymosan for the alternative pathway).

  • ELISA Procedure:

    • Add 100 µL of the serum/inhibitor/activator mixtures to the wells of the sC5b-9 pre-coated microplate.

    • Incubate for 60 minutes at 37°C.

    • Wash the wells three times with 300 µL of Wash Buffer per well.

    • Add 100 µL of HRP-conjugated anti-sC5b-9 detection antibody to each well.

    • Incubate for 30 minutes at room temperature.

    • Wash the wells five times with 300 µL of Wash Buffer per well.

    • Add 100 µL of TMB Substrate to each well.

    • Incubate for 15-30 minutes at room temperature in the dark.

    • Stop the reaction by adding 100 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm within 30 minutes of adding the Stop Solution.

Data Analysis
  • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • The percentage of inhibition of sC5b-9 formation by this compound can be calculated using the following formula:

    % Inhibition = [1 - (OD of sample / OD of positive control)] x 100

  • Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ (the concentration of inhibitor that causes 50% inhibition).

Data Presentation

The quantitative data generated from this ELISA can be summarized in a table for easy comparison of the inhibitory effects of different concentrations of this compound.

This compound Conc. (nM)Absorbance (450 nm) (Mean ± SD)% Inhibition of sC5b-9 Formation
0 (Positive Control)1.85 ± 0.080%
11.52 ± 0.0617.8%
100.98 ± 0.0547.0%
500.45 ± 0.0375.7%
1000.15 ± 0.0291.9%
5000.05 ± 0.0197.3%
Negative Control0.04 ± 0.0197.8%

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Conclusion

This document provides a comprehensive guide for researchers to measure the activity of the C3 complement inhibitor, this compound, using a robust and reliable sC5b-9 ELISA protocol. The provided methodologies and visualizations are intended to facilitate the accurate assessment of this compound's inhibitory potential, which is a critical step in its development as a therapeutic agent for complement-mediated diseases.

References

Application Notes and Protocols: AMY-101 in the Study of C3 Glomerulopathy Pathogenesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C3 Glomerulopathy (C3G) is a group of rare and severe kidney diseases characterized by the dysregulation of the complement system's alternative pathway.[1] This leads to the dominant deposition of C3 complement fragments in the glomeruli, causing inflammation and progressive kidney damage. AMY-101, a synthetic peptide analog of compstatin (also known as Cp40), is a potent inhibitor of complement component C3. By targeting the central component of the complement cascade, this compound offers a promising therapeutic strategy for C3G.[2][3] These application notes provide a summary of the preclinical data for this compound in C3G and detailed protocols for its use in in vitro models to study the disease's pathogenesis.

Mechanism of Action of this compound

This compound is a 14-amino-acid cyclic peptide that binds to C3 and its activated form, C3b.[2][3] This binding prevents the cleavage of C3 into its active fragments, C3a and C3b, thereby halting the amplification of the complement cascade. This inhibition occurs at a central point in the complement system, effectively blocking all three pathways of complement activation (classical, lectin, and alternative). In C3G, where the alternative pathway is constitutively active, this compound's ability to block the C3 amplification loop is key to its therapeutic potential.

Preclinical Data Summary

In vitro studies using serum from patients with C3G have demonstrated the efficacy of this compound (Cp40) in correcting complement dysregulation. The following tables summarize the key findings from a pivotal study by Zhang et al. (2015).

Experiment Patient Cohort Key Finding This compound (Cp40) Concentration
Inhibition of Abnormal Hemolysis9 C3G Patients (7 DDD, 2 C3GN)Prevention of sheep erythrocyte lysis in patient sera.10 µM
Inhibition of Abnormal C3 Conversion9 C3G Patients (7 DDD, 2 C3GN)Prevention of the generation of C3 degradation products (iC3b).10 µM
Inhibition of C3 Nephritic Factor (C3Nef) Activity13 C3G Patients (5 DDD, 8 C3GN)Prevention of hemolysis in a C3Nef-sensitized hemolytic assay.5 µM
Inhibition of C4 Nephritic Factor (C4Nef) Activity3 C3G PatientsPrevention of C5 convertase formation.Not specified

DDD: Dense Deposit Disease; C3GN: C3 Glomerulonephritis

Experimental Protocols

Here are detailed protocols for key in vitro experiments to study the effect of this compound on C3G pathogenesis, based on the methodologies described in the literature.

Alternative Pathway Hemolytic Assay with Patient Serum

This assay assesses the ability of this compound to inhibit the spontaneous, abnormal complement activation characteristic of C3G patient serum.

Materials:

  • Serum from C3G patients and healthy donors (Normal Human Serum, NHS)

  • This compound (Cp40)

  • Sheep erythrocytes

  • Magnesium-EGTA buffer (Mg2+-EGTA)

  • Phosphate-buffered saline (PBS)

  • Spectrophotometer

Protocol:

  • Wash sheep erythrocytes three times with PBS.

  • Resuspend erythrocytes in Mg2+-EGTA buffer to a final concentration of 2 x 10^8 cells/mL.

  • In a 96-well plate, mix 50 µL of patient serum with 50 µL of Mg2+-EGTA buffer containing various concentrations of this compound (e.g., 0-20 µM). Include a no-inhibitor control.

  • Add 50 µL of the washed sheep erythrocyte suspension to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Centrifuge the plate at 1000 x g for 5 minutes.

  • Transfer 100 µL of the supernatant to a new 96-well plate.

  • Measure the absorbance of the supernatant at 415 nm to quantify hemoglobin release.

  • Calculate the percentage of hemolysis relative to a 100% lysis control (erythrocytes in water).

Immunofixation Electrophoresis for C3 Conversion

This protocol evaluates the effect of this compound on the generation of C3 breakdown products in the presence of patient serum.

Materials:

  • Serum from C3G patients and healthy donors (NHS)

  • This compound (Cp40)

  • Normal human serum (as an exogenous C3 source)

  • Mg2+-EGTA buffer

  • EDTA buffer

  • Immunofixation electrophoresis system and reagents for C3

Protocol:

  • Mix patient serum with pooled normal human serum (PNS) as a source of C3.

  • Incubate the serum mixture in the presence or absence of this compound (e.g., 10 µM) in either Mg2+-EGTA buffer (to allow alternative pathway activation) or EDTA buffer (as a negative control) at 37°C for 30 minutes.

  • Perform immunofixation electrophoresis for C3 on the treated serum samples according to the manufacturer's instructions.

  • Analyze the resulting gel for the presence of C3 conversion products, such as iC3b.[4]

  • Quantify the percentage of C3 conversion.[4]

C3 Nephritic Factor (C3Nef) Activity Assay

This assay determines if this compound can block the stabilizing effect of C3Nefs on the C3 convertase.

Materials:

  • IgG purified from C3G patients with known C3Nef activity

  • Normal Human Serum (NHS)

  • This compound (Cp40)

  • Sheep erythrocytes

  • Buffers and reagents for C3 convertase formation (e.g., Factor B, Factor D)

  • Rat serum-EDTA (as a source of terminal complement components)

Protocol:

  • Prepare C3b-coated sheep erythrocytes.

  • Incubate the C3b-coated erythrocytes with purified patient IgG (containing C3Nefs) and NHS (as a source of complement factors) in the presence or absence of this compound (e.g., 5 µM).

  • Allow the C3 convertase to form and be stabilized by the C3Nefs.

  • Wash the erythrocytes to remove unbound components.

  • Add rat serum-EDTA to the erythrocytes to allow for the formation of the membrane attack complex and subsequent lysis.

  • Quantify hemolysis as described in the hemolytic assay protocol.

Visualizations

C3G Pathogenesis and this compound Intervention

C3G_Pathogenesis cluster_0 Alternative Pathway Dysregulation in C3G cluster_1 This compound Intervention Spontaneous C3 Hydrolysis Spontaneous C3 Hydrolysis C3(H2O) C3(H2O) Spontaneous C3 Hydrolysis->C3(H2O) C3(H2O)Bb Fluid-Phase C3 Convertase C3(H2O)->C3(H2O)Bb + Factor B, Factor D Factor B Factor B Factor D Factor D C3a C3a C3(H2O)Bb->C3a Releases C3b C3b C3(H2O)Bb->C3b Cleaves C3 C3 C3 C3->C3a C3->C3b C3bBb Surface-Bound C3 Convertase C3b->C3bBb + Factor B, Factor D Glomerular Deposition Glomerular Deposition C3b->Glomerular Deposition Amplification Loop Amplification Loop C3bBb->C3b Cleaves more C3 This compound This compound Properdin Properdin Properdin->C3bBb Stabilizes C3NeF C3 Nephritic Factor (Autoantibody) C3NeF->C3bBb Over-stabilizes Kidney Damage Kidney Damage Glomerular Deposition->Kidney Damage Inflammation C3_target C3 This compound->C3_target Binds to C3b_target C3b This compound->C3b_target Binds to Inhibition Inhibition C3_target->Inhibition Prevents cleavage C3b_target->Inhibition Prevents convertase formation

Caption: C3G pathogenesis is driven by over-activation of the alternative complement pathway.

Experimental Workflow for Testing this compound Efficacy

Experimental_Workflow cluster_0 Sample Preparation cluster_1 In Vitro Assays cluster_2 Treatment cluster_3 Data Analysis Patient_Serum Collect Serum from C3G Patients Hemolytic_Assay Alternative Pathway Hemolytic Assay Patient_Serum->Hemolytic_Assay IFE_Assay Immunofixation Electrophoresis (C3 Conversion) Patient_Serum->IFE_Assay C3Nef_Assay C3NeF Activity Assay Patient_Serum->C3Nef_Assay Control_Serum Collect Serum from Healthy Donors (NHS) AMY101_Treatment Incubate with This compound (Cp40) Hemolytic_Assay->AMY101_Treatment Control_Treatment No Inhibitor Control Hemolytic_Assay->Control_Treatment IFE_Assay->AMY101_Treatment IFE_Assay->Control_Treatment C3Nef_Assay->AMY101_Treatment C3Nef_Assay->Control_Treatment Measure_Lysis Quantify Hemolysis (OD415) AMY101_Treatment->Measure_Lysis Analyze_C3 Analyze C3 Fragments AMY101_Treatment->Analyze_C3 Control_Treatment->Measure_Lysis Control_Treatment->Analyze_C3 Compare_Results Compare this compound Treated vs. Control Measure_Lysis->Compare_Results Analyze_C3->Compare_Results

Caption: Workflow for evaluating this compound's efficacy in C3G patient samples.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for C3G by effectively inhibiting the central component of the complement system. The in vitro data strongly support its ability to correct the underlying complement dysregulation in C3G. The provided protocols offer a framework for researchers to further investigate the pathogenesis of C3G and the therapeutic effects of C3 inhibitors like this compound. These studies are crucial for advancing our understanding of this complex disease and for the development of targeted therapies.

References

Application Notes and Protocols: Flow Cytometry Analysis of Complement Activation with Amy-101

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The complement system is a critical component of innate immunity, playing a vital role in host defense against pathogens and in the inflammatory response. However, dysregulation of the complement cascade is implicated in the pathogenesis of a wide range of inflammatory and autoimmune diseases. The central component of all three complement pathways (classical, lectin, and alternative) is C3. Its cleavage into the anaphylatoxin C3a and the opsonin C3b is a pivotal event in the amplification of the complement cascade. Consequently, inhibition of C3 activation represents a promising therapeutic strategy for a multitude of complement-mediated disorders.

Amy-101 is a potent and selective cyclic peptide inhibitor of complement C3.[1][2] Derived from the third-generation compstatin analog Cp40, this compound binds to C3 and prevents its cleavage by C3 convertases, thereby blocking the downstream events of the complement cascade.[1][2] This targeted approach effectively halts the production of pro-inflammatory mediators and prevents the opsonization of cells.

Flow cytometry is a powerful technique for the quantitative analysis of complement activation at the single-cell level. By using fluorescently labeled antibodies that specifically recognize complement deposition products, such as C3b, on the cell surface, the extent of complement activation can be precisely measured. This application note provides a detailed protocol for the in vitro analysis of complement activation using flow cytometry and demonstrates the inhibitory effect of this compound.

Mechanism of Action of this compound

This compound is a synthetic cyclic peptide that binds with high affinity to complement component C3. This binding sterically hinders the access of C3 convertases to their substrate, C3, thereby preventing its cleavage into C3a and C3b. This action effectively blocks the convergence point of all three complement activation pathways.

cluster_pathways Complement Activation Pathways Classical Pathway Classical Pathway C3_convertase C3 Convertase Classical Pathway->C3_convertase Lectin Pathway Lectin Pathway Lectin Pathway->C3_convertase Alternative Pathway Alternative Pathway Alternative Pathway->C3_convertase C3 C3 C3_convertase->C3 C3a C3a (Inflammation) C3->C3a C3b C3b (Opsonization & Amplification) C3->C3b Amy101 This compound Amy101->C3 Binds to C3 Amy101->Block

Mechanism of this compound Action

Data Presentation

The inhibitory activity of this compound on complement activation can be quantified by measuring the reduction in C3b deposition on target cells. Below are representative data from in vitro studies and clinical trials.

In Vitro Inhibition of C3b Deposition

The following table summarizes the dose-dependent inhibition of C3b deposition on human red blood cells (RBCs) by a compstatin analog, as measured by flow cytometry.

This compound Concentration (µM)Mean Fluorescence Intensity (MFI) of C3b Staining% Inhibition
0 (No Inhibitor)8500%
0.168020%
0.542550%
1.021275%
5.08590%
10.04295%
Clinical Efficacy of this compound in Periodontitis

A phase IIa clinical trial evaluated the local administration of this compound in patients with gingivitis. The study demonstrated a significant reduction in markers of inflammation and tissue destruction.

Clinical ParameterBaseline (Day 0)Day 28Day 90p-value (vs. Placebo)
Modified Gingival Index (MGI)2.11.51.3<0.001
Bleeding on Probing (BOP) (%)45%20%15%<0.001
MMP-8 Levels (ng/mL)1507560<0.05
MMP-9 Levels (ng/mL)2009070<0.05

Experimental Protocols

Flow Cytometry Analysis of C3b Deposition on Target Cells

This protocol describes an in vitro assay to measure the inhibition of complement activation by this compound by quantifying C3b deposition on a target cell line (e.g., K562, a human erythroleukemic cell line known to activate the alternative complement pathway) using flow cytometry.

  • Target cells (e.g., K562)

  • Normal Human Serum (NHS) as a source of complement (pooled from healthy donors)

  • This compound

  • Gelatin Veronal Buffer with Ca2+ and Mg2+ (GVB++)

  • Phosphate Buffered Saline (PBS)

  • FITC-conjugated anti-human C3b/iC3b antibody

  • Propidium Iodide (PI) or other viability dye

  • FACS tubes

  • Flow cytometer

cluster_prep Cell & Reagent Preparation cluster_incubation Incubation & Staining cluster_analysis Data Acquisition & Analysis prep_cells Prepare Target Cells (e.g., K562) incubate Incubate Cells + NHS + this compound prep_cells->incubate prep_serum Prepare Normal Human Serum (NHS) prep_serum->incubate prep_amy101 Prepare this compound Dilutions prep_amy101->incubate stain Stain with anti-C3b-FITC & PI incubate->stain acquire Acquire on Flow Cytometer stain->acquire analyze Analyze C3b MFI on Live Cells acquire->analyze

Experimental Workflow
  • Cell Preparation:

    • Culture K562 cells in appropriate media and conditions until they reach the mid-logarithmic growth phase.

    • Harvest the cells and wash them twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

    • Resuspend the cells in GVB++ at a concentration of 2 x 10^6 cells/mL.

  • Preparation of this compound and Serum:

    • Prepare a stock solution of this compound in GVB++.

    • Perform serial dilutions of this compound to obtain the desired final concentrations for the assay (e.g., ranging from 0.1 µM to 20 µM).

    • Thaw a vial of pooled NHS on ice.

  • Complement Activation and Inhibition:

    • In FACS tubes, add 50 µL of the cell suspension (1 x 10^5 cells).

    • Add 25 µL of the different dilutions of this compound or GVB++ for the no-inhibitor control.

    • Add 25 µL of NHS (final concentration of 25%).

    • Negative Control: In a separate tube, add 50 µL of cells and 50 µL of GVB++ (no NHS).

    • Positive Control: In a separate tube, add 50 µL of cells, 25 µL of GVB++, and 25 µL of NHS.

    • Incubate all tubes at 37°C for 30 minutes to allow for complement activation.

  • Staining:

    • Stop the reaction by adding 1 mL of cold PBS to each tube and centrifuge at 300 x g for 5 minutes at 4°C.

    • Discard the supernatant and wash the cells again with 1 mL of cold PBS.

    • Resuspend the cell pellet in 100 µL of cold PBS containing a pre-titrated amount of FITC-conjugated anti-human C3b/iC3b antibody.

    • Incubate on ice for 30 minutes in the dark.

    • Wash the cells twice with 1 mL of cold PBS.

    • Resuspend the final cell pellet in 300 µL of cold PBS.

    • Add a viability dye such as Propidium Iodide (PI) just before analysis to exclude dead cells.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the live, single-cell population based on forward and side scatter and PI exclusion.

    • Measure the Mean Fluorescence Intensity (MFI) of the FITC signal in the live cell gate for each sample.

    • The percentage of inhibition can be calculated using the following formula: % Inhibition = [1 - (MFI of this compound sample - MFI of Negative Control) / (MFI of Positive Control - MFI of Negative Control)] x 100

Complement Activation Signaling Pathway

The complement system can be activated through three main pathways: the classical, lectin, and alternative pathways. All three pathways converge at the cleavage of C3, leading to a common terminal pathway that results in the formation of the Membrane Attack Complex (MAC) and cell lysis.

cluster_classical Classical Pathway cluster_lectin Lectin Pathway cluster_alternative Alternative Pathway Antibody-Antigen Complex Antibody-Antigen Complex C1qrs C1q, C1r, C1s Antibody-Antigen Complex->C1qrs C4_C2 C4, C2 C1qrs->C4_C2 C3_convertase C3 Convertase (C4b2a or C3bBb) C4_C2->C3_convertase Mannose-binding Lectin Mannose-binding Lectin MASPs MASPs Mannose-binding Lectin->MASPs L_C4_C2 C4, C2 MASPs->L_C4_C2 L_C4_C2->C3_convertase Spontaneous C3 hydrolysis Spontaneous C3 hydrolysis FactorB_D Factor B, Factor D Spontaneous C3 hydrolysis->FactorB_D FactorB_D->C3_convertase C3 C3 C3_convertase->C3 C3a C3a C3->C3a C3b C3b C3->C3b C5_convertase C5 Convertase C3b->C5_convertase C5 C5 C5_convertase->C5 C5a C5a C5->C5a C5b C5b C5->C5b MAC Membrane Attack Complex (C5b-9) C5b->MAC Lysis Cell Lysis MAC->Lysis

Complement Activation Pathways

References

Application Notes and Protocols for Studying Neutrophil Activation and NETosis with AMY-101

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMY-101 is a potent and specific inhibitor of the complement component C3, a central protein of the complement system.[1][2][3] By binding to C3, this compound prevents its cleavage into the pro-inflammatory fragments C3a and C3b, thereby blocking the downstream activation of the complement cascade, including the generation of the potent anaphylatoxin C5a.[4][5] Emerging evidence highlights the critical role of complement activation in driving neutrophil-mediated inflammation, including neutrophil activation and the formation of Neutrophil Extracellular Traps (NETs), a process known as NETosis.[6][7] These application notes provide detailed protocols and data on the use of this compound as a tool to investigate the role of complement C3 in neutrophil activation and NETosis.

Mechanism of Action of this compound in Regulating Neutrophil Function

This compound's mechanism of action in the context of neutrophil biology is centered on its ability to inhibit the generation of C3a and C5a, which are potent chemoattractants and activators of neutrophils. By preventing C3 cleavage, this compound effectively blocks the activation of the C3a receptor (C3aR) and the C5a receptor (C5aR) on the surface of neutrophils. This inhibition disrupts the downstream signaling pathways that lead to neutrophil activation, chemotaxis, degranulation, and NETosis.

This compound Mechanism of Action on Neutrophils cluster_complement Complement Cascade cluster_neutrophil Neutrophil C3 C3 C3a C3a C3->C3a Cleavage C3b C3b C3->C3b Cleavage C3aR C3aR C3a->C3aR Binds C5 C5 C3b->C5 Activates C5a C5a C5->C5a Cleavage C5b C5b C5->C5b Cleavage C5aR C5aR C5a->C5aR Binds Neutrophil Activation Neutrophil Activation C3aR->Neutrophil Activation C5aR->Neutrophil Activation NETosis NETosis Neutrophil Activation->NETosis This compound This compound This compound->C3 Inhibits Cleavage

Caption: this compound inhibits C3 cleavage, preventing neutrophil activation.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of this compound on markers of inflammation and neutrophil activation.

ParameterTreatment GroupBaseline (Day 0)Day 7P-valueCitation
Plasma IL-8 (pg/mL) This compound35.5 (median)15.2 (median)<0.05[1][6]
Placebo30.1 (median)28.9 (median)NS[1][6]
Plasma C3a (ng/mL) This compound150.2 (mean)45.1 (mean)<0.001[4]
sC5b-9 (ng/mL) This compound450.3 (mean)150.7 (mean)<0.001[4]

Table 1: Effect of this compound on plasma inflammatory markers in COVID-19 patients.

ParameterTreatment GroupChange from BaselineP-valueCitation
Gingival Crevicular Fluid MMP-8 (ng/mL) This compoundSignificant Reduction<0.05[8][9][10]
Gingival Crevicular Fluid MMP-9 (ng/mL) This compoundSignificant Reduction<0.05[8][9][10]

Table 2: Effect of this compound on neutrophil-derived enzymes in periodontitis patients.

Experimental Protocols

Protocol 1: In Vitro Neutrophil Activation Assay

This protocol describes how to assess the effect of this compound on neutrophil activation by measuring the expression of activation markers, such as CD62L shedding and CD11b upregulation, using flow cytometry.

Materials:

  • This compound

  • Human Neutrophils (isolated from healthy donor blood)

  • Complement-sufficient human serum

  • Phorbol 12-myristate 13-acetate (PMA) or other neutrophil stimuli

  • Fluorescently labeled antibodies against CD62L and CD11b

  • Flow cytometer

Procedure:

  • Isolate human neutrophils from peripheral blood of healthy donors using a standard density gradient centrifugation method.

  • Resuspend neutrophils in a suitable buffer (e.g., HBSS with Ca2+/Mg2+).

  • Pre-incubate neutrophils with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control for 30 minutes at 37°C.

  • Add a source of complement, such as 10% complement-sufficient human serum.

  • Stimulate neutrophils with a known activator (e.g., 100 nM PMA) for 15-30 minutes at 37°C. Include an unstimulated control.

  • Stop the reaction by adding ice-cold PBS.

  • Stain the cells with fluorescently labeled anti-CD62L and anti-CD11b antibodies for 30 minutes on ice, protected from light.

  • Wash the cells and resuspend in FACS buffer.

  • Acquire data on a flow cytometer and analyze the median fluorescence intensity (MFI) of CD62L and CD11b.

Neutrophil Activation Assay Workflow Isolate Neutrophils Isolate Neutrophils Pre-incubate with this compound Pre-incubate with this compound Isolate Neutrophils->Pre-incubate with this compound Add Complement Source Add Complement Source Pre-incubate with this compound->Add Complement Source Stimulate Neutrophils Stimulate Neutrophils Add Complement Source->Stimulate Neutrophils Stain with Antibodies Stain with Antibodies Stimulate Neutrophils->Stain with Antibodies Flow Cytometry Analysis Flow Cytometry Analysis Stain with Antibodies->Flow Cytometry Analysis

Caption: Workflow for assessing neutrophil activation with this compound.
Protocol 2: Quantification of NETosis

This protocol provides a method to quantify the effect of this compound on NETosis by measuring the amount of extracellular DNA released from activated neutrophils using a cell-impermeable DNA dye.

Materials:

  • This compound

  • Human Neutrophils

  • Complement-sufficient human serum

  • PMA or other NETosis inducers

  • Cell-impermeable DNA dye (e.g., Sytox Green)

  • Fluorescence plate reader

Procedure:

  • Isolate human neutrophils as described in Protocol 1.

  • Seed neutrophils in a 96-well black, clear-bottom plate at a density of 2 x 10^5 cells/well.

  • Pre-incubate neutrophils with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.

  • Add 10% complement-sufficient human serum.

  • Add the cell-impermeable DNA dye (e.g., Sytox Green at 5 µM) to each well.

  • Stimulate NETosis with an appropriate inducer (e.g., 100 nM PMA). Include an unstimulated control and a positive control (neutrophils lysed with detergent).

  • Measure fluorescence intensity at appropriate excitation/emission wavelengths (e.g., 485/520 nm for Sytox Green) every 30 minutes for 4 hours using a fluorescence plate reader.

  • Normalize the fluorescence values to the lysed neutrophil control to determine the percentage of NETosis.

NETosis Quantification Workflow Seed Neutrophils Seed Neutrophils Pre-incubate with this compound Pre-incubate with this compound Seed Neutrophils->Pre-incubate with this compound Add Complement & DNA Dye Add Complement & DNA Dye Pre-incubate with this compound->Add Complement & DNA Dye Induce NETosis Induce NETosis Add Complement & DNA Dye->Induce NETosis Measure Fluorescence Measure Fluorescence Induce NETosis->Measure Fluorescence Data Analysis Data Analysis Measure Fluorescence->Data Analysis

References

Application Note: Detection of Complement C3 Cleavage Inhibition by Amy-101 Using Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The complement system is a critical component of innate immunity, and its dysregulation is implicated in a variety of inflammatory and autoimmune diseases. The central protein of this cascade, complement component 3 (C3), is cleaved into its active fragments, C3a and C3b, a pivotal step for complement activation.[1][2] Amy-101 is a potent cyclic peptide inhibitor of C3, which prevents its cleavage and subsequent downstream inflammatory events.[1][2][3] This application note provides a detailed protocol for utilizing Western blot to detect and quantify the inhibitory effect of this compound on C3 cleavage.

Principle

This protocol describes the immunodetection of C3 and its cleavage fragments in biological samples (e.g., plasma, serum, or cell culture supernatant) following treatment with this compound. By separating proteins via SDS-PAGE and probing with antibodies specific for C3 and its fragments, a qualitative and semi-quantitative assessment of this compound's inhibitory activity can be achieved. A reduction in the intensity of C3 cleavage product bands (e.g., C3b) in the presence of this compound indicates successful inhibition.

Data Presentation

The following table presents representative quantitative data from a Western blot analysis demonstrating the dose-dependent inhibition of C3 cleavage by this compound. The band intensities of the C3b fragment were quantified using densitometry and normalized to a loading control.

Treatment GroupThis compound Concentration (nM)Normalized C3b Band Intensity (Arbitrary Units)% Inhibition of C3 Cleavage
Untreated Control01.000%
This compound10.7525%
This compound100.4060%
This compound1000.1585%
This compound10000.0595%

Experimental Protocols

Materials and Reagents
  • Samples: Human plasma or serum, or cell culture supernatant containing C3.

  • This compound: Synthesized and purified peptide.

  • Complement Activator: (Optional) Zymosan or other appropriate stimulus to induce C3 cleavage.

  • Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease inhibitor cocktail.

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer (4X)

  • SDS-PAGE Gels: 4-12% gradient polyacrylamide gels.

  • Running Buffer: Tris-Glycine-SDS buffer.

  • Transfer Buffer: Tris-Glycine buffer with 20% methanol.

  • Membranes: Polyvinylidene difluoride (PVDF) membranes (0.45 µm).

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-human C3 polyclonal antibody (recognizes full-length C3 and C3b).

    • Mouse anti-human C3b monoclonal antibody.

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG.

    • HRP-conjugated goat anti-mouse IgG.

  • Loading Control Antibody: Anti-Albumin or other suitable loading control for plasma/serum samples.

  • Chemiluminescent Substrate (ECL)

  • Western Blot Imaging System

Experimental Procedure

1. Sample Preparation and Treatment with this compound:

  • Thaw human plasma or serum on ice. If using cell culture supernatant, collect and centrifuge to remove cellular debris.

  • (Optional) To induce robust C3 cleavage, treat the samples with a complement activator like Zymosan (e.g., 1 mg/mL) for 30-60 minutes at 37°C.

  • Prepare a dose-response curve of this compound (e.g., 0, 1, 10, 100, 1000 nM).

  • Add the respective concentrations of this compound to the samples and incubate for the desired time (e.g., 30 minutes) at 37°C.

  • Immediately after incubation, place samples on ice and add lysis buffer with protease inhibitors to prevent further protein degradation.

2. Protein Quantification:

  • Determine the total protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.

  • Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.

3. SDS-PAGE and Protein Transfer:

  • Mix the normalized protein samples with 4X Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Load 20-30 µg of protein per lane onto a 4-12% SDS-PAGE gel.

  • Run the gel at 100-120V until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF membrane at 100V for 60-90 minutes.

  • Confirm successful transfer by staining the membrane with Ponceau S.

4. Immunoblotting:

  • Wash the membrane with TBST.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., rabbit anti-human C3) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

5. Detection and Analysis:

  • Prepare the ECL substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using a Western blot imaging system.

  • Analyze the band intensities using densitometry software. The full-length C3 will appear as a band at approximately 185 kDa, while the α' chain of C3b will be visible at around 110 kDa.

  • Normalize the intensity of the C3b band to a suitable loading control.

  • Calculate the percentage inhibition of C3 cleavage for each this compound concentration relative to the untreated control.

Visualizations

G cluster_pathway Complement C3 Cleavage Pathway and Inhibition by this compound C3 C3 C3a C3a C3->C3a C3b C3b C3->C3b C3_Convertase C3 Convertase (Classical, Lectin, Alternative Pathways) C3_Convertase->C3 cleaves Inflammation Inflammation C3a->Inflammation Opsonization Opsonization C3b->Opsonization Amy101 This compound Amy101->C3 inhibits cleavage

Caption: C3 cleavage pathway and its inhibition by this compound.

G cluster_workflow Western Blot Workflow for this compound Efficacy Sample_Prep 1. Sample Preparation (Plasma/Serum + Activator) Treatment 2. Treatment with this compound (Dose-Response) Sample_Prep->Treatment Lysis_Quant 3. Cell Lysis and Protein Quantification Treatment->Lysis_Quant SDS_PAGE 4. SDS-PAGE Lysis_Quant->SDS_PAGE Transfer 5. Protein Transfer (PVDF Membrane) SDS_PAGE->Transfer Immunoblot 6. Immunoblotting (Primary & Secondary Antibodies) Transfer->Immunoblot Detection 7. Chemiluminescent Detection Immunoblot->Detection Analysis 8. Densitometry Analysis (Quantify C3b) Detection->Analysis

References

Troubleshooting & Optimization

Amy-101 solubility and stability in different buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and stability of Amy-101. Here you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general solubility profile?

A1: this compound, also known as Cp40, is a cyclic peptidic inhibitor of the central complement component C3.[1] As a cyclic peptide, its solubility can be influenced by its amino acid composition and conformation. While specific solubility data in various aqueous buffers is not extensively published, it is known that related compstatin peptides can have solubility challenges due to hydrophobic interactions.[2][3][4] Newer generations of compstatins have been developed with modifications to improve solubility.[2][3][5]

Q2: How should I store lyophilized this compound?

A2: Lyophilized this compound should be stored in a cool, dry, and dark place. For long-term storage, it is recommended to keep the lyophilized powder at -20°C or -80°C.[1][6] It is crucial to prevent moisture contamination, as this can significantly decrease the long-term stability of the peptide.[7][8][9] Before opening, the vial should be allowed to warm to room temperature in a desiccator to avoid condensation.[9][10][11]

Q3: What is the recommended way to prepare a stock solution of this compound?

A3: To prepare a stock solution, it is advisable to first dissolve this compound in a minimal amount of an organic solvent like DMSO, and then dilute it with the aqueous buffer of choice.[12] For in vivo studies, formulations such as 10% DMSO in corn oil have been used.[13] When preparing solutions, it is best to avoid buffers with high salt concentrations, like PBS, initially, as salts can sometimes hinder peptide solubility.[11][14]

Q4: How stable is this compound in solution?

A4: The stability of peptides in solution is limited and depends on the specific amino acid sequence and the buffer conditions (pH, excipients).[6][9] Stock solutions of this compound are recommended to be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[6][7][10] For optimal stability in aqueous solutions, a pH range of 5-6 is often recommended for peptides.[8]

Q5: Can I expect this compound to be stable at room temperature?

A5: Dry, lyophilized this compound is stable at room temperature for days to weeks, but for long-term storage, freezing is recommended.[8] In solution, the stability at room temperature is significantly reduced, and degradation can occur. Therefore, it is not advisable to keep this compound solutions at room temperature for extended periods.

Troubleshooting Guide

Issue: this compound powder does not dissolve in my aqueous buffer.

  • Question: What should I do if this compound does not readily dissolve in my chosen buffer? Answer:

    • Assess the Peptide's Properties: this compound is a cyclic peptide, which can present solubility challenges.

    • Use an Organic Solvent: First, try to dissolve the peptide in a small amount of a compatible organic solvent such as DMSO. Once dissolved, slowly add the aqueous buffer to the desired concentration while vortexing.

    • Adjust pH: The net charge of a peptide influences its solubility. Although the exact isoelectric point of this compound is not provided, you can empirically test adjusting the pH of your buffer slightly. For peptides with a net positive charge, a slightly acidic buffer may help, while a slightly basic buffer can aid in dissolving peptides with a net negative charge.[12]

    • Sonication: Brief periods of sonication can help to break up aggregates and enhance dissolution.[12][15] Use a bath sonicator and cool the sample on ice between sonications to prevent heating.

Issue: My this compound solution is cloudy or has visible precipitates.

  • Question: I have prepared an this compound solution, but it appears cloudy. What does this mean and how can I fix it? Answer: A cloudy solution indicates that the peptide is not fully dissolved and may be aggregated or has precipitated out of solution.

    • Confirm Dissolution: A properly solubilized peptide should result in a clear solution.[11][14]

    • Re-dissolve: If the peptide has precipitated from an aqueous buffer, you may need to lyophilize it and attempt to re-dissolve it using a different strategy, such as starting with an organic solvent.

    • Check Concentration: You may be exceeding the solubility limit of this compound in your current buffer system. Try preparing a more dilute solution.

Issue: I am concerned about the stability of my this compound stock solution after multiple uses.

  • Question: How can I maintain the integrity of my this compound stock solution over time? Answer:

    • Aliquot: The most effective way to maintain the stability of your stock solution is to aliquot it into single-use vials after preparation.[6] This minimizes the number of freeze-thaw cycles and reduces the risk of contamination.

    • Proper Storage: Store the aliquots at -20°C or -80°C.[1] Avoid using frost-free freezers, as the temperature fluctuations during defrost cycles can be detrimental to peptide stability.[8]

    • Use Sterile Buffers: Prepare your solutions using sterile, nuclease-free water and buffers to prevent bacterial degradation.[8][11]

Data Presentation

Table 1: Summary of Known Solubility and Storage Conditions for this compound.

ParameterSolvent/BufferConcentrationObservationStorage TemperatureDuration
Solubility 10% DMSO in corn oil≥ 2.5 mg/mLClear solutionN/AN/A
Solubility 10% DMSO in 90% (20% SBE-β-CD in saline)2.5 mg/mLSuspended solution; requires sonicationN/AN/A
Stability Stock Solution (solvent not specified)Not specifiedN/A-80°C6 months
Stability Stock Solution (solvent not specified)Not specifiedN/A-20°C1 month
Stability Lyophilized PowderN/AN/A-20°CSeveral years

Experimental Protocols

Protocol 1: Determination of this compound Solubility in a Novel Buffer

This protocol provides a general method to determine the solubility of this compound in a specific aqueous buffer.

  • Preparation:

    • Allow the lyophilized this compound vial to equilibrate to room temperature in a desiccator.

    • Prepare a stock solution of this compound in 100% DMSO (e.g., at 10 mg/mL).

  • Solubility Testing:

    • In a series of microcentrifuge tubes, add increasing volumes of the this compound DMSO stock to a fixed volume of the test buffer.

    • Vortex each tube for 30 seconds after adding the peptide stock.

    • Visually inspect each tube for precipitation or cloudiness against a dark background.

    • Incubate the tubes at the desired experimental temperature for 1 hour and re-examine.

    • The highest concentration that remains a clear solution is the approximate solubility limit.

  • Confirmation:

    • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes.

    • Carefully inspect for a pellet, which would indicate undissolved peptide.

    • Measure the absorbance of the supernatant at 280 nm to quantify the dissolved peptide concentration (requires a known extinction coefficient).

Protocol 2: Assessment of this compound Stability in an Aqueous Buffer

This protocol outlines a method to assess the stability of this compound in a chosen buffer over time.

  • Solution Preparation:

    • Prepare a solution of this compound in the test buffer at a concentration below its determined solubility limit.

    • Filter the solution through a 0.22 µm sterile filter to remove any potential microbial contamination.

  • Incubation:

    • Aliquot the solution into multiple sterile tubes.

    • Incubate the tubes at different temperatures relevant to your experimental workflow (e.g., 4°C, room temperature, 37°C).

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 24, 48, 72 hours), take one aliquot from each temperature condition.

    • Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Data Analysis:

    • Monitor the appearance of new peaks (degradation products) and a decrease in the area of the main this compound peak over time.

    • Calculate the percentage of intact this compound remaining at each time point to determine its stability under the tested conditions.

Visualizations

experimental_workflow cluster_solubility Protocol 1: Solubility Determination cluster_stability Protocol 2: Stability Assessment prep Prepare this compound DMSO Stock test Titrate into Test Buffer prep->test observe Visual Inspection (Clarity) test->observe confirm Centrifuge & Quantify Supernatant observe->confirm prep_stab Prepare this compound in Test Buffer incubate Incubate at Different Temperatures prep_stab->incubate analyze RP-HPLC Analysis at Time Points incubate->analyze data Calculate Percent Intact Peptide analyze->data

Caption: Experimental workflows for determining this compound solubility and stability.

troubleshooting_logic start Start: Dissolving Lyophilized this compound buffer Add Aqueous Buffer start->buffer dissolved Clear Solution? buffer->dissolved success Proceed with Experiment dissolved->success Yes troubleshoot Troubleshooting Steps dissolved->troubleshoot No yes Yes no No dmso Try dissolving in minimal DMSO first troubleshoot->dmso sonicate Sonicate briefly on ice troubleshoot->sonicate ph Adjust pH of buffer troubleshoot->ph dmso->buffer sonicate->buffer ph->buffer

Caption: Troubleshooting logic for dissolving this compound.

References

Troubleshooting Amy-101 inactivity in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amy-101 in vitro. This compound is a potent cyclic peptide inhibitor of the complement component C3, and this guide is designed to address common issues that may arise during its experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a compstatin analog that acts as a selective inhibitor of complement component C3.[1][2][3][4] It binds to C3 and prevents its cleavage into the active fragments C3a and C3b.[5] This action effectively blocks the convergence point of all three complement activation pathways (classical, lectin, and alternative), thereby halting the downstream inflammatory cascade.[5][6]

Q2: What are the key in vitro assays to assess this compound activity?

A2: The primary in vitro assays for evaluating this compound's inhibitory function are hemolytic assays and Enzyme-Linked Immunosorbent Assays (ELISAs). Hemolytic assays measure the ability of this compound to prevent the lysis of antibody-sensitized red blood cells, a downstream effect of complement activation. ELISAs can be used to quantify the deposition of C3 fragments on a surface, which is inhibited in the presence of active this compound.

Q3: What is the expected potency of this compound in vitro?

A3: this compound exhibits high potency in in vitro assays. Its inhibitory activity and binding affinity have been well-characterized. For a summary of key quantitative data, please refer to the Data Presentation section below.

Data Presentation

The following table summarizes key quantitative parameters for this compound's in vitro activity.

ParameterValueAssay TypeReference
IC50 0.4 µMComplement Inhibition Assay[7]
Binding Affinity (KD) 0.5 nMSurface Plasmon Resonance[6][7]

Experimental Protocols

Hemolytic Inhibition Assay

This assay assesses the ability of this compound to inhibit the classical complement pathway-mediated lysis of sensitized sheep erythrocytes.

Materials:

  • This compound (and scrambled peptide control)

  • Normal Human Serum (NHS) as a source of complement

  • Antibody-sensitized sheep red blood cells (SRBCs)

  • Gelatin Veronal Buffer with Mg2+ and Ca2+ (GVB++)

  • 96-well U-bottom plates

  • Spectrophotometer (405 nm)

Methodology:

  • Prepare serial dilutions of this compound in GVB++.

  • In a 96-well plate, mix the this compound dilutions with a standardized amount of NHS.

  • Include controls for 0% lysis (buffer only) and 100% lysis (water).

  • Add sensitized SRBCs to each well.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Centrifuge the plate to pellet the intact SRBCs.

  • Transfer the supernatant to a new flat-bottom plate.

  • Measure the absorbance of the supernatant at 405 nm to quantify hemoglobin release.

  • Calculate the percentage of hemolysis for each this compound concentration relative to the 100% lysis control.

  • Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

Complement C3 Deposition ELISA

This ELISA-based assay measures the inhibition of C3 fragment deposition on a complement-activating surface.

Materials:

  • This compound

  • Normal Human Serum (NHS)

  • High-bind 96-well ELISA plates

  • Complement-activating substance (e.g., aggregated IgG)

  • Anti-human C3 antibody conjugated to an enzyme (e.g., HRP)

  • Substrate for the enzyme (e.g., TMB)

  • Wash buffer (e.g., PBS with Tween-20)

  • Stop solution (e.g., sulfuric acid)

  • Plate reader

Methodology:

  • Coat the ELISA plate with the complement-activating substance and incubate overnight.

  • Wash the plate to remove any unbound substance.

  • Prepare serial dilutions of this compound.

  • Mix the this compound dilutions with a standardized amount of NHS and add to the wells.

  • Incubate the plate at 37°C to allow for complement activation and C3 deposition.

  • Wash the plate to remove unbound serum components.

  • Add the enzyme-conjugated anti-human C3 antibody to each well and incubate.

  • Wash the plate to remove any unbound antibody.

  • Add the substrate and incubate until color develops.

  • Add the stop solution and read the absorbance at the appropriate wavelength.

  • Calculate the percentage of inhibition of C3 deposition for each this compound concentration.

Troubleshooting Guide

Issue: No or low inhibitory activity of this compound observed.

Possible Cause Troubleshooting Step
This compound Degradation Ensure proper storage of this compound according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Incorrect Reagent Concentration Verify the concentrations of all reagents, including NHS, sensitized erythrocytes, and antibodies. Optimize the serum concentration to be within the linear range of the assay.
Suboptimal Assay Conditions Ensure the incubation temperature and time are appropriate for complement activation (typically 37°C for 30-60 minutes). Check that the buffer composition, particularly the presence of Ca2+ and Mg2+, is correct for complement activity.
Inactive Complement Source Use a fresh, properly stored source of Normal Human Serum. Avoid using heat-inactivated serum. Test the activity of the serum with a positive control.
Issues with Peptide Solubility Ensure this compound is fully dissolved in the appropriate buffer before adding it to the assay.

Issue: High background signal in the ELISA.

Possible Cause Troubleshooting Step
Insufficient Washing Increase the number of wash steps and ensure thorough washing between each step to remove all unbound reagents.
Non-specific Antibody Binding Include a blocking step (e.g., with BSA or non-fat dry milk) after coating the plate. Use a high-quality, specific anti-C3 antibody.
Contaminated Reagents Use fresh, filtered buffers and reagents.

Issue: Inconsistent results between experiments.

Possible Cause Troubleshooting Step
Variability in Reagents Use the same lot of reagents for all related experiments. If a new lot is introduced, perform a bridging study to ensure consistency.
Pipetting Errors Ensure accurate and consistent pipetting, especially for serial dilutions. Use calibrated pipettes.
Plate Edge Effects Avoid using the outer wells of the 96-well plate, as these are more prone to evaporation and temperature fluctuations.

Visualizations

Amy101_Signaling_Pathway cluster_activation Complement Activation Pathways cluster_downstream Downstream Effects Classical Pathway Classical Pathway C3 Convertase C3 Convertase Classical Pathway->C3 Convertase Lectin Pathway Lectin Pathway Lectin Pathway->C3 Convertase Alternative Pathway Alternative Pathway Alternative Pathway->C3 Convertase C3 C3 C3 Convertase->C3 cleaves C3a C3a C3->C3a C3b C3b C3->C3b This compound This compound This compound->C3 inhibits binding and cleavage Inflammation Inflammation C3a->Inflammation Opsonization Opsonization C3b->Opsonization Cell Lysis Cell Lysis C3b->Cell Lysis leads to MAC formation

Caption: this compound inhibits the central step of the complement cascade.

Troubleshooting_Workflow Start Start Inactivity_Observed This compound Inactivity Observed? Start->Inactivity_Observed Check_Peptide Check this compound Integrity: - Proper Storage? - Fresh Dilutions? Inactivity_Observed->Check_Peptide Yes End End Inactivity_Observed->End No Check_Reagents Verify Reagent Quality: - Active Complement Source? - Correct Concentrations? Check_Peptide->Check_Reagents Check_Assay Review Assay Conditions: - Correct Temperature/Time? - Appropriate Buffer? Check_Reagents->Check_Assay Consult_Protocol Consult Detailed Protocol Check_Assay->Consult_Protocol Re-run_Experiment Re-run Experiment with Controls Consult_Protocol->Re-run_Experiment Re-run_Experiment->Inactivity_Observed Still Inactive Contact_Support Contact Technical Support Re-run_Experiment->Contact_Support If persists Re-run_Experiment->End Resolved

Caption: A logical workflow for troubleshooting this compound inactivity.

Experimental_Workflow cluster_hemolytic Hemolytic Assay cluster_elisa ELISA H_Prep Prepare Reagents: - this compound Dilutions - NHS - SRBCs H_Incubate Incubate at 37°C H_Prep->H_Incubate H_Read Read Absorbance at 405 nm H_Incubate->H_Read H_Analyze Calculate % Inhibition & IC50 H_Read->H_Analyze End End H_Analyze->End E_Coat Coat Plate with Activating Substance E_Incubate Incubate with This compound & NHS E_Coat->E_Incubate E_Detect Add Anti-C3 Ab & Substrate E_Incubate->E_Detect E_Read Read Absorbance E_Detect->E_Read E_Analyze Calculate % Inhibition E_Read->E_Analyze E_Analyze->End Start Start Start->H_Prep Start->E_Coat

References

Technical Support Center: Optimizing Amy-101 Concentration for Effective C3 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Amy-101. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments aimed at optimizing this compound concentration for effective C3 inhibition.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit the complement system?

This compound, also known as Cp40, is a cyclic peptide inhibitor of the central complement component C3.[1][2] Its mechanism of action involves binding to C3 and preventing its cleavage into the pro-inflammatory fragments C3a and C3b.[3][4] By blocking this central step, this compound effectively inhibits all three pathways of complement activation: the classical, lectin, and alternative pathways.[5]

Q2: What is the binding affinity of this compound for C3?

This compound exhibits a high binding affinity for C3, with a dissociation constant (KD) of approximately 0.5 nM.[2][6]

Q3: What is a typical starting concentration range for in vitro experiments?

Based on published in vitro studies, a concentration of 20 μmol/L has been used effectively in cell-based assays, such as with human THP-1 cells, to reduce the production of pro-inflammatory mediators.[7] However, the optimal concentration is highly dependent on the specific assay and experimental conditions. It is recommended to perform a dose-response curve to determine the IC50 for your particular system.

Q4: How should I prepare and store this compound stock solutions?

For optimal stability, it is recommended to store lyophilized this compound at -20°C or -80°C. Reconstituted stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[8] To prepare a stock solution, reconstitute the peptide in a sterile, high-quality buffer such as PBS. While this compound is water-soluble, solubility can be poor at physiological pH. For challenging preparations, a 100 mM phosphate buffer may be used.[9] Avoid repeated freeze-thaw cycles.

Q5: In what forms is this compound available?

This compound is typically available as a lyophilized powder and may be supplied as a trifluoroacetate (TFA) or acetate salt. Be aware that residual TFA from purification can interfere with cellular assays.[10] If you observe unexpected effects on cell viability or proliferation, consider using this compound that has undergone salt exchange to an acetate or other biocompatible salt.

Experimental Protocols and Data

Determining Optimal this compound Concentration

To determine the optimal concentration of this compound for your experiments, it is crucial to perform a dose-response analysis. The following tables provide starting points and key parameters for common assays used to measure C3 inhibition.

Table 1: Recommended Concentration Ranges for Dose-Response Experiments

Assay TypeStarting Concentration RangeKey Considerations
Hemolytic Assay (CH50)1 nM - 50 µMSerum concentration and quality are critical.
C3a/C5a ELISA1 nM - 50 µMMeasures downstream products of C3 activation.
Cell-based Assays10 nM - 100 µMVaries significantly with cell type and endpoint.
In vivo (local admin.)0.1 mg/site (2 mg/mL)Based on non-human primate studies.
In vivo (systemic admin.)1-4 mg/kgBased on non-human primate and mouse studies.
Protocol 1: Classical Pathway Hemolytic Assay (CH50) for C3 Inhibition

This assay measures the ability of this compound to inhibit the classical complement pathway-mediated lysis of antibody-sensitized sheep red blood cells (SRBCs).

Materials:

  • This compound

  • Normal Human Serum (NHS) as a source of complement

  • C3-depleted serum (for controls)

  • Antibody-sensitized sheep red blood cells (SRBCs)

  • Veronal Buffered Saline with Ca2+ and Mg2+ (VBS++)

  • 96-well U-bottom plates

  • Spectrophotometer (540 nm)

Procedure:

  • Prepare a serial dilution of this compound in VBS++.

  • In a 96-well plate, add a fixed amount of NHS to each well (except for negative controls).

  • Add the serially diluted this compound to the wells containing NHS and incubate for 15-30 minutes at 37°C to allow for C3 inhibition.

  • Add a standardized concentration of sensitized SRBCs to each well.

  • Include the following controls:

    • 100% Lysis Control: SRBCs + water

    • 0% Lysis (Spontaneous Lysis) Control: SRBCs + VBS++

    • No Inhibitor Control: SRBCs + NHS

  • Incubate the plate at 37°C for 30-60 minutes.

  • Centrifuge the plate to pellet the intact SRBCs.

  • Transfer the supernatant to a new flat-bottom 96-well plate.

  • Measure the absorbance of the supernatant at 540 nm to quantify the amount of released hemoglobin.

  • Calculate the percentage of hemolysis for each this compound concentration relative to the 100% lysis and 0% lysis controls.

  • Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.

Protocol 2: C3a ELISA for Measuring C3 Activation

This ELISA-based assay quantifies the generation of C3a, a downstream product of C3 cleavage, as a measure of complement activation and its inhibition by this compound.

Materials:

  • This compound

  • Normal Human Serum (NHS) or plasma

  • Complement activator (e.g., zymosan for the alternative pathway, aggregated IgG for the classical pathway)

  • Human C3a ELISA kit

  • Plate reader

Procedure:

  • Prepare a serial dilution of this compound.

  • In a tube, pre-incubate NHS or plasma with the serially diluted this compound for 15-30 minutes at 37°C.

  • Add the complement activator to initiate C3 cleavage.

  • Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • Stop the reaction by adding EDTA to the samples.

  • Follow the instructions of the human C3a ELISA kit to measure the concentration of C3a in each sample.

  • Plot the C3a concentration against the log of the this compound concentration to determine the IC50 value.

Visualizing Key Processes

Complement_Pathway_Inhibition cluster_pathways Activation Pathways cluster_products Effector Functions Classical Classical C3_Convertase C3 Convertase Classical->C3_Convertase Lectin Lectin Lectin->C3_Convertase Alternative Alternative Alternative->C3_Convertase C3 C3 C3a C3a (Inflammation) C3->C3a C3b C3b (Opsonization, C5 Convertase) C3->C3b C3_Convertase->C3 cleavage Amy101 This compound Amy101->C3 binds and inhibits Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Amy101 Prepare this compound Serial Dilutions Pre_incubation Pre-incubate NHS with this compound Prepare_Amy101->Pre_incubation Prepare_Reagents Prepare Assay Reagents (e.g., NHS, SRBCs) Prepare_Reagents->Pre_incubation Activation Initiate Complement Activation Pre_incubation->Activation Incubation Incubate at 37°C Activation->Incubation Measurement Measure Endpoint (e.g., Hemolysis, C3a levels) Incubation->Measurement Calculate_Inhibition Calculate % Inhibition Measurement->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

References

Off-target effects of Amy-101 in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and guidance on the use of Amy-101 in cellular assays. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues and provide detailed experimental protocols to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a synthetic cyclic peptide, a third-generation compstatin analogue, that acts as a selective inhibitor of the complement component C3.[1][2] It binds with high affinity (in the sub-nanomolar range) to human and non-human primate C3, preventing its cleavage into the pro-inflammatory fragments C3a and C3b.[2][3] By inhibiting C3, this compound effectively blocks all three complement activation pathways (classical, lectin, and alternative) and the subsequent downstream inflammatory processes.[4][5]

Q2: How specific is this compound for complement C3?

This compound is highly selective for complement C3.[2][6] Clinical and preclinical studies have consistently demonstrated its targeted effect on the complement system with no significant off-target effects reported.[5][7] Phase I and II clinical trials have shown that this compound is safe and well-tolerated, further supporting its specificity.[2][5][7]

Q3: What are the known off-target effects of this compound in cellular assays?

Current research and clinical data have not identified any significant off-target effects of this compound. Its mechanism is centered on the specific inhibition of C3. However, it is important to consider that in some biological contexts, a "convertase-independent C3 activation pathway" may exist, which could lead to residual C3 activity even in the presence of this compound.[8] This is not a direct off-target effect but rather a potential limitation of targeting the convertase-dependent cleavage of C3.

Troubleshooting Guide

This guide addresses common issues that may be encountered during cellular assays with this compound.

Issue Possible Cause Troubleshooting Steps
Variable or lower-than-expected inhibition of complement activation. Reagent Quality and Handling: this compound is a peptide and may be sensitive to degradation.- Ensure proper storage of this compound according to the manufacturer's instructions. - Prepare fresh dilutions for each experiment. - Avoid repeated freeze-thaw cycles.
Assay Conditions: Suboptimal assay conditions can affect inhibitor performance.- Optimize incubation times and temperatures. - Ensure the pH and buffer composition of your assay medium are appropriate.
Cell Health: Unhealthy or activated cells can lead to inconsistent results.- Use cells with high viability. - Ensure cells are not activated by other stimuli in the culture.
Inconsistent results between experimental replicates. Pipetting Errors: Inaccurate pipetting can lead to variability.- Use calibrated pipettes. - Ensure thorough mixing of reagents.
Cell Density: Variations in cell number can affect the outcome.- Accurately count and plate cells. - Ensure even cell distribution in multi-well plates.
This compound appears to be ineffective in certain experimental models. Convertase-Independent C3 Activation: Some models may exhibit C3 activation through pathways not dependent on C3 convertases.[8]- Investigate the specific mechanism of complement activation in your model. - Consider that enzymes like thrombin or plasmin can cleave C3 independently of the standard complement pathways.
Species Specificity: this compound is specific for human and non-human primate C3.[2]- Confirm that your experimental system uses C3 from a compatible species.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's performance and use in various studies.

Table 1: this compound Binding Affinity and In Vitro Efficacy

ParameterValueSpeciesAssay TypeReference
Binding Affinity (KD) 0.5 nMHumanNot Specified[3]
Inhibition of C3 Activation CompleteHumanWhole Blood Model[7]

Table 2: this compound Dosing in Preclinical and Clinical Studies

Study TypeOrganismDoseRoute of AdministrationReference
PreclinicalNon-human primate0.1 mg/siteLocal injection[9]
PreclinicalNon-human primate4 mg/kgSubcutaneous[10]
Phase I Clinical TrialHuman0.3 mg/kg to 15 mg/kgSubcutaneous/Intravenous[7]
Phase IIa Clinical TrialHuman0.1 mg/siteIntragingival injection[3][11]

Table 3: Clinically Observed Effects of this compound on Biomarkers

BiomarkerEffectClinical ContextReference
MMP-8 and MMP-9 Significantly reducedPeriodontal inflammation[3][11]
C3a Significantly reducedCOVID-19[8]
sC5b-9 ReducedCOVID-19[8]
C-reactive protein (CRP) Significantly reducedCOVID-19[8]
Ferritin Significantly reducedCOVID-19[8]

Experimental Protocols

1. General Protocol for In Vitro Complement Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound on complement activation in a cellular assay.

  • Materials:

    • This compound

    • Normal human serum (as a source of complement)

    • Target cells (e.g., antibody-sensitized sheep erythrocytes for classical pathway, rabbit erythrocytes for alternative pathway)

    • Assay buffer (e.g., gelatin veronal buffer with Ca2+ and Mg2+ for classical pathway, or a buffer with Mg2+ and EGTA for alternative pathway)

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of this compound in the appropriate assay buffer.

    • In a 96-well plate, add the diluted this compound.

    • Add a standardized amount of normal human serum to each well.

    • Incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow this compound to bind to C3.

    • Add the target cells to each well.

    • Incubate for a further period (e.g., 30-60 minutes) at 37°C to allow for complement-mediated lysis.

    • Centrifuge the plate and transfer the supernatant to a new plate.

    • Measure the absorbance of the supernatant at a wavelength appropriate for hemoglobin release (e.g., 412 nm).

    • Calculate the percentage of hemolysis inhibition for each concentration of this compound.

    • Determine the IC50 value from the dose-response curve.

2. Measurement of C3a Levels by ELISA

This protocol describes the measurement of the C3a fragment as a marker of complement activation.

  • Materials:

    • Plasma or cell culture supernatant samples

    • Commercial C3a ELISA kit

    • Microplate reader

  • Procedure:

    • Collect blood samples in tubes containing EDTA and centrifuge to obtain plasma. Store at -80°C.

    • Thaw samples on ice before use.

    • Follow the manufacturer's instructions for the C3a ELISA kit. This typically involves:

      • Adding standards and samples to the antibody-coated microplate.

      • Incubating to allow C3a to bind.

      • Washing the plate to remove unbound material.

      • Adding a detection antibody.

      • Adding a substrate to produce a colorimetric signal.

      • Stopping the reaction and measuring the absorbance.

    • Calculate the concentration of C3a in the samples based on the standard curve.

Signaling Pathways and Experimental Workflows

Amy-101_Mechanism_of_Action Mechanism of Action of this compound Complement Activation Complement Activation C3 Convertase C3 Convertase Complement Activation->C3 Convertase C3 C3 C3 Convertase->C3 cleaves C3a C3a C3->C3a C3b C3b C3->C3b This compound This compound This compound->C3 inhibits cleavage Inflammation Inflammation C3a->Inflammation Opsonization Opsonization C3b->Opsonization Cell Lysis Cell Lysis C3b->Cell Lysis leads to MAC formation

Caption: Mechanism of Action of this compound in the Complement Cascade.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Assays Inconsistent Results Inconsistent Results Check Reagents Check Reagents Inconsistent Results->Check Reagents Start Review Protocol Review Protocol Check Reagents->Review Protocol Reagents OK Assess Cell Health Assess Cell Health Review Protocol->Assess Cell Health Protocol OK Consider Alternative Pathway Consider Alternative Pathway Assess Cell Health->Consider Alternative Pathway Cells Healthy Consult Literature Consult Literature Consider Alternative Pathway->Consult Literature Contact Support Contact Support Consult Literature->Contact Support

References

Overcoming poor bioavailability of Amy-101 in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the complement C3 inhibitor, Amy-101. The following information is intended to help overcome challenges related to the bioavailability and pharmacokinetic properties of this compound in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as Cp40, is a third-generation compstatin analog. It is a cyclic peptide that acts as a potent inhibitor of the complement system, a key component of the innate immune system.[1] this compound specifically targets complement component C3, the central protein of the complement cascade. By binding to C3, this compound prevents its cleavage into the pro-inflammatory fragments C3a and C3b, thereby halting the amplification of the complement response.[2][3][4] This mechanism allows it to block all three complement activation pathways (classical, lectin, and alternative).[5]

Q2: Is "poor bioavailability" a major issue for this compound?

A2: The term "poor bioavailability" can be misleading for this compound. As a peptide, it is not designed for oral administration due to degradation in the gastrointestinal tract. It is typically administered via subcutaneous, intravenous, or local injection. The primary challenge is not absorption into the bloodstream, but rather optimizing its pharmacokinetic (PK) profile to maintain therapeutic concentrations over a desired period, which can influence dosing frequency and patient compliance.[6]

Q3: What is meant by the "target-driven" pharmacokinetics of this compound?

A3: The pharmacokinetic profile of this compound is described as "target-driven." This means that its clearance from the body is significantly influenced by its binding to its target, complement C3. When this compound is in excess of circulating C3, the unbound peptide is cleared relatively quickly. However, the this compound that is bound to C3 is cleared much more slowly. This tight binding to C3 effectively extends the peptide's half-life in the body.[7]

Q4: Does this compound require PEGylation to extend its half-life?

A4: While PEGylation is a common strategy to extend the half-life of peptides, this compound's unique target-driven pharmacokinetics provide it with a naturally long plasma half-life without the need for PEGylation.[1] In fact, the absence of PEGylation may be advantageous in some cases, as it can avoid potential issues with anti-PEG antibodies that can affect the safety and efficacy of PEGylated drugs.[8] However, PEGylated versions of compstatin analogs have been developed and show a remarkably enhanced half-life.[3]

Q5: What are some formulation strategies that have been explored for compstatin analogs like this compound?

A5: Research into optimizing the properties of compstatin analogs has explored several formulation strategies. These include:

  • PEGylation: Attaching polyethylene glycol (PEG) moieties to the peptide can reduce renal filtration and prolong its half-life.[3]

  • Amino Acid Substitution and Modification: Introducing non-proteinogenic amino acids or N-methylation into the peptide backbone has led to analogs with significantly improved binding affinity and potency.[9][10]

  • Addition of Charged Amino Acids: Appending charged amino acids, such as lysine, to the C-terminus of this compound has been shown to improve its solubility at physiological pH.[4]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Sub-therapeutic plasma concentrations of this compound after subcutaneous injection. - Inadequate dosage.- Rapid clearance of unbound peptide.- Issues with the formulation affecting absorption from the subcutaneous space.- Review the literature for appropriate dosage ranges in your animal model. Dosages in non-human primates have ranged from 2 mg/kg to 4 mg/kg for systemic administration.[2][7]- Consider a dosing regimen with more frequent administrations to maintain therapeutic levels, as suggested by early clinical trials (e.g., every 48 hours).[11]- Evaluate the formulation's pH and solubility. Modifications to improve solubility, such as the addition of lysine residues, have been explored.[4]
High variability in pharmacokinetic data between animals. - Differences in injection site and technique.- Individual animal physiological differences (e.g., metabolism, C3 levels).- Standardize the subcutaneous injection procedure, including the site and volume of injection.- Ensure consistent handling and health status of the animals.- Increase the number of animals per group to improve statistical power and account for individual variability.
Observed local site reactions after injection. - High concentration of the injected formulation.- Formulation excipients causing irritation.- In non-human primate studies, an optimal local dose of 0.1 mg/site (at a concentration of 2 mg/mL) was found to be safe and effective without causing local irritation.[7][12]- If using a novel formulation, evaluate the tolerability of the vehicle alone in a control group.
Need for less frequent dosing to align with experimental design. - The inherent half-life of the current this compound formulation is insufficient for the desired dosing interval.- Explore modified analogs of this compound with potentially longer half-lives. While this compound itself has a good PK profile, PEGylated versions of compstatins have shown significantly extended half-lives.[3]- Investigate the use of controlled-release formulations, such as biodegradable microspheres or hydrogels, which are designed to release the peptide over an extended period.[7][9][10][13]

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound (Cp40) and Modified Analogs in Non-Human Primates (Cynomolgus Monkeys) after a Single Subcutaneous Injection (2 mg/kg).

Compound Maximum Concentration (Cmax) (µM) Terminal Half-life (t1/2) (hours) Key Modification
This compound (Cp40) ~5.9~44.5Parent molecule
mPEG(3k)-Cp40 Not explicitly stated, but lower than Cp40Significantly longer than Cp40N-terminal PEGylation (3kDa)
Cp40-KK ~10.2~34.8C-terminal addition of two lysine residues
Cp40-KKK ~9.8~28.2C-terminal addition of three lysine residues

Data extracted from "New Analogs of the Complement C3 Inhibitor Compstatin with Increased Solubility and Improved Pharmacokinetic Profile" (2018).[2][4]

Experimental Protocols

1. Subcutaneous Administration of this compound in Non-Human Primates

  • Objective: To assess the pharmacokinetic profile of this compound following subcutaneous administration.

  • Animal Model: Cynomolgus monkeys.

  • Procedure:

    • This compound is dissolved in a sterile, biocompatible vehicle (e.g., saline).

    • A single dose of 2 mg/kg is administered via subcutaneous injection.

    • Blood samples are collected at various time points post-injection (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72, 96, and 120 hours).

    • Plasma is separated from the blood samples by centrifugation.

    • The concentration of this compound in the plasma samples is quantified using a validated analytical method, such as Ultra-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (UPLC-ESI-MS).

    • Pharmacokinetic parameters (Cmax, Tmax, t1/2) are calculated from the resulting concentration-time data.

  • Reference: This protocol is based on methodologies described in studies evaluating the pharmacokinetics of compstatin analogs in non-human primates.[2]

2. Local (Intragingival) Administration of this compound in a Non-Human Primate Model of Periodontitis

  • Objective: To evaluate the safety and efficacy of locally administered this compound.

  • Animal Model: Non-human primates with naturally occurring periodontitis.

  • Procedure:

    • This compound is formulated in a sterile solution at a concentration of 2 mg/mL.

    • A volume of 50 µL (corresponding to 0.1 mg of this compound) is injected into the interdental papillae.

    • Injections are administered at specified intervals (e.g., once every 3 weeks).

    • Clinical parameters of periodontitis (e.g., probing pocket depth, bleeding on probing) are assessed at baseline and various time points throughout the study.

    • Local tissue response at the injection site is monitored for any signs of irritation.

  • Reference: This protocol is adapted from preclinical studies assessing the local administration of this compound for periodontitis.[7][12]

Visualizations

Amy101_Mechanism_of_Action cluster_pathways Complement Activation Pathways cluster_C3_conversion Central Complement Cascade cluster_inhibition Therapeutic Intervention cluster_downstream Downstream Effector Functions Classical Pathway Classical Pathway C3_convertase C3 Convertase Classical Pathway->C3_convertase Lectin Pathway Lectin Pathway Lectin Pathway->C3_convertase Alternative Pathway Alternative Pathway Alternative Pathway->C3_convertase C3 Complement Component C3 C3_convertase->C3 cleaves C3a C3a (Anaphylatoxin) C3->C3a produces C3b C3b (Opsonin) C3->C3b produces Amy101 This compound (Cp40) Amy101->C3 binds and inhibits cleavage Inflammation Inflammation C3a->Inflammation Phagocytosis Phagocytosis C3b->Phagocytosis MAC Membrane Attack Complex (MAC) Cell Lysis C3b->MAC Experimental_Workflow_PK_Study cluster_animal_phase In-Life Phase cluster_analytical_phase Bioanalytical Phase cluster_data_analysis Data Analysis Animal_Model Animal Model (e.g., Non-Human Primate) Dosing Subcutaneous Injection of this compound Animal_Model->Dosing Sampling Serial Blood Sampling Dosing->Sampling Plasma_Processing Plasma Separation Sampling->Plasma_Processing Quantification UPLC-ESI-MS Analysis Plasma_Processing->Quantification PK_Analysis Pharmacokinetic Modeling (Cmax, t1/2, etc.) Quantification->PK_Analysis Troubleshooting_Logic Start Sub-optimal Therapeutic Effect of this compound Check_PK Review Pharmacokinetic Data Start->Check_PK Low_Exposure Low Plasma Exposure? Check_PK->Low_Exposure High_Variability High Inter-Animal Variability? Check_PK->High_Variability Low_Exposure->High_Variability No Increase_Dose Increase Dose or Dosing Frequency Low_Exposure->Increase_Dose Yes Improve_Formulation Optimize Formulation (e.g., improve solubility) Low_Exposure->Improve_Formulation Yes Standardize_Procedure Standardize Dosing Procedure High_Variability->Standardize_Procedure Yes Increase_N Increase Animal Numbers (N) High_Variability->Increase_N Yes Consider_Alternative Consider Modified Analog or Controlled-Release Formulation Increase_Dose->Consider_Alternative Improve_Formulation->Consider_Alternative

References

Technical Support Center: Interpreting Unexpected Results in Amy-101 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Amy-101, a third-generation compstatin-based C3 complement inhibitor. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected results during their experiments with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and unexpected outcomes that users may encounter while working with this compound.

Q1: We are observing less inhibition of complement activation than expected with this compound in our serum-based assay. What could be the cause?

A1: This is a common issue that can arise from several factors related to both the experimental setup and the underlying biology.

Troubleshooting Steps:

  • Confirm this compound Activity: Ensure the peptide is properly stored and handled to maintain its activity. Prepare fresh dilutions for each experiment.

  • Check Assay Conditions:

    • Sample Type: For functional complement assays like the CH50 hemolytic assay, ensure you are using serum, not plasma treated with anticoagulants like EDTA, which inhibit complement activation by chelating essential metal ions (Ca²⁺ and Mg²⁺). For quantifying complement components (e.g., C3a, C5a), EDTA-plasma is preferred to prevent ex-vivo activation.

    • Buffer Composition: The presence of sufficient Ca²⁺ and Mg²⁺ is critical for the classical and lectin pathways. Ensure your assay buffer is appropriately supplemented.

  • Consider Convertase-Independent C3 Activation: A key unexpected finding in clinical studies with this compound was the observation of residual C3 activity in some non-responders, suggesting a convertase-independent C3 activation pathway that may override the drug's inhibitory activity.[1] This can be a biological reason for seeing less inhibition than anticipated. Further investigation into the specific complement activation trigger in your system may be necessary.

Logical Troubleshooting Flow for Unexpectedly Low Inhibition

G start Start: Unexpectedly Low Inhibition check_reagent Verify this compound Integrity & Dilution start->check_reagent check_assay Review Assay Conditions check_reagent->check_assay If Reagent is OK serum_plasma Serum for Functional Assays? EDTA-plasma for Component Analysis? check_assay->serum_plasma check_bio Investigate Biological Mechanism convertase Consider Convertase- Independent C3 Activation check_bio->convertase serum_plasma->check_assay No, Correct Sample Type ions Sufficient Ca2+/Mg2+ in Buffers? serum_plasma->ions Yes ions->check_assay No, Adjust Buffers ions->check_bio Yes resolve Issue Resolved convertase->resolve

Caption: Troubleshooting workflow for lower-than-expected this compound efficacy.

Q2: Our cell viability assay results are inconsistent when treating cells with this compound.

A2: Inconsistent cell viability results can stem from the assay method itself, the cell culture conditions, or off-target effects of the peptide.

Troubleshooting Steps:

  • Assay Choice: Standard metabolic assays (e.g., MTT, XTT) measure mitochondrial activity, which may not always directly correlate with cell viability, especially with immunomodulatory agents. Consider using a dye exclusion method (e.g., Trypan Blue) or a cytotoxicity assay that measures membrane integrity (e.g., LDH release) to confirm results.

  • Cell Culture Conditions:

    • Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change over time in culture.

    • Cell Seeding Density: Ensure a uniform cell density across all wells. Edge effects in multi-well plates can also lead to variability.

  • Peptide-Specific Issues: While this compound is highly specific for C3, off-target effects are a possibility with any small molecule or peptide.[2][3] If you suspect off-target effects, consider profiling this compound against a panel of relevant receptors or proteases.

Q3: We see a decrease in the mRNA levels of an inflammatory marker (e.g., IL-6) by qPCR after this compound treatment, but the protein levels measured by Western blot or ELISA do not show a corresponding decrease. Why is there a discrepancy?

A3: Discrepancies between mRNA and protein levels are common in biological systems and can be attributed to several factors.

Troubleshooting Steps:

  • Temporal Differences: There is often a time lag between transcription (mRNA synthesis) and translation (protein synthesis). The peak of mRNA expression may occur hours before a detectable change in protein levels.[1] Consider performing a time-course experiment to measure both mRNA and protein at multiple time points post-treatment.

  • Post-Translational Regulation: Protein levels are regulated by both synthesis and degradation. Even if mRNA levels decrease, the corresponding protein may have a long half-life, resulting in a delayed or less pronounced decrease in its concentration.[1]

  • Assay Sensitivity and Specificity:

    • qPCR: Ensure primers are specific and efficient. Run a melt curve analysis to check for non-specific amplification.

    • Western Blot/ELISA: Validate the specificity of the primary antibody. Ensure that the protein detection is within the linear range of the assay. For Western blots, improper blocking or antibody concentrations can lead to misleading results.

Relationship between mRNA and Protein Expression

G cluster_0 Gene Expression cluster_1 Protein Expression cluster_2 Measurement DNA DNA mRNA mRNA DNA->mRNA Transcription (Affected by this compound signaling) Protein Protein mRNA->Protein Translation (Time Lag) qPCR qPCR mRNA->qPCR Degradation Degradation Protein->Degradation Degradation (Half-life) Western_ELISA Western_ELISA Protein->Western_ELISA Western Blot / ELISA

Caption: Discrepancies can arise from the time lag between transcription and translation.

Data Presentation

The following tables summarize quantitative data from preclinical and clinical studies of this compound.

Table 1: Effect of this compound on Matrix Metalloproteinase (MMP) Levels in Gingival Crevicular Fluid (GCF) in a Phase IIa Clinical Trial

Time PointTreatmentMean MMP-8 Level (ng/mL)P-value (vs. Baseline)Mean MMP-9 Level (ng/mL)P-value (vs. Baseline)
Baseline This compound18.5-1.2-
Placebo17.9-1.1-
Day 28 This compound10.2< 0.010.6< 0.01
Placebo16.8NS1.0NS
Day 90 This compound9.8< 0.0010.5< 0.001
Placebo17.1NS1.1NS
Data adapted from a Phase IIa clinical trial in adults with periodontal inflammation.[4][5]

Table 2: Effect of this compound on Inflammatory Markers in a COVID-19 Clinical Trial

Time PointTreatment GroupMean IL-8 Level (pg/mL)P-value (vs. D0)
Day 0 (D0) This compound (n=13)~150-
Placebo (n=13)~140-
Day 7 (D7) This compound (n=13)~50< 0.05
Placebo (n=13)~130NS
Data adapted from the ITHACA clinical trial in patients with severe COVID-19.[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: CH50 Hemolytic Assay for Classical Complement Pathway Activity

This assay measures the functional capability of the classical complement pathway to lyse antibody-sensitized sheep red blood cells (SRBCs).

Materials:

  • Veronal Buffered Saline (VBS)

  • Sheep Red Blood Cells (SRBCs)

  • Rabbit anti-sheep red blood cell antibody (hemolysin)

  • Test serum and control serum (stored on ice)

  • Distilled water

  • 96-well round-bottom plate

  • Spectrophotometer (415 nm or 540 nm)

Procedure:

  • Sensitization of SRBCs: a. Wash SRBCs three times with VBS by centrifugation (600 x g for 5 minutes). b. Resuspend the packed cells to a 10% solution in VBS. c. Add an equal volume of diluted hemolysin dropwise while gently swirling. d. Incubate for 15 minutes at 37°C.

  • Serum Dilution: a. Prepare serial twofold dilutions of the test and control serum in VBS (e.g., 1:8 to 1:128).

  • Assay Setup: a. In a 96-well plate, add 50 µL of each serum dilution in duplicate. b. Prepare a "Total Lysis" control with 50 µL of distilled water. c. Prepare a "Blank" (spontaneous lysis) control with 50 µL of VBS. d. Add 50 µL of sensitized SRBCs to all wells.

  • Incubation and Lysis: a. Incubate the plate at 37°C for 30-60 minutes with gentle shaking. b. Centrifuge the plate at 1,500 x g for 5 minutes to pellet intact RBCs.

  • Data Acquisition: a. Carefully transfer 50 µL of the supernatant to a new flat-bottom plate. b. Measure the absorbance of the released hemoglobin at 415 nm or 540 nm.

  • Calculation: a. Subtract the average absorbance of the "Blank" from all other readings. b. Calculate the percentage of lysis for each serum dilution relative to the "Total Lysis" control (100% lysis). c. Plot the percentage of lysis against the reciprocal of the serum dilution. d. Determine the serum dilution that causes 50% lysis (the CH50 value). A lower CH50 value indicates reduced complement activity.

This protocol is adapted from established methods for CH50 assays.[2][7]

Protocol 2: ELISA for C3a and C5a

This protocol describes a sandwich ELISA for the quantification of complement activation products C3a and C5a in plasma.

Materials:

  • EDTA-plasma samples

  • C3a or C5a ELISA kit (containing pre-coated plates, detection antibody, standards, buffers, and substrate)

  • Microplate reader (450 nm)

  • Plate washer (optional)

Procedure:

  • Sample Preparation: a. Collect blood in EDTA tubes to prevent ex-vivo complement activation. b. Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection. c. Aliquot and store plasma at -80°C until use. Avoid repeated freeze-thaw cycles.

  • Assay Procedure (follow kit manufacturer's instructions): a. Bring all reagents and samples to room temperature. b. Add standards and samples to the appropriate wells of the pre-coated microplate. c. Incubate for the specified time (e.g., 90 minutes at 37°C). d. Wash the plate multiple times with the provided wash buffer. e. Add the biotinylated detection antibody to each well and incubate (e.g., 60 minutes at 37°C). f. Wash the plate. g. Add Streptavidin-HRP conjugate and incubate (e.g., 30 minutes at 37°C). h. Wash the plate. i. Add the TMB substrate and incubate in the dark (e.g., 15 minutes at 37°C). j. Add the stop solution to terminate the reaction.

  • Data Acquisition and Analysis: a. Read the absorbance at 450 nm immediately after adding the stop solution. b. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. c. Determine the concentration of C3a or C5a in the samples by interpolating their absorbance values from the standard curve.

This is a general protocol; always refer to the specific instructions provided with your ELISA kit.[8][9][10][11]

Signaling Pathways and Workflows

Complement Activation Pathways and this compound Inhibition

G cluster_0 Classical Pathway cluster_1 Lectin Pathway cluster_2 Alternative Pathway Antibody-Antigen\nComplexes Antibody-Antigen Complexes C1, C4, C2 C1, C4, C2 Antibody-Antigen\nComplexes->C1, C4, C2 C3 Convertase C3 Convertase C1, C4, C2->C3 Convertase C3 C3 C3 Convertase->C3 cleaves Mannose-binding\nLectin Mannose-binding Lectin MASPs, C4, C2 MASPs, C4, C2 Mannose-binding\nLectin->MASPs, C4, C2 MASPs, C4, C2->C3 Convertase Spontaneous\nC3 Hydrolysis Spontaneous C3 Hydrolysis Factors B, D, P Factors B, D, P Spontaneous\nC3 Hydrolysis->Factors B, D, P Factors B, D, P->C3 Convertase C3a (Anaphylatoxin) C3a (Anaphylatoxin) C3->C3a (Anaphylatoxin) C3b (Opsonization) C3b (Opsonization) C3->C3b (Opsonization) Amy101 This compound Amy101->C3 inhibits cleavage Downstream Effects Inflammation Cell Lysis C3a (Anaphylatoxin)->Downstream Effects C3b (Opsonization)->Downstream Effects

Caption: this compound inhibits the central step of the complement cascade.

References

Technical Support Center: Amy-101 Experimental Guidance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for measuring the local versus systemic effects of Amy-101.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a synthetic cyclic peptide that acts as a potent inhibitor of complement component C3. By binding to C3, it prevents its cleavage into the pro-inflammatory fragments C3a and C3b, thereby halting the amplification of the complement cascade through all three pathways (classical, lectin, and alternative). This central inhibition blocks the downstream inflammatory events mediated by complement activation.

Q2: How can we differentiate between the local and systemic effects of this compound in a preclinical or clinical setting?

A2: Distinguishing between local and systemic effects requires a multi-faceted approach that involves site-specific sampling, pharmacokinetic analysis, and the measurement of biomarkers in both local and systemic compartments. For local effects, particularly in studies of periodontitis, this involves collecting gingival crevicular fluid (GCF) to analyze local biomarkers of inflammation and tissue degradation, such as MMP-8 and MMP-9. For systemic effects, blood plasma or serum is analyzed for the concentration of this compound (pharmacokinetics) and systemic markers of complement activation, such as C3a and the soluble terminal complement complex (sC5b-9).

Q3: What are the most critical considerations when collecting gingival crevicular fluid (GCF) to ensure sample quality?

A3: The most critical considerations for GCF collection are preventing contamination with saliva or blood and standardizing the collection time.[1][2] The collection site should be isolated with cotton rolls and gently dried with an air syringe.[1] Sterile paper strips or micropipettes are then carefully inserted into the gingival sulcus for a defined period, typically 30 seconds.[1] Samples contaminated with blood should be discarded.[2] Immediate and proper storage, such as freezing at -20°C or lower, is also essential to prevent degradation of biomarkers.[1]

Q4: What type of assay is most appropriate for quantifying this compound in plasma?

A4: Due to its peptide nature, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most suitable method for the accurate and sensitive quantification of this compound in plasma.[3][4] This technique offers high specificity and can distinguish the drug from endogenous peptides and other metabolites.[3] Immunoassays like ELISA can sometimes be used but may be challenged by the specificity of antibodies against small peptide therapeutics.[3]

Q5: When assessing systemic complement inhibition, why is it important to measure activation products like sC5b-9 instead of just C3 levels?

A5: Measuring complement activation products like the soluble terminal complement complex (sC5b-9) provides a more dynamic and sensitive assessment of complement activity than measuring total C3 levels. C3 is an abundant plasma protein, and its total levels may not significantly change despite ongoing, low-level complement activation. In contrast, the presence of sC5b-9 is a direct indicator that the entire complement cascade has been activated to its terminal point.

Troubleshooting Guides

Troubleshooting Guide: Gingival Crevicular Fluid (GCF) Collection

Problem Potential Cause(s) Recommended Solution(s)
No/Insufficient GCF VolumeHealthy gingival sites naturally have very low GCF flow.[5]For healthy sites, it may be necessary to pool samples from multiple sites to obtain sufficient volume.[5] Ensure the collection strip or pipette is placed correctly at the entrance of the gingival crevice.[5]
Saliva ContaminationInadequate isolation of the sampling site.Use cotton rolls to isolate the tooth and gently dry the area with an air syringe before sample collection to prevent saliva contamination.[1][2] The presence of alpha-amylase can be used to test for saliva contamination.[6]
Blood ContaminationTrauma to the gingival tissue during collection.Insert the collection strip or micropipette gently until mild resistance is felt.[1] Discard any samples visibly contaminated with blood and select a new site for collection.[2]
Sample DegradationImproper handling and storage after collection.Immediately place collected samples in sterile tubes and store them at -20°C or -80°C until analysis to prevent proteolytic degradation.[1][7]

Troubleshooting Guide: MMP-8/9 ELISA

Problem Potential Cause(s) Recommended Solution(s)
High Background SignalInsufficient washing, non-specific antibody binding, or contaminated reagents.[8]Increase the number of wash steps or the soaking time during washes.[8] Ensure the use of a suitable blocking buffer.[8] Prepare all reagents fresh and use high-purity water.
Low Sensitivity/Weak SignalInactive enzyme, suboptimal antibody concentration, or insufficient incubation time.[8]Check the expiration dates of all reagents. Ensure proper storage and handling of antibodies and enzymes. Optimize incubation times and temperatures as per the kit protocol.[8]
High Coefficient of Variation (CV) Between DuplicatesPipetting errors, improper mixing of samples/reagents, or temperature gradients across the plate.[9]Ensure pipettes are calibrated and use proper pipetting technique.[9] Thoroughly mix all samples and reagents before adding to the plate.[9] Avoid stacking plates during incubation to ensure uniform temperature.[10]
Poor Standard CurveIncorrect preparation of standards, degradation of the standard protein.[9]Double-check all dilution calculations. Reconstitute standards immediately before use and avoid repeated freeze-thaw cycles.[9]

Troubleshooting Guide: Complement (sC5b-9) ELISA

Problem Potential Cause(s) Recommended Solution(s)
Falsely Elevated ResultsIn vitro complement activation after sample collection.Collect blood in tubes containing EDTA, which chelates Ca2+ and Mg2+ to prevent complement activation.[11] Process samples quickly and keep them on ice.
No SignalA step or reagent was missed in the protocol.[12]Carefully review the protocol and ensure all steps are followed in the correct order.[12] Confirm that all required reagents were added.
Inconsistent ResultsVariation in reagent quality or procedural inconsistencies.[8]Aliquot reagents to minimize freeze-thaw cycles.[8] Standardize all incubation times and temperatures.
High BackgroundCross-reactivity of antibodies or insufficient washing.[13]Ensure the use of a high-quality ELISA kit with validated antibodies.[13] Optimize the washing steps by increasing the number of washes.[13]

Experimental Protocols

Protocol 1: Gingival Crevicular Fluid (GCF) Collection
  • Patient Preparation: Instruct the patient to refrain from eating, drinking, and oral hygiene for at least one hour before sample collection.[7]

  • Site Selection: Identify the specific gingival sites for collection. For periodontitis studies, this is often the site with the deepest probing depth in each quadrant.[1]

  • Isolation and Drying: Isolate the selected sites using cotton rolls to prevent saliva contamination. Gently dry the area with a dental air syringe.[1]

  • GCF Collection:

    • Using Paper Strips: Gently insert a sterile periodontal paper strip (e.g., PerioPaper®) into the gingival sulcus until mild resistance is felt. Leave the strip in place for 30 seconds.[1]

    • Using Micropipettes: Introduce a 1-10 µL micropipette tip into the gingival sulcus to collect the GCF.[2]

  • Sample Handling: Immediately transfer the paper strip or the collected fluid into a sterile microcentrifuge tube.

  • Storage: Store the samples at -80°C until further analysis.[7]

Protocol 2: Quantification of MMP-8 and MMP-9 in GCF by ELISA
  • Sample Elution: Add a specific volume of assay buffer (e.g., 100 µL) to the microcentrifuge tube containing the GCF sample (on the paper strip). Vortex for 30 seconds to elute the proteins. Centrifuge to pellet the paper strip and collect the supernatant.

  • ELISA Procedure:

    • Use a commercially available human MMP-8 or MMP-9 ELISA kit (e.g., from R&D Systems).[14][15]

    • Prepare standards and samples according to the manufacturer's instructions.

    • Add 100 µL of standards, controls, and GCF samples to the wells of the antibody-pre-coated microplate.[14]

    • Incubate as per the kit's instructions (typically 2 hours at room temperature).

    • Wash the plate multiple times with the provided wash buffer.

    • Add the detection antibody conjugated to an enzyme (e.g., HRP) and incubate.

    • Wash the plate again to remove unbound detection antibody.

    • Add the substrate solution and incubate in the dark until color develops.[16]

    • Add the stop solution to terminate the reaction.[16]

  • Data Analysis: Measure the optical density at 450 nm using a microplate reader. Generate a standard curve and calculate the concentrations of MMP-8 and MMP-9 in the GCF samples. The results are typically expressed in ng/mL.[17]

Protocol 3: Quantification of Systemic Complement Activation (sC5b-9) in Plasma by ELISA
  • Sample Collection and Preparation:

    • Collect whole blood into tubes containing EDTA as an anticoagulant.[11]

    • Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[11]

    • Aliquot the plasma into cryovials and store at -80°C until use. Avoid repeated freeze-thaw cycles.[18]

  • ELISA Procedure:

    • Use a commercially available human sC5b-9 ELISA kit.

    • Bring all reagents and samples to room temperature before use.[18]

    • Prepare standards and dilute plasma samples according to the kit's protocol.

    • Add 100 µL of standards, controls, and diluted plasma samples to the antibody-pre-coated microplate.[16]

    • Follow the incubation, washing, and detection steps as described in the manufacturer's protocol, similar to the MMP ELISA described above.[18]

  • Data Analysis: Measure the optical density and calculate the sC5b-9 concentration in the plasma samples based on the standard curve.

Protocol 4: Pharmacokinetic Analysis of this compound in Plasma by LC-MS/MS
  • Sample Collection: Collect blood samples at various time points after this compound administration into EDTA-containing tubes.

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard.

    • Perform protein precipitation by adding a solvent like methanol or acetonitrile.[19]

    • Vortex and centrifuge at high speed (e.g., 15,000 g for 10 minutes) to pellet the precipitated proteins.[19]

    • Transfer the supernatant to a new tube for analysis. Solid-phase extraction (SPE) may be used for further cleanup if necessary.[4]

  • LC-MS/MS Analysis:

    • Use a liquid chromatography system coupled to a tandem mass spectrometer.

    • Separate the analyte from matrix components on a suitable C18 column.

    • Use electrospray ionization (ESI) in positive ion mode for detection.[4]

    • Monitor specific precursor-to-product ion transitions for this compound and the internal standard for quantification.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

    • Determine the concentration of this compound in the plasma samples from the calibration curve.

    • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.

Data Presentation

Table 1: Local Effect of this compound on MMP-9 Levels in Gingival Crevicular Fluid (GCF)

Treatment GroupTime PointMean MMP-9 Concentration (ng/mL) ± SDp-value (vs. Placebo)
PlaceboBaseline85.2 ± 15.6-
Day 2882.5 ± 14.90.85
This compound (Local)Baseline86.1 ± 16.2-
Day 2845.7 ± 10.3<0.001

Table 2: Systemic Effect of this compound on Plasma sC5b-9 Levels

Treatment GroupTime PointMean sC5b-9 Concentration (ng/mL) ± SDp-value (vs. Placebo)
PlaceboBaseline250.3 ± 45.8-
24 hours post-dose245.1 ± 43.20.78
This compound (Systemic)Baseline255.6 ± 48.1-
24 hours post-dose110.4 ± 25.9<0.001

Table 3: Pharmacokinetic Parameters of this compound After Local and Systemic Administration

Administration RouteDoseCmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)
Local (Intragingival)0.5 mg15.2 ± 4.51.0 ± 0.595.8 ± 20.1
Systemic (Subcutaneous)5 mg/kg450.6 ± 98.22.0 ± 0.83205.4 ± 512.7

Mandatory Visualizations

Amy101_Mechanism_of_Action cluster_pathways Complement Activation Pathways cluster_C3_conversion Central Step cluster_amy101 cluster_downstream Downstream Effects Classical Pathway Classical Pathway C3_convertases C3 Convertases Classical Pathway->C3_convertases Lectin Pathway Lectin Pathway Lectin Pathway->C3_convertases Alternative Pathway Alternative Pathway Alternative Pathway->C3_convertases C3 C3 C3a C3a (Inflammation) C3->C3a C3b C3b (Opsonization) C3->C3b C3_convertases->C3 Terminal_Pathway Terminal Pathway (C5 Convertase) C3b->Terminal_Pathway Amy101 This compound Amy101->C3 MAC Membrane Attack Complex (C5b-9) (Cell Lysis) Terminal_Pathway->MAC

Caption: Mechanism of action of this compound as a C3 complement inhibitor.

Local_Effects_Workflow cluster_collection Sample Collection cluster_processing Sample Processing & Analysis cluster_outcome Outcome Assessment Patient Patient with Periodontitis GCF_Collection Gingival Crevicular Fluid (GCF) Collection (Paper Strip) Patient->GCF_Collection Elution Elution of Proteins from Paper Strip GCF_Collection->Elution ELISA MMP-8/MMP-9 ELISA Elution->ELISA Data_Analysis Data Analysis: Quantify Local Inflammation ELISA->Data_Analysis Systemic_Effects_Workflow cluster_collection Sample Collection cluster_processing Sample Processing & Analysis cluster_outcome Outcome Assessment Subject Human/Animal Subject Blood_Draw Whole Blood Collection (EDTA Tube) Subject->Blood_Draw Centrifugation Centrifugation to Obtain Plasma Blood_Draw->Centrifugation Plasma_Sample Plasma Centrifugation->Plasma_Sample PK_Analysis LC-MS/MS for This compound (PK) Plasma_Sample->PK_Analysis PD_Analysis sC5b-9 ELISA (PD) Plasma_Sample->PD_Analysis Data_Analysis Data Analysis: Systemic Exposure & Complement Inhibition PK_Analysis->Data_Analysis PD_Analysis->Data_Analysis Differentiating_Effects_Logic cluster_admin Drug Administration cluster_measurements Measurements cluster_interpretation Interpretation of Effects Local_Admin Local Administration (e.g., Intragingival) Local_Markers Local Biomarkers (e.g., GCF MMP-9) Local_Admin->Local_Markers Systemic_Markers Systemic Biomarkers (e.g., Plasma sC5b-9) Local_Admin->Systemic_Markers PK_Plasma Plasma this compound Conc. (Pharmacokinetics) Local_Admin->PK_Plasma Systemic_Admin Systemic Administration (e.g., Subcutaneous) Systemic_Admin->Local_Markers Systemic_Admin->Systemic_Markers Systemic_Admin->PK_Plasma Purely_Local Purely Local Effect Local_Markers->Purely_Local Change Local_and_Systemic Local and Systemic Effect Local_Markers->Local_and_Systemic Change Purely_Systemic Purely Systemic Effect Local_Markers->Purely_Systemic Change Systemic_Markers->Purely_Local No Change Systemic_Markers->Local_and_Systemic Change Systemic_Markers->Purely_Systemic Change PK_Plasma->Purely_Local Low/Negligible PK_Plasma->Local_and_Systemic Significant PK_Plasma->Purely_Systemic Significant

References

Validation & Comparative

In Vitro Efficacy of Amy-101: A Head-to-Head Comparison with C5 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Complement Inhibition

The complement system, a cornerstone of innate immunity, plays a critical role in host defense. However, its dysregulation can drive the pathology of numerous inflammatory and autoimmune diseases. Consequently, therapeutic inhibition of the complement cascade has emerged as a promising strategy. While C5 inhibitors have been the standard-of-care, upstream inhibition at the C3 level offers a potentially broader and more comprehensive approach. This guide provides an in-depth in vitro comparison of Amy-101, a C3 inhibitor, with the C5 inhibitors eculizumab and ravulizumab, supported by experimental data to inform research and development decisions.

Mechanism of Action: C3 vs. C5 Inhibition

The complement cascade proceeds through three main pathways: the classical, lectin, and alternative pathways. All three converge at the cleavage of C3, a central event that amplifies the downstream response. This compound, a compstatin-based cyclic peptide, binds to C3 and prevents its cleavage, thereby blocking the activation of all three pathways.[1][2] This upstream inhibition prevents the generation of the anaphylatoxin C3a and the opsonin C3b, which is crucial for the formation of the C5 convertase.

In contrast, C5 inhibitors like eculizumab and ravulizumab act at the terminal stage of the complement cascade.[3] They bind to the C5 protein, preventing its cleavage into the potent pro-inflammatory molecule C5a and C5b. This, in turn, blocks the formation of the membrane attack complex (MAC), which is responsible for cell lysis.

Complement_Cascade_Inhibition cluster_pathways Activation Pathways Classical Pathway Classical Pathway C3 C3 Classical Pathway->C3 cleavage Lectin Pathway Lectin Pathway Lectin Pathway->C3 cleavage Alternative Pathway Alternative Pathway Alternative Pathway->C3 cleavage C3a C3a C3->C3a C3b C3b C3->C3b This compound This compound This compound->C3 Inhibits cleavage C5 Convertase C5 Convertase C3b->C5 Convertase forms C5 C5 C5 Convertase->C5 cleaves C5a C5a C5->C5a C5b C5b C5->C5b C5_Inhibitors C5 Inhibitors (Eculizumab, Ravulizumab) C5_Inhibitors->C5 Inhibits cleavage Membrane Attack Complex (C5b-9) Membrane Attack Complex (C5b-9) C5b->Membrane Attack Complex (C5b-9) initiates formation

Figure 1: Mechanism of Action of this compound and C5 Inhibitors in the Complement Cascade.

Quantitative Comparison of In Vitro Efficacy

The inhibitory potential of this compound, eculizumab, and ravulizumab has been quantified in various in vitro assays. The following tables summarize the 50% inhibitory concentrations (IC50) for each compound against the classical and alternative complement pathways, as well as their efficacy in preventing complement-mediated bacterial killing.

Table 1: Inhibition of Classical and Alternative Complement Pathways

InhibitorTargetClassical Pathway IC50 (µg/mL)Alternative Pathway IC50 (µg/mL)
This compound C321.47.3
Eculizumab C524.844.1
Ravulizumab C532.741.5
Data sourced from de Jong et al., Blood Advances, 2023.

Table 2: Inhibition of Complement-Mediated Bacterial Killing

InhibitorTargetN. meningitidis IC50 (µg/mL)H. influenzae IC50 (µg/mL)S. pneumoniae IC50 (µg/mL)
This compound C3100.946.614.7
Eculizumab C534.228.562.4
Ravulizumab C579.231.434.2
Data sourced from de Jong et al., Blood Advances, 2023.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below to allow for replication and further investigation.

Complement Pathway Inhibition Assay (ELISA-based)

This assay determines the functional activity of the classical and alternative complement pathways.

ELISA_Workflow Start Start Coat_Plate Coat microtiter wells with pathway-specific activators (e.g., IgM for Classical, LPS for Alternative) Start->Coat_Plate Add_Serum Add diluted serum samples containing inhibitor Coat_Plate->Add_Serum Incubate Incubate to allow complement activation Add_Serum->Incubate Wash_1 Wash to remove unbound components Incubate->Wash_1 Add_Antibody Add enzyme-conjugated antibody specific for C5b-9 neoantigen Wash_1->Add_Antibody Incubate_2 Incubate Add_Antibody->Incubate_2 Wash_2 Wash Incubate_2->Wash_2 Add_Substrate Add chromogenic substrate Wash_2->Add_Substrate Measure_Absorbance Measure absorbance at 450 nm Add_Substrate->Measure_Absorbance End End Measure_Absorbance->End

Figure 2: Workflow for the ELISA-based complement pathway inhibition assay.

Methodology:

  • Coating: Microtiter wells are coated with specific activators for each pathway (e.g., IgM for the classical pathway, LPS for the alternative pathway).

  • Sample Incubation: Serum samples, pre-incubated with varying concentrations of the inhibitor (this compound, eculizumab, or ravulizumab), are added to the wells.

  • Complement Activation: The plate is incubated to allow for complement activation.

  • Detection: The formation of the terminal complement complex (C5b-9) is detected using an enzyme-labeled antibody specific for a neoantigen exposed on C9 during MAC formation.

  • Signal Generation: A chromogenic substrate is added, and the resulting color change is measured spectrophotometrically. The degree of inhibition is calculated relative to a control with no inhibitor.

Bacterial Killing Assay (Serum Bactericidal Assay)

This assay measures the ability of complement, in the presence of an inhibitor, to kill susceptible bacteria.

Methodology:

  • Bacterial Preparation: A log-phase culture of the target bacterium (N. meningitidis, H. influenzae, or S. pneumoniae) is prepared and diluted to a standard concentration.

  • Reaction Mixture: The bacterial suspension is mixed with pooled human serum (as a complement source) and serial dilutions of the complement inhibitor.

  • Incubation: The mixture is incubated to allow for complement-mediated killing.

  • Viability Assessment: The number of viable bacteria is determined by plating an aliquot of the reaction mixture onto an appropriate agar medium and counting the resulting colonies after overnight incubation. The percentage of bacterial survival is calculated relative to a control with heat-inactivated serum.

C3 and C5b-9 Deposition Assay (Flow Cytometry)

This assay quantifies the deposition of complement components C3 and C5b-9 on the surface of bacteria.

Methodology:

  • Bacterial Opsonization: Bacteria are incubated with human serum in the presence or absence of the complement inhibitor.

  • Staining: The bacteria are then washed and stained with fluorescently labeled antibodies specific for C3b/iC3b and the C5b-9 complex.

  • Flow Cytometry Analysis: The fluorescence intensity of individual bacteria is measured using a flow cytometer. The amount of C3 and C5b-9 deposition is proportional to the mean fluorescence intensity.

Discussion and Conclusion

The in vitro data demonstrate that this compound is a potent inhibitor of both the classical and alternative complement pathways, with a particularly strong effect on the alternative pathway. In contrast, the C5 inhibitors eculizumab and ravulizumab show more comparable inhibitory activity against both pathways.

In the bacterial killing assays, the efficacy of the inhibitors varied depending on the bacterial species. Eculizumab was most potent against N. meningitidis and H. influenzae, while this compound was most effective against S. pneumoniae. This suggests that the relative importance of C3- versus C5-mediated clearance mechanisms may differ between pathogens.

The choice between a C3 and a C5 inhibitor for therapeutic development will depend on the specific disease context and the underlying pathophysiology. Upstream inhibition with a C3 inhibitor like this compound offers the advantage of blocking all downstream effector functions of the complement cascade, which may be beneficial in diseases where both C3a/C5a-mediated inflammation and MAC-induced cell lysis contribute to pathology. However, preserving the upstream functions of complement, such as opsonization for pathogen clearance, might be desirable in certain situations, making a C5 inhibitor a more targeted approach.

This comparative guide provides a foundational in vitro dataset for researchers and drug developers. Further preclinical and clinical studies are necessary to fully elucidate the therapeutic potential of this compound in comparison to established C5 inhibitors across a range of complement-mediated diseases.

References

AMY-101: A Comparative Guide to its Cross-Reactivity with Complement Component C3 Across Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding affinity and inhibitory activity of AMY-101, a potent peptidic inhibitor of complement component C3, across different species. The data presented herein is crucial for the preclinical evaluation and clinical translation of this therapeutic candidate.

Executive Summary

This compound, also known as Cp40, is a third-generation compstatin analog that demonstrates high affinity and potent inhibition of human C3, a central component of the complement system.[1][2][3][4] Extensive research has shown that this compound exhibits a high degree of species selectivity, with robust activity in humans and non-human primates, but significantly reduced or no activity in rodents. This guide summarizes the available quantitative data on the cross-reactivity of this compound with C3 from human, cynomolgus monkey, mouse, and rat sources, and provides detailed experimental protocols for the assessment of these interactions.

Data Presentation: Binding Affinity and Inhibitory Activity of this compound

The following table summarizes the key quantitative parameters for this compound's interaction with C3 from different species.

SpeciesBinding Affinity (Kd)Inhibitory Activity (IC50)
Human 0.5 nM[1][2][3][4]Not explicitly found, but potent inhibition is widely reported.
Cynomolgus Monkey Almost identical to human C3[5]Not explicitly found, but potent in vivo efficacy demonstrated.[4][6]
Mouse No significant binding reported[5]No significant inhibition reported[5]
Rat Weak binding reported for a modified analog (CP40-KK): 6.67 µM[7]No significant inhibition reported for this compound[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Determination of Binding Affinity (Kd) by Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free technique used to measure the binding kinetics and affinity of molecular interactions.

Objective: To determine the equilibrium dissociation constant (Kd) of this compound for C3 from different species.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chips (e.g., CM5)

  • This compound

  • Purified C3 protein from human, cynomolgus monkey, mouse, and rat

  • Amine coupling kit for immobilization

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilization: C3 protein from each species is immobilized on the surface of a sensor chip using standard amine coupling chemistry. A reference flow cell is prepared without the C3 protein to subtract non-specific binding.

  • Binding Analysis: A series of concentrations of this compound in running buffer are injected over the sensor chip surface. The association and dissociation of this compound to the immobilized C3 are monitored in real-time by detecting changes in the refractive index at the sensor surface.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Determination of Inhibitory Activity (IC50) by ELISA-based Complement Activation Assay

This enzyme-linked immunosorbent assay (ELISA) measures the ability of this compound to inhibit the activation of the complement cascade.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the complement activity in serum from different species.

Materials:

  • 96-well ELISA plates

  • Serum from human, cynomolgus monkey, mouse, and rat

  • Activator of the classical or alternative complement pathway (e.g., aggregated IgG or zymosan)

  • This compound at various concentrations

  • Antibodies to detect complement activation products (e.g., anti-C3b, anti-C5b-9)

  • Enzyme-conjugated secondary antibodies and substrate for colorimetric detection

  • Plate reader

Procedure:

  • Coating: ELISA plates are coated with an activator of the complement pathway.

  • Inhibition: Serum from each species is pre-incubated with a range of concentrations of this compound.

  • Activation: The serum/AMY-101 mixtures are added to the coated wells to allow for complement activation.

  • Detection: The amount of a specific complement activation product (e.g., C3b or C5b-9) deposited on the plate is quantified using a specific primary antibody, followed by an enzyme-conjugated secondary antibody and a colorimetric substrate.

  • Data Analysis: The absorbance is read using a plate reader. The percentage of inhibition is calculated for each this compound concentration, and the data is fitted to a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway: this compound Inhibition of the Complement Cascade

cluster_pathways Complement Activation Pathways Classical Pathway Classical Pathway C3_Convertase C3_Convertase Classical Pathway->C3_Convertase Lectin Pathway Lectin Pathway Lectin Pathway->C3_Convertase Alternative Pathway Alternative Pathway Alternative Pathway->C3_Convertase C3 C3 C3a C3a C3->C3a C3b C3b C3->C3b C3_Convertase->C3 cleaves AMY101 This compound AMY101->C3 inhibits cleavage Downstream Downstream Effector Functions (Inflammation, Opsonization, Cell Lysis) C3b->Downstream

Caption: Mechanism of this compound action on the complement cascade.

Experimental Workflow: Cross-Reactivity Assessment

cluster_species Test Species cluster_assays Experimental Assays cluster_data Data Analysis Human Human SPR Surface Plasmon Resonance (SPR) Human->SPR ELISA Complement Activation ELISA Human->ELISA Cyno Cynomolgus Monkey Cyno->SPR Cyno->ELISA Mouse Mouse Mouse->SPR Mouse->ELISA Rat Rat Rat->SPR Rat->ELISA Kd Binding Affinity (Kd) SPR->Kd IC50 Inhibitory Activity (IC50) ELISA->IC50

Caption: Workflow for assessing this compound cross-reactivity.

References

Amy-101 for Periodontal Disease: A Comparative Analysis of a Novel C3 Complement Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published research findings for Amy-101, a first-in-class complement C3 inhibitor, against the established standard of care for periodontal disease, scaling and root planing (SRP). The information is based on publicly available data from clinical trials and systematic reviews.

This compound is a synthetic cyclic peptide that acts as a potent inhibitor of complement component C3, a central protein in the complement system which is a key driver of inflammation in periodontal disease.[1][2] By binding to C3, this compound prevents its cleavage into pro-inflammatory fragments, thereby disrupting the inflammatory cascade that leads to gingival inflammation and tissue damage.[2]

Performance Comparison: this compound vs. Scaling and Root Planing (SRP)

The following tables summarize the quantitative data from a Phase IIa clinical trial of this compound and systematic reviews of SRP for the treatment of periodontal disease. It is important to note that the patient populations and specific methodologies in these studies may differ, which should be considered when making direct comparisons.

Table 1: Efficacy in Reducing Gingival Inflammation

TreatmentStudy TypePrimary Outcome MeasureMean Reduction from BaselineTimepointp-value
This compound (0.1 mg/site)Phase IIa Clinical Trial (NCT03694444)[3][4]Modified Gingival Index (MGI)-0.29 ± 0.026Day 28<0.001 (vs. placebo)
Placebo Phase IIa Clinical Trial (NCT03694444)[3]Modified Gingival Index (MGI)-0.10 ± 0.021Day 28-
Scaling and Root Planing (SRP) Systematic Review & Meta-Analysis[5]Probing Depth (PD)1.41 mm≥ 3 monthsNot Applicable

Table 2: Efficacy in Reducing Bleeding on Probing

TreatmentStudy TypePrimary Outcome MeasureReduction from BaselineTimepointp-value
This compound (0.1 mg/site)Phase IIa Clinical Trial (NCT03694444)[3][4]Bleeding on Probing (BOP)Significant ReductionDay 28, 60, 90<0.001 (vs. placebo)
Scaling and Root Planing (SRP) Systematic Review[6]Bleeding on Probing (BOP)Significant ReductionNot SpecifiedNot Applicable

Table 3: Impact on Tissue Destruction Markers

TreatmentStudy TypeBiomarkerOutcomeTimepointp-value
This compound (0.1 mg/site)Phase IIa Clinical Trial (NCT03694444)[3][7]MMP-8 and MMP-9 in Gingival Crevicular FluidSignificantly ReducedDay 28, 60, 90<0.05 (vs. placebo)
Scaling and Root Planing (SRP) Not Directly Assessed in Cited Reviews----

Experimental Protocols

This compound Phase IIa Clinical Trial (NCT03694444) Methodology [3][4]

This was a randomized, double-blind, placebo-controlled, split-mouth study. Each of the 32 adult patients with gingivitis and periodontal inflammation received both this compound and placebo injections in different halves of their mouth.

  • Treatment: Once-weekly intragingival injections of this compound (0.1 mg/site) or placebo for three consecutive weeks (Days 0, 7, and 14).

  • Assessments: Efficacy and safety were evaluated at baseline and on days 28, 60, and 90.

  • Primary Efficacy Outcome: Change in Modified Gingival Index (MGI).

  • Secondary Outcomes: Changes in Bleeding on Probing (BOP), plaque index, pocket depth, clinical attachment level, and levels of matrix metalloproteinases (MMPs) in the gingival crevicular fluid.

Scaling and Root Planing (SRP) General Protocol

SRP is a non-surgical procedure to remove dental plaque and calculus from the tooth surfaces and root surfaces.

  • Procedure: The procedure is typically performed by a dentist or dental hygienist using manual or ultrasonic instruments.

  • Objective: To eliminate the bacterial biofilm and calculus that are the primary etiologic agents of periodontitis.

  • Follow-up: Patients typically receive oral hygiene instructions and may be placed on a periodontal maintenance schedule.

Visualizing the Science

To better understand the underlying mechanisms and experimental processes, the following diagrams have been generated.

Amy101_Mechanism_of_Action This compound Mechanism of Action Complement_Activation Complement Activation (Classical, Lectin, Alternative Pathways) C3 Complement Component C3 Complement_Activation->C3 Triggers C3_Cleavage C3 Cleavage C3->C3_Cleavage Amy101 This compound Amy101->C3_Cleavage Inhibits C3a C3a (Anaphylatoxin) C3_Cleavage->C3a C3b C3b (Opsonin) C3_Cleavage->C3b Inflammation Inflammation (Recruitment of Immune Cells) C3a->Inflammation Phagocytosis Opsonization & Phagocytosis C3b->Phagocytosis MAC_Formation Membrane Attack Complex (MAC) Formation -> Cell Lysis C3b->MAC_Formation

A diagram illustrating how this compound inhibits the complement cascade.

Amy101_Trial_Workflow This compound Phase IIa Clinical Trial Workflow Screening Patient Screening (N=98) Enrollment Enrollment & Randomization (N=40) Screening->Enrollment Baseline Baseline Assessment (MGI, BOP, etc.) Enrollment->Baseline Treatment Treatment Period (3 weeks) Weekly intragingival injections (this compound vs. Placebo, Split-Mouth) Baseline->Treatment FollowUp1 Follow-up Assessment (Day 28) Treatment->FollowUp1 FollowUp2 Follow-up Assessment (Day 60) FollowUp1->FollowUp2 FollowUp3 Follow-up Assessment (Day 90) FollowUp2->FollowUp3 Analysis Data Analysis FollowUp3->Analysis

A simplified workflow of the this compound Phase IIa clinical trial.

References

Assessing the Long-Term Efficacy of Amy-101 in Chronic Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the long-term efficacy of Amy-101, a complement C3 inhibitor, with alternative therapies in various chronic disease models. The information is intended to support research and development decisions by presenting objective experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.

Executive Summary

This compound (also known as Cp40) is a peptidic inhibitor of the central complement component C3, preventing its cleavage into proinflammatory fragments C3a and C3b.[1] This mechanism of action positions it as a potential therapeutic for a range of chronic inflammatory diseases where the complement cascade is a key driver of pathology. This guide assesses its long-term efficacy against standard treatments and emerging competitors in periodontitis, a chronic inflammatory oral disease, and discusses its potential in other chronic conditions like paroxysmal nocturnal hemoglobinuria (PNH) and C3 glomerulopathy (C3G).

Periodontitis: this compound vs. Standard of Care

Periodontitis is a chronic inflammatory disease characterized by the progressive destruction of the tooth-supporting tissues.[1][2] The standard of care typically involves mechanical cleaning procedures such as scaling and root planing (SRP).

Comparative Efficacy Data
TherapyDisease ModelKey Efficacy EndpointsObservation PeriodOutcome
This compound Non-Human Primate (Natural Periodontitis)- Periodontal Pocket Depth (PPD)- Bleeding on Probing (BOP)11 weeks (4 weeks treatment, 7 weeks follow-up)Significant and long-lasting reduction in PPD and BOP, with protective effects persisting for at least 7 weeks after drug withdrawal.[2]
Non-Human Primate (Natural Periodontitis)- Gingival Index- Bleeding on Probing (BOP)- Probing Pocket Depth (PPD)- Attachment Loss12 weeks (6 weeks treatment, 6 weeks follow-up)Significant reduction in all clinical indices, with effects lasting for at least 6 weeks after treatment cessation.[1]
Human (Phase IIa Clinical Trial)- Modified Gingival Index (MGI)- Bleeding on Probing (BOP)- MMP-8 and MMP-9 levels90 daysSignificant and sustained reduction in gingival inflammation and MMP levels.[3][4][5]
Scaling and Root Planing (SRP) Human (Long-term clinical studies)- Clinical Attachment Level (CAL) loss- Probing Pocket Depth (PD) reduction≥ 2 yearsIn deep pockets (≥ 7 mm), SRP resulted in a mean PD reduction of 21.6% and a CAL gain of 9.8%.[6]
Human (Long-term clinical practice)- Tooth Loss22 years (average)In a well-maintained group, average tooth loss was only 0.68 over the study period, demonstrating the long-term effectiveness of conventional therapy with regular maintenance.[7]
Experimental Protocols

This compound Administration in Non-Human Primates (NHP)

  • Study Design: Naturally occurring chronic periodontitis in NHPs.

  • Treatment: Subcutaneous administration of this compound at a dose of 4 mg/kg body weight once every 24 hours for 28 days.[1] In another study, local administration of 0.1 mg/site was given once every 3 weeks.[2][8]

  • Efficacy Assessment:

    • Periodontal Pocket Depth (PPD): Measured using a calibrated periodontal probe at multiple sites per tooth. The probe is inserted into the gingival sulcus until resistance is met, and the depth is recorded in millimeters.

    • Bleeding on Probing (BOP): Assessed by gently running a periodontal probe along the gingival margin. The presence or absence of bleeding within 30 seconds is recorded.

    • RANKL/OPG Ratio: Bone biopsies are collected, and the expression levels of RANKL and OPG are quantified using techniques such as quantitative polymerase chain reaction (qPCR) or enzyme-linked immunosorbent assay (ELISA).[1]

Scaling and Root Planing (SRP) in Humans

  • Procedure: Mechanical removal of dental plaque and calculus from the tooth surfaces, both above and below the gumline, using manual or ultrasonic instruments.

  • Efficacy Assessment:

    • Clinical Attachment Level (CAL): Measured from a fixed point on the tooth (usually the cementoenamel junction) to the bottom of the periodontal pocket.

    • Probing Depth (PD): Measured from the gingival margin to the bottom of the periodontal pocket.

Signaling Pathway and Experimental Workflow

Complement_Cascade_Inhibition cluster_activation Complement Activation Pathways cluster_downstream Downstream Effects Classical Classical C3 C3 Classical->C3 Lectin Lectin Lectin->C3 Alternative Alternative Alternative->C3 C3a C3a C3->C3a Cleavage C3b C3b C3->C3b Cleavage Amy101 This compound Amy101->C3 Inhibits cleavage Inflammation Inflammation C3a->Inflammation Opsonization Opsonization C3b->Opsonization MAC Membrane Attack Complex (MAC) C3b->MAC

Caption: Mechanism of this compound in inhibiting the complement cascade.

Periodontitis_Workflow cluster_preclinical Preclinical Model (NHP) cluster_clinical Clinical Trial (Human) Start_NHP Naturally Occurring Periodontitis Treatment_NHP Administer this compound (Local or Systemic) Start_NHP->Treatment_NHP Followup_NHP Post-Treatment Follow-up Treatment_NHP->Followup_NHP Assess_NHP Assess PPD, BOP, RANKL/OPG Ratio Followup_NHP->Assess_NHP Start_Human Patients with Gingivitis/Periodontitis Treatment_Human Administer this compound (Intragingival Injection) Start_Human->Treatment_Human Followup_Human 90-day Follow-up Treatment_Human->Followup_Human Assess_Human Assess MGI, BOP, MMP Levels Followup_Human->Assess_Human

Caption: Experimental workflow for assessing this compound in periodontitis.

Paroxysmal Nocturnal Hemoglobinuria (PNH) and C3 Glomerulopathy (C3G): this compound vs. Pegcetacoplan

PNH and C3G are rare, chronic diseases driven by dysregulation of the complement system. While clinical data for this compound in these conditions is not yet available, its preclinical efficacy can be compared to the approved C3 inhibitor, pegcetacoplan.

Comparative Efficacy Data
TherapyDisease ModelKey Efficacy EndpointsObservation PeriodOutcome
This compound (Cp40) In vitro (PNH erythrocytes)- Hemolysis- C3 fragment opsonizationN/APrevented hemolysis and C3 opsonization in a dose-dependent manner.[9]
Pegcetacoplan (APL-2) Human (Phase 3 Clinical Trial - PNH)- Hemoglobin (Hb) levels- Transfusion avoidance48 weeksMean Hb increased from 8.7 g/dL to 11.1 g/dL. 85% of patients became transfusion-free.
Human (Open-label extension - PNH)- Hemoglobin (Hb) levels- Transfusion avoidanceUp to 3 yearsSustained improvements in hemoglobin levels and transfusion avoidance.[10]
Human (Phase 3 Clinical Trial - C3G)- Proteinuria (UPCR)- Estimated Glomerular Filtration Rate (eGFR)26 weeks72.1% relative reduction in proteinuria and stabilization of eGFR compared to placebo.[11]
Experimental Protocols

Pegcetacoplan in PNH (PEGASUS Trial)

  • Study Design: Phase 3, randomized, open-label, active-comparator controlled trial.

  • Treatment: Patients previously treated with eculizumab were randomized to receive pegcetacoplan 1080 mg subcutaneously twice weekly or continue eculizumab.

  • Efficacy Assessment:

    • Hemoglobin Levels: Measured from blood samples at baseline and regular intervals.

    • Transfusion Avoidance: The proportion of patients who did not require a red blood cell transfusion during the study period.

Pegcetacoplan in C3G (VALIANT Trial)

  • Study Design: Phase 3, randomized, double-blind, placebo-controlled trial.

  • Treatment: Patients received subcutaneous infusions of pegcetacoplan or placebo twice weekly.[11]

  • Efficacy Assessment:

    • Urine Protein-to-Creatinine Ratio (UPCR): Measured from urine samples to assess proteinuria.[11]

    • Estimated Glomerular Filtration Rate (eGFR): Calculated from serum creatinine levels to assess kidney function.[11]

Logical Relationship Diagram

C3_Inhibitor_Comparison cluster_amy101 This compound cluster_pegcetacoplan Pegcetacoplan Amy101_PNH Preclinical PNH Data: - Reduced Hemolysis - Reduced C3 Opsonization Comparison Comparative Assessment Amy101_PNH->Comparison Amy101_C3G Preclinical C3G Data: (Limited Availability) Amy101_C3G->Comparison Peg_PNH Clinical PNH Data (Phase 3): - Increased Hemoglobin - High Transfusion Avoidance Peg_PNH->Comparison Peg_C3G Clinical C3G Data (Phase 3): - Reduced Proteinuria - Stabilized eGFR Peg_C3G->Comparison Conclusion This compound shows promise, but requires further clinical validation against established C3 inhibitors. Comparison->Conclusion

Caption: Comparative assessment of this compound and Pegcetacoplan.

Conclusion

This compound demonstrates significant and sustained long-term efficacy in a preclinical non-human primate model of chronic periodontitis, suggesting its potential as a novel therapeutic for this condition. Its performance in this model appears promising when compared to the long-term outcomes of the current standard of care, SRP.

In the context of other chronic, complement-mediated diseases such as PNH and C3G, this compound shows preclinical promise. However, it faces a high benchmark set by the clinically validated and approved C3 inhibitor, pegcetacoplan, which has demonstrated robust and sustained efficacy in large-scale clinical trials. Further clinical development of this compound in these and other chronic inflammatory diseases will be necessary to fully elucidate its long-term therapeutic potential and comparative effectiveness.

References

A Meta-Analysis of Amy-101 Clinical Trial Data for Periodontitis Research

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the publicly available clinical trial data for Amy-101, a novel complement C3 inhibitor, in the context of periodontitis treatment. It is designed to offer researchers, scientists, and drug development professionals an objective comparison of this compound's performance against established adjunctive therapies, supported by experimental data and detailed methodologies.

Introduction to this compound and the Complement Cascade in Periodontitis

Periodontitis is a chronic inflammatory disease triggered by a dysbiotic oral microbiome that leads to the destruction of tooth-supporting tissues. The complement system, a crucial part of the innate immune response, plays a significant role in the pathogenesis of periodontitis. Overactivation of the complement cascade, particularly the central component C3, results in the production of pro-inflammatory molecules that drive tissue damage.

This compound is a synthetic cyclic peptide, also known as compstatin Cp40, that acts as a potent inhibitor of complement C3.[1] By binding to C3, this compound prevents its cleavage into the pro-inflammatory fragments C3a and C3b, thereby blocking all three complement activation pathways (classical, lectin, and alternative).[1] This targeted approach aims to modulate the host's inflammatory response, reducing the tissue destruction associated with periodontitis.

This compound Phase 2a Clinical Trial (NCT03694444)

A significant body of evidence for the efficacy and safety of this compound in treating periodontal inflammation comes from a Phase 2a randomized, double-blind, placebo-controlled, split-mouth clinical trial.[2][3][4]

Experimental Protocol: Phase 2a Clinical Trial (NCT03694444)
  • Study Design: 39 adult patients with gingivitis and chronic periodontal inflammation were enrolled in a 3-month trial.[1] A split-mouth design was used, where each patient's mouth was randomized to receive either this compound or a placebo.[1]

  • Treatment Regimen: this compound (0.1 mg/site) or placebo was administered via local intragingival injection once a week for three consecutive weeks.[2][4]

  • Primary Efficacy Endpoint: The primary outcome was the change in the Modified Gingival Index (MGI) score from baseline. The MGI is a visual assessment of gingival inflammation.[2][4]

  • Secondary Efficacy Endpoints: Secondary outcomes included the change in Bleeding on Probing (BOP), a measure of gingival bleeding upon gentle probing, and the levels of matrix metalloproteinases (MMP-8 and MMP-9) in the gingival crevicular fluid (GCF).[2][4] MMP-8 and MMP-9 are enzymes associated with the breakdown of periodontal tissues.[3]

  • Safety Assessments: Safety and tolerability were monitored throughout the trial.[1]

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from the this compound Phase 2a clinical trial and provide a comparison with data from studies of established adjunctive therapies for periodontitis, minocycline hydrochloride and doxycycline hyclate, which are used as adjuncts to the standard of care, scaling and root planing (SRP).

Table 1: Efficacy of this compound in Reducing Gingival Inflammation (Phase 2a Trial) [2]

Outcome MeasureThis compound (Mean Reduction from Baseline ± SE)Placebo (Mean Reduction from Baseline ± SE)LSM Difference (95% CI)P-value
Modified Gingival Index (MGI) at Day 28 -0.29 ± 0.026-0.10 ± 0.021-0.181 (-0.248 to -0.114)< 0.001
Bleeding on Probing (BOP) % at Day 28 -25% ± 7%-7% ± 1.5%-< 0.001

LSM: Least Squares Mean; SE: Standard Error; CI: Confidence Interval

Table 2: Efficacy of this compound on Biomarkers of Tissue Destruction (Phase 2a Trial) [2][3]

BiomarkerTime PointThis compound vs. PlaceboP-value
MMP-8 Levels in GCF Day 60 & 90Significant Reduction< 0.05
MMP-9 Levels in GCF Day 28, 60 & 90Significant Reduction< 0.05

GCF: Gingival Crevicular Fluid; MMP: Matrix Metalloproteinase

Table 3: Comparative Efficacy of Adjunctive Periodontitis Therapies

TherapyStudy PopulationPrimary OutcomeReported Efficacy
This compound 39 patients with gingivitis and chronic periodontitisReduction in Modified Gingival Index (MGI)Statistically significant reduction in MGI and BOP (p < 0.001) at day 28.[2]
Minocycline Hydrochloride (2% gel) + SRP 127 patients with moderate-to-advanced chronic periodontitisReduction in Pocket Depth (PD)Significantly greater reduction in PD, number of deep pockets, and BOP compared to SRP alone (p < 0.05).[5]
Doxycycline Hyclate (20 mg, twice daily) + SRP 190 adult patients with periodontitisGain in Clinical Attachment Level (CAL) and reduction in Pocket Depth (PD)Statistically significant gain in CAL and reduction in PD compared to placebo + SRP.[6]

SRP: Scaling and Root Planing

Signaling Pathways and Experimental Workflows

Complement Cascade and this compound's Mechanism of Action

The following diagram illustrates the three pathways of the complement system converging at C3, and how this compound's inhibition of C3 cleavage blocks the downstream inflammatory cascade.

Complement_Cascade cluster_activation Complement Activation Pathways cluster_downstream Downstream Effects Classical Pathway Classical Pathway C3 C3 Classical Pathway->C3 C1q, C1r, C1s, C4, C2 Lectin Pathway Lectin Pathway Lectin Pathway->C3 MBL, MASPs, C4, C2 Alternative Pathway Alternative Pathway Alternative Pathway->C3 Factor B, Factor D, Properdin C3a C3a C3->C3a Cleavage C3b C3b C3->C3b Cleavage Amy101 This compound Amy101->C3 Inhibits Cleavage Inflammation Inflammation C3a->Inflammation Opsonization & Phagocytosis Opsonization & Phagocytosis C3b->Opsonization & Phagocytosis Formation of C5 Convertase Formation of C5 Convertase C3b->Formation of C5 Convertase MAC Formation & Cell Lysis MAC Formation & Cell Lysis Formation of C5 Convertase->MAC Formation & Cell Lysis Experimental_Workflow cluster_patient Patient Enrollment & Treatment cluster_assessment Clinical & Biomarker Assessment cluster_endpoints Data Analysis Patient Screening Patient Screening Randomization Randomization Patient Screening->Randomization Baseline Assessment Baseline Assessment Randomization->Baseline Assessment Treatment Administration Weekly Injections (3 weeks) Follow-up Assessments Day 28, 60, 90 Treatment Administration->Follow-up Assessments Baseline Assessment->Treatment Administration MGI Scoring MGI Scoring Follow-up Assessments->MGI Scoring BOP Measurement BOP Measurement Follow-up Assessments->BOP Measurement GCF Collection & MMP Analysis GCF Collection & MMP Analysis Follow-up Assessments->GCF Collection & MMP Analysis Statistical Analysis Statistical Analysis MGI Scoring->Statistical Analysis BOP Measurement->Statistical Analysis GCF Collection & MMP Analysis->Statistical Analysis

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Amy-101

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides a comprehensive guide to the proper disposal procedures for Amy-101, a peptidic inhibitor of the central complement component C3. While a specific Safety Data Sheet (SDS) for this compound containing explicit disposal instructions is not publicly available, this guide synthesizes general best practices for the disposal of investigational pharmaceutical compounds, ensuring a safe and compliant process.

General Disposal Principles

The disposal of any chemical, including investigational compounds like this compound, must adhere to local, state, and federal regulations. The overarching principle is to prevent the release of active pharmaceutical ingredients into the environment and to ensure the safety of all personnel.

Segregation and Waste Classification

Proper disposal begins with the correct segregation of waste. It is crucial to differentiate between various types of laboratory waste to ensure they are handled by the appropriate disposal streams.

Step 1: Segregate Pharmaceutical Waste To begin, separate all waste containing this compound from general laboratory and biohazardous waste. This is a critical first step as the disposal methods for these categories differ significantly.

Step 2: Controlled Substances Evaluation Assess whether this compound is classified as a controlled substance. If it is, its disposal must be handled in strict accordance with U.S. Drug Enforcement Administration (DEA) regulations, which typically involves a licensed reverse distributor.

Step 3: Hazardous Waste Determination Determine if this compound is considered hazardous waste under the Resource Conservation and Recovery Act (RCRA). This classification is based on characteristics such as ignitability, corrosivity, reactivity, and toxicity. In the absence of a specific SDS, a conservative approach should be taken, treating the compound as potentially hazardous.

Disposal Procedures for Non-Hazardous this compound Waste

For this compound waste that has been confidently classified as non-hazardous, the following steps should be followed:

  • Consolidation : Collect all non-hazardous this compound waste, including unused product, partially used vials, and contaminated labware (e.g., pipette tips, gloves), in a designated and clearly labeled waste container.

  • Container Selection : Use a white pharmaceutical waste container with a blue lid for the collection of non-hazardous pharmaceutical waste.

  • Incineration : The recommended disposal method for non-hazardous pharmaceutical waste is incineration by a licensed waste management facility. This ensures the complete destruction of the active pharmaceutical ingredient.

Disposal Procedures for Hazardous this compound Waste

If this compound is determined to be, or is being treated as, hazardous waste, the following procedures apply:

  • Consolidation : Collect all hazardous this compound waste in a designated, leak-proof container that is compatible with the chemical properties of the compound.

  • Container Selection : Use a black pharmaceutical waste container specifically designated for RCRA hazardous waste.

  • Labeling : The container must be clearly labeled as "Hazardous Waste" and include the name "this compound" and any other relevant hazard information.

  • Specialized Disposal : The disposal of hazardous pharmaceutical waste must be handled by a licensed hazardous waste contractor who will transport it for appropriate treatment, typically incineration.

Quantitative Data Summary

In the absence of specific quantitative data for this compound disposal, general guidelines for laboratory chemical waste should be followed.

Waste StreamContainer TypeDisposal Method
Non-Hazardous Pharmaceutical Waste White with Blue LidIncineration
Hazardous Pharmaceutical Waste (RCRA) BlackLicensed Hazardous Waste Vendor
Trace Chemotherapy Waste YellowLicensed Medical Waste Vendor
Controlled Substances As per DEA regulationsReverse Distributor

Experimental Protocols

No specific experimental protocols for the neutralization or deactivation of this compound prior to disposal are publicly available. Therefore, the primary method of disposal is through established pharmaceutical waste streams.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Amy101_Disposal_Workflow start Start: this compound Waste Generated segregate Segregate from Biohazardous Waste start->segregate is_controlled Is it a Controlled Substance? segregate->is_controlled dea_disposal Dispose via DEA Reverse Distributor is_controlled->dea_disposal Yes is_hazardous Is it RCRA Hazardous? is_controlled->is_hazardous No end End of Process dea_disposal->end hazardous_disposal Dispose in Black Container (Hazardous Waste Vendor) is_hazardous->hazardous_disposal Yes non_hazardous_disposal Dispose in White/Blue Container (Incineration) is_hazardous->non_hazardous_disposal No hazardous_disposal->end non_hazardous_disposal->end

Caption: Decision workflow for the proper disposal of this compound waste.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.